Fmoc-L-cysteic acid disodium salt
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJDMFNWKCNZAT-SQKCAUCHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NNa2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-L-Cysteic Acid Disodium Salt
Introduction and Strategic Overview
In the landscape of peptide synthesis and drug discovery, the repertoire of available amino acid analogues is a critical determinant of innovation. Among these, Fmoc-L-cysteic acid disodium salt emerges as a uniquely versatile building block. It is a derivative of cysteine, where the thiol group is oxidized to a sulfonic acid, and is protected at the alpha-amino group with the fluorenylmethoxycarbonyl (Fmoc) moiety.[1][2][3] This modification imparts a stable negative charge and distinct structural properties, making it an invaluable tool for researchers.
The primary strategic value of incorporating cysteic acid into a peptide sequence lies in its ability to act as a stable phosphoserine mimic.[4] The sulfonic acid group of cysteic acid is structurally and electronically analogous to the phosphate group of phosphoserine but is resistant to enzymatic cleavage by phosphatases. This allows for the synthesis of peptides that are permanently "switched on" or "off," providing a powerful method to investigate the functional consequences of protein phosphorylation.[5][6] Furthermore, its introduction can significantly enhance the solubility and stability of peptides, addressing common challenges in peptide-based therapeutics and diagnostics.[1] This guide provides a comprehensive technical overview, from fundamental properties to advanced applications, designed for the research scientist and drug development professional.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and research applications.
| Property | Value | Source(s) |
| CAS Number | 320384-09-6 | [7] |
| Molecular Formula | C₁₈H₁₇NO₇SNa₂ | [7] |
| Molecular Weight | 437.38 g/mol | [7] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in DMF (N,N-dimethylformamide) | [2] |
| Storage | Store at 10°C - 25°C in a well-closed container | [7][8] |
Expert Insights on Handling and Storage:
-
Hygroscopicity: While not explicitly stated in all datasheets, the disodium salt form can be hygroscopic. It is crucial to store it in a desiccator and minimize its exposure to atmospheric moisture to ensure accurate weighing and prevent potential side reactions during synthesis.
-
Solubility: The specified solubility in DMF is critical for its application in solid-phase peptide synthesis (SPPS).[2] Ensure the material is fully dissolved before adding it to the reaction vessel to avoid poor coupling efficiency. Gentle warming and vortexing can aid dissolution.
-
Safety: Standard laboratory safety protocols should be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for detailed hazard and precautionary statements.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The direct incorporation of cysteic acid into a peptide chain via Fmoc-SPPS is its most common and powerful application. This method avoids the often harsh and non-specific post-synthetic oxidation of cysteine residues, which can damage other sensitive amino acids in the peptide.[9]
The Causality Behind Its Use in SPPS
The decision to use Fmoc-L-cysteic acid is driven by the need to introduce a stable, negatively charged residue that can mimic phosphorylation.[4][6] Unlike phosphoserine, which can be labile and susceptible to phosphatases, the sulfonic acid group of cysteic acid is chemically robust. This allows researchers to create peptide tools to study signaling pathways, protein-protein interactions, and enzyme kinetics with the certainty that the "phosphorylated" state is permanent.
Detailed Experimental Protocol for SPPS Incorporation
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine. This process is directly adaptable to automated peptide synthesizers.
Prerequisites:
-
Peptide-resin with a free N-terminal amine, swelled in DMF.
-
High-quality, amine-free DMF.
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar uronium/phosphonium salt.
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine.
Step-by-Step Methodology:
-
Preparation of the Amino Acid Solution:
-
In a separate vessel, dissolve 4 equivalents of this compound and 3.95 equivalents of HCTU in DMF.
-
Expert Note: The use of slightly less than a full equivalent of the coupling reagent relative to the amino acid prevents the reagent from capping any unreacted N-terminal amines on the resin.
-
-
Activation:
-
Add 8 equivalents of DIPEA to the amino acid/HCTU solution.
-
Allow the solution to pre-activate for 1-2 minutes. The solution may change color, which is normal.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the swelled peptide-resin.
-
Agitate the reaction vessel via shaking, bubbling with nitrogen, or mechanical rocking for 2-4 hours at room temperature.
-
Trustworthiness Check: To validate the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Fmoc-Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[10]
-
Agitate for 5-10 minutes.
-
Drain and repeat the 20% piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group. .
-
-
Final Washing:
-
Wash the resin thoroughly with DMF (5-7 times) followed by Dichloromethane (DCM) (3-5 times) to prepare for the next coupling cycle or final cleavage.
-
SPPS Workflow Diagram
Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-L-cysteic acid.
Cleavage and Final Deprotection
After the full peptide sequence is assembled, it must be cleaved from the solid support.
-
Reagent: A standard cleavage cocktail is typically used, such as Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water in a ratio of 95:2.5:2.5.[10]
-
Procedure: The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[10] The highly stable sulfonic acid group of cysteic acid is unaffected by this procedure.
-
Post-Cleavage: The peptide is precipitated from the TFA solution using cold diethyl ether, centrifuged, washed, and then lyophilized for purification, typically by reverse-phase HPLC.
Advanced Applications & Research Insights
Cysteic Acid as a High-Fidelity Phosphoserine Mimic
Protein phosphorylation is a fundamental regulatory mechanism. The study of this process is often hindered by the transient nature of the phosphate group. Cysteic acid provides a permanent, non-hydrolyzable surrogate for phosphoserine.
-
Structural Mimicry: The sulfonate group (-SO₃⁻) is tetrahedral, similar to the phosphate group (-OPO₃²⁻). It carries a negative charge at physiological pH and can act as a hydrogen bond acceptor, effectively mimicking the key chemical features of a phosphate group.
-
Functional Validation: Studies have demonstrated that replacing a key phosphoserine residue with cysteic acid can recapitulate the functional effects of phosphorylation, such as activating or inhibiting enzyme activity or mediating protein-protein interactions.[4] This allows for the stabilization of specific protein conformations for structural studies (e.g., X-ray crystallography) or for the development of potent and stable peptide-based inhibitors.
Signaling Pathway Modulation Diagram
The diagram below illustrates a hypothetical scenario where a peptide containing cysteic acid (Cya) acts as a competitive inhibitor of a kinase by mimicking the phosphorylated substrate.
Caption: Cysteic acid-peptide inhibiting a kinase by mimicking the substrate.
References
-
GenScript. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
University of California, Irvine - Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
- Google Patents. Method for preparing cysteic acid-containing polypeptide (WO2021136121A1).
-
ResearchGate. Fmoc Solid-Phase Peptide Synthesis. [Link]
-
Aapptec Peptides. Fmoc-L-cysteic acid (CAS 751470-47-0). [Link]
-
National Institutes of Health (NIH). Synthetic Approaches to Protein Phosphorylation. [Link]
-
bioRxiv. PermaPhosSer: autonomous synthesis of functional, permanently phosphorylated proteins. [Link]
-
Wikipedia. Phosphomimetics. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. peptide.com [peptide.com]
- 4. Synthetic Approaches to Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PermaPhosSer: autonomous synthesis of functional, permanently phosphorylated proteins | bioRxiv [biorxiv.org]
- 6. Phosphomimetics - Wikipedia [en.wikipedia.org]
- 7. biosynth.com [biosynth.com]
- 8. biosynth.com [biosynth.com]
- 9. shop.bachem.com [shop.bachem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
An In-depth Technical Guide to the Structure and Application of Fmoc-L-Cysteic Acid Disodium Salt
Abstract
This technical guide provides a comprehensive exploration of Fmoc-L-cysteic acid disodium salt, a specialized amino acid derivative pivotal for the synthesis of modified peptides. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural details, physicochemical properties, and strategic applications of this reagent. We will elucidate the rationale behind its use in Solid-Phase Peptide Synthesis (SPPS), offering field-proven insights and detailed methodologies. The guide aims to equip scientists with the necessary knowledge to effectively incorporate this unique building block into their synthetic workflows, thereby enabling the development of novel peptide-based therapeutics and research tools.
Introduction: The Strategic Importance of Cysteic Acid in Peptide Science
Cysteic acid (Cya), the sulfonic acid analog of cysteine, represents a significant post-translational modification and a valuable tool in peptide design. Its introduction into a peptide sequence imparts a permanent negative charge and increases hydrophilicity, properties that can profoundly influence the peptide's structure, stability, and biological activity. Unlike phosphorylation, which can be metabolically labile, the sulfonic acid group of cysteic acid is chemically robust, making it an excellent mimic for a permanently phosphorylated serine or threonine residue.[1]
The direct incorporation of cysteic acid during Solid-Phase Peptide Synthesis (SPPS) is facilitated by N-α-Fmoc-L-cysteic acid. The disodium salt form is often supplied to improve handling and solubility characteristics. This guide will focus on the structure and application of this compound, providing a foundational understanding for its successful implementation in the laboratory. The use of this reagent allows for the synthesis of cysteic acid-containing peptides without the need for a post-synthetic oxidation step, which can sometimes lead to side products and incomplete conversions.[2]
Structural Elucidation of this compound
A precise understanding of the molecular structure is fundamental to predicting the reactivity and behavior of a reagent in a synthetic workflow.
Molecular Structure
This compound is composed of three key moieties:
-
L-Cysteic Acid Backbone: The core amino acid, featuring a sulfonic acid group (-SO₃⁻) in place of the thiol group of cysteine.
-
Fmoc (9-Fluorenylmethoxycarbonyl) Group: A base-labile protecting group attached to the α-amino group, essential for sequential peptide chain elongation in SPPS.
-
Disodium Salt: The sulfonic acid and carboxylic acid groups are present as sodium salts, enhancing the compound's stability and solubility in polar solvents.
The chemical structure can be represented by the following diagram:
Caption: Chemical structure of this compound.
Spectroscopic and Physicochemical Characterization
Physicochemical Properties of Fmoc-L-Cysteic Acid
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅NNa₂O₇S | [3] |
| Molecular Weight | 435.36 g/mol | Calculated |
| CAS Number | 320384-09-6 | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMF (0.5 mmol/mL) | [5] |
| Optical Rotation | [α]D²⁰ = -14.5 ± 2° (c=1 in DMF) | [5] |
Note: The optical rotation is for the free acid form, but is expected to be similar for the disodium salt.
Expected Spectroscopic Features:
-
¹H NMR: Protons of the Fmoc group would appear in the aromatic region (~7.2-7.8 ppm). The α-proton and β-protons of the cysteic acid backbone would be observed in the aliphatic region, with their chemical shifts influenced by the neighboring electronegative groups.
-
¹³C NMR: Characteristic signals for the carbonyl carbons of the Fmoc and carboxyl groups, as well as the aromatic carbons of the fluorenyl moiety, would be present. The α- and β-carbons of the cysteic acid backbone would also be identifiable.
-
FT-IR: Strong absorption bands corresponding to the sulfonate group (S=O stretching), the carboxylate group (C=O stretching), and the urethane linkage of the Fmoc group would be prominent.
-
Mass Spectrometry (ESI-MS): The expected molecular ion peak would correspond to the molecular weight of the compound, with variations depending on the ionization state.
Strategic Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block for the direct incorporation of cysteic acid into a peptide sequence during Fmoc-based SPPS.
Rationale for Direct Incorporation vs. Post-Synthetic Oxidation
Researchers have two main strategies for producing cysteic acid-containing peptides:
-
Direct Incorporation: Using this compound as a building block during SPPS.
-
Post-Synthetic Oxidation: Synthesizing the peptide with a protected cysteine residue (e.g., Fmoc-Cys(Trt)-OH or Fmoc-Cys(Mmt)-OH) and then oxidizing the cysteine to cysteic acid on the solid support or after cleavage. A common method involves performic acid oxidation of a resin-bound peptide after removal of an acid-labile side-chain protecting group like Mmt.[1]
Comparative Analysis of Strategies:
| Feature | Direct Incorporation (Fmoc-L-Cysteic Acid) | Post-Synthetic Oxidation |
| Efficiency | One-step incorporation. | Multi-step process (deprotection, oxidation). |
| Selectivity | Precise placement of cysteic acid. | Risk of over-oxidation to other residues (e.g., Met) or incomplete oxidation. |
| Compatibility | Avoids harsh oxidizing agents. | Oxidizing agents may not be compatible with other sensitive residues. |
| Challenges | Potential for difficult coupling due to the polar, charged side chain. | Requires careful optimization of oxidation conditions. |
The direct incorporation method offers a more controlled and often cleaner route, especially for peptides containing other oxidation-sensitive residues.
Experimental Workflow: Coupling of this compound
The highly polar and ionic nature of the sulfonic acid side chain can present challenges for solubility and coupling efficiency in standard SPPS protocols. The following workflow is a recommended starting point, based on best practices for coupling difficult or modified amino acids.
Caption: Recommended workflow for the coupling of Fmoc-L-cysteic acid in SPPS.
Detailed Protocol:
-
Resin Swelling and Deprotection:
-
Swell the resin-bound peptide in N,N-dimethylformamide (DMF).
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
-
Activation and Coupling:
-
Rationale: Due to the polar nature of the cysteic acid side chain, solubility in pure DMF may be limited. The use of a potent coupling reagent like HATU is recommended to overcome potential steric hindrance and achieve high coupling efficiency. A mixture of DMF and a small amount of Dimethyl Sulfoxide (DMSO) can be used to improve the solubility of the amino acid derivative.[6]
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in a mixture of DMF and a minimal amount of DMSO required for dissolution.
-
Add HATU (2.9-4.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature. Longer coupling times may be necessary for difficult sequences.
-
-
Monitoring and Washing:
-
After the coupling reaction, wash the resin with DMF.
-
Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling.
-
If the test is positive, indicating incomplete coupling, a second coupling (recoupling) should be performed with a fresh solution of activated amino acid.
-
Once the coupling is complete, wash the resin thoroughly with DMF and dichloromethane (DCM) to prepare for the next cycle.
-
Causality Behind Experimental Choices
-
Choice of Coupling Reagent: Uronium/aminium salt-based reagents like HATU are generally more effective than carbodiimides for difficult couplings, including those involving sterically hindered or highly polar amino acids.[7] They form highly reactive OAt-active esters that drive the reaction to completion with minimal racemization.
-
Solvent System: The use of a DMF/DMSO mixture addresses the potential solubility issues of the highly polar this compound. Efficient solvation is critical for the reagents to access the reactive sites on the resin-bound peptide.[8][9]
-
Extended Coupling Time: The negatively charged side chain may cause electrostatic repulsion or unfavorable interactions with the growing peptide chain, potentially slowing down the reaction rate. Therefore, allowing for a longer coupling time is a prudent measure to ensure the reaction goes to completion.
Conclusion and Future Perspectives
This compound is a valuable and strategic reagent for the synthesis of peptides containing the important cysteic acid modification. Its direct incorporation into the peptide chain during SPPS offers a controlled and efficient alternative to post-synthetic oxidation methods, particularly for sequences containing other sensitive residues. While the polar and ionic nature of its side chain necessitates optimized coupling conditions, the use of potent activating agents like HATU and appropriate solvent systems can ensure its successful integration.
As the field of peptide-based therapeutics continues to expand, the ability to introduce modifications that enhance stability, solubility, and biological activity is of paramount importance. This compound will undoubtedly remain a key tool in the arsenal of peptide chemists, enabling the exploration of novel peptide structures with tailored properties for a wide range of research and drug development applications.
References
- Arendt, A., et al. (2000). Synthesis of peptide with multiple cysteic acids. Protein and Peptide Letters, 7(6), 359-364.
- Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101.
-
Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
- McDowell, J. H., et al. (2001). Activation of arrestin: Requirement of phosphorylation as the negative charge on residues in synthetic peptides from the carboxyl-terminal region of rhodopsin. Investigative Ophthalmology & Visual Science, 42(7), 1443-1449.
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
- Palasek, S. A., et al. (2007). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies, 5(3), 395-403.
- Oliveira, E., et al. (1997). A new segment of the rat bradykinin B2 receptor, the putative seventh transmembrane domain, can be responsible for the ligand binding. Immunopharmacology, 36(1), 37-43.
- White, P. D. (Ed.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. shop.bachem.com [shop.bachem.com]
- 3. biosynth.com [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
An In-Depth Technical Guide to Fmoc-L-Cysteic Acid Disodium Salt: Properties, Synthesis, and Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of Fmoc-L-cysteic acid disodium salt, a critical building block in modern peptide chemistry. We will delve into its core physicochemical properties, with a focus on its precise molecular weight and structure. The primary focus will be on its strategic application in Solid-Phase Peptide Synthesis (SPPS), detailing a robust protocol for its direct incorporation and comparing this methodology to alternative synthetic strategies. Furthermore, we will explore the profound impact of the cysteic acid residue on peptide structure, stability, and bioactivity, highlighting its role as a phosphomimetic and a tool for enhancing solubility. Finally, this guide will survey its applications in drug development and protein engineering, providing researchers with the foundational knowledge to effectively utilize this versatile reagent.
Core Physicochemical Properties
Fmoc-L-cysteic acid is a derivative of the amino acid cysteine, where the thiol group has been fully oxidized to a sulfonic acid, and the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] The disodium salt form is specifically engineered to enhance solubility in the polar aprotic solvents commonly used in SPPS, overcoming a significant handling challenge associated with the free acid form.
The fundamental properties are summarized below:
| Property | Value | Source |
| Compound Name | This compound | [3] |
| Synonyms | Fmoc-Cya(Na)-ONa, Fmoc-Cya-OH disodium | [3] |
| Molecular Weight | 437.38 g/mol | [3] |
| Chemical Formula | C₁₈H₁₇NO₇S·Na₂ | [3] |
| CAS Number | 320384-09-6 | [3] |
| Appearance | Off-white to white solid | [4] |
| Solubility | Soluble in DMF (N,N-Dimethylformamide) | [4] |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(=O)[O-].[Na+].[Na+] | [3] |
The structure is characterized by three key moieties:
-
The Fmoc Group: A base-labile protecting group essential for orthogonal SPPS strategies.[]
-
The L-Cysteic Acid Core: An L-amino acid providing the peptide backbone structure.
-
The Disodium Sulfonate Side Chain: A highly polar, anionic group that imparts unique properties to the final peptide. At physiological pH, this group is deprotonated (pKa ~ -2), carrying a negative charge.[6][7]
The Strategic Role of Cysteic Acid in Peptide Design
The incorporation of cysteic acid is not merely a substitution but a strategic design choice aimed at modulating the biological and physical properties of a peptide.
-
Phosphomimicry: The sulfonate group (SO₃⁻) is geometrically and electrostatically similar to a phosphate group (PO₃²⁻). This allows peptides containing cysteic acid to act as stable, non-hydrolyzable mimics of phosphoserine or phosphothreonine residues, making them invaluable tools for studying protein kinases, phosphatases, and signal transduction pathways.
-
Enhanced Aqueous Solubility: The permanent negative charge and high polarity of the sulfonate side chain dramatically increase the hydrophilicity of peptides. This is a critical advantage in drug development, where poor solubility can terminate the progression of promising therapeutic candidates.[1]
-
Modulation of Conformation and Stability: The bulky, charged side chain can influence local peptide conformation. For instance, it has been shown to promote α-helical structures when positioned near the N-terminus due to favorable interactions with the helix dipole.[6] It also serves as a biomarker for oxidative stress, as cysteic acid is an irreversible product of cysteine oxidation in vivo.[7]
-
Resistance to Oxidation: As the highest oxidation state of cysteine, the cysteic acid residue is inherently stable against further oxidation, a common degradation pathway for cysteine and methionine-containing peptides.
Methodology: Synthesis of Cysteic Acid-Containing Peptides
There are two primary strategies for generating peptides containing cysteic acid: post-synthetic oxidation of cysteine or direct incorporation of an Fmoc-L-cysteic acid building block.
The Direct Incorporation Strategy (Recommended)
This approach leverages this compound directly in the standard Fmoc-SPPS workflow. It is the superior method when the peptide sequence contains other oxidation-sensitive residues (e.g., Met, Trp, Cys).[8] Using the pre-oxidized building block prevents collateral damage to the peptide during a harsh oxidation step.
This protocol assumes a standard manual synthesis setup on a 0.1 mmol scale using a rink amide resin.
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Wash the resin with DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
-
Activation and Coupling of this compound:
-
In a separate vial, dissolve this compound (4 equivalents, ~175 mg) and an aminium-based coupling agent such as HBTU (3.95 equivalents) in a minimal volume of DMF. Causality Note: The disodium salt form is critical here for achieving complete dissolution.
-
Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours. Insight: The bulky and charged nature of the side chain can sterically hinder the coupling reaction, often requiring extended coupling times compared to standard amino acids.
-
-
Post-Coupling Wash:
-
Drain the reaction vessel.
-
Wash the resin with DMF (5x). A Kaiser test can be performed to confirm the completion of the coupling reaction.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.
-
The Post-Synthetic Oxidation Strategy
An alternative involves synthesizing the peptide using a standard protected cysteine, such as Fmoc-Cys(Trt)-OH, and then oxidizing the cysteine residue to cysteic acid while it is still attached to the resin or after cleavage. Common oxidants include reagents like methyltrioxorhenium (MeReO₃) and H₂O₂.[6][7]
-
Advantages: Utilizes more common and less expensive cysteine building blocks.
-
Disadvantages: The oxidation conditions are harsh and can lead to undesired side reactions, particularly the oxidation of methionine to its sulfoxide or sulfone, and degradation of tryptophan residues. This strategy is only viable for peptides lacking other sensitive functional groups.
Impact on Peptide Structure and Function
The introduction of a cysteic acid residue is a powerful tool for rational peptide design. Its influence stems directly from the chemical nature of its side chain.
The sulfonate group's fixed negative charge and its capacity for hydrogen bonding can significantly alter a peptide's physicochemical profile. This leads to enhanced water solubility and can drive specific conformational preferences, such as stabilizing helical structures.[6] In drug design, these modifications can lead to improved pharmacokinetic properties and novel biological activities by mimicking natural post-translational modifications.[1][9]
Applications in Research and Drug Development
The unique characteristics of this compound have established its importance in several high-impact research areas:
-
Peptide-Based Therapeutics: It is used to design peptides with improved solubility and stability, crucial for parenteral drug formulations.[1] Cysteine-rich therapeutic peptides are common, and modifying them with cysteic acid is a key strategy for lead optimization.[10]
-
Protein Engineering: Researchers can introduce cysteic acid into proteins to enhance their stability or modulate their function, creating novel biocatalysts or therapeutics.[9]
-
Bioconjugation and Diagnostics: The sulfonic acid group can serve as a handle for bioconjugation, and its unique properties are leveraged in various analytical techniques.[9]
-
Signal Transduction Research: As a phosphomimetic, it is essential for creating non-hydrolyzable peptide substrates and inhibitors to probe the function of enzymes involved in phosphorylation-dependent signaling.
Conclusion
This compound is a high-value, enabling reagent for advanced peptide science. Its precise molecular weight of 437.38 g/mol is foundational to its use in quantitative synthesis. The strategic decision to use this building block via direct incorporation provides a reliable pathway to synthesize complex peptides containing the unique cysteic acid residue, thereby avoiding the risks associated with post-synthetic oxidation. By imparting enhanced solubility, conformational control, and phosphomimetic properties, it offers researchers and drug developers a powerful tool to overcome common challenges in peptide design and to create novel molecules with significant therapeutic and research potential.
References
-
Title: Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid Source: PubMed URL: [Link]
-
Title: Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Prebiotic synthesis of cysteine peptides that catalyze peptide ligation in neutral water Source: ChemRxiv URL: [Link]
-
Title: Fmoc-L-cysteic acid | 751470-47-0 Source: J&K Scientific LLC URL: [Link]
-
Title: Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids Source: Digital CSIC URL: [Link]
-
Title: 320384-09-6 | Fmoc-L-cysteic acid · disodium salt Source: Next Peptide URL: [Link]
- Title: Method for preparing cysteic acid-containing polypeptide Source: Google Patents URL
-
Title: Fmoc-L-cysteic acid [751470-47-0] Source: Aapptec Peptides URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biosynth.com [biosynth.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. shop.bachem.com [shop.bachem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. digital.csic.es [digital.csic.es]
An In-depth Technical Guide to Fmoc-L-cysteic acid disodium salt: Applications in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Fmoc-L-cysteic acid disodium salt is a pivotal building block in modern biochemistry and drug discovery, offering a unique combination of properties that address longstanding challenges in peptide science. This guide provides an in-depth exploration of its applications, focusing on its role in solid-phase peptide synthesis (SPPS), its ability to enhance the physicochemical properties of peptides, and its utility as a phosphoserine mimetic in the study of cellular signaling. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven insights to empower researchers in leveraging this versatile reagent for their scientific pursuits.
Introduction: The Unique Advantages of this compound
This compound is a derivative of the amino acid cysteine, where the thiol group is oxidized to a sulfonic acid, and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1] This modification imparts several desirable characteristics that make it a valuable tool in the synthesis and study of peptides and proteins.
The presence of the highly acidic sulfonate group (pKa ≈ -2) ensures that it is anionic over a wide pH range. This permanent negative charge significantly enhances the aqueous solubility of peptides, a critical factor in overcoming aggregation issues during synthesis and improving the bioavailability of peptide-based therapeutics.[2][3][4][5]
Furthermore, the sulfonic acid moiety serves as a stable mimic of the phosphate group in phosphoserine, a key post-translational modification that governs a vast array of cellular processes. Unlike the native phosphoserine, the sulfonate group is resistant to enzymatic cleavage by phosphatases, making it an invaluable tool for studying kinase-phosphatase signaling pathways and developing phosphatase-resistant inhibitors.[6]
This guide will provide a comprehensive overview of the practical applications of this compound, moving from the fundamentals of its incorporation into peptides to its advanced applications in biochemical research and drug development.
Application in Solid-Phase Peptide Synthesis (SPPS): A Detailed Protocol and Mechanistic Insights
The incorporation of this compound into a growing peptide chain follows the general principles of Fmoc-based SPPS.[7][8][9] However, as with other cysteine derivatives, special considerations are necessary to ensure efficient coupling and prevent side reactions, most notably racemization.[1][10][11][12]
The Challenge of Racemization with Cysteine Derivatives
Fmoc-protected cysteine derivatives are particularly susceptible to racemization during the activation step of peptide coupling, especially when using standard uronium or phosphonium salt-based activating agents (e.g., HBTU, HATU) in the presence of a tertiary amine base like diisopropylethylamine (DIPEA).[1][10] This is due to the increased acidity of the α-proton, which can be abstracted by the base, leading to the formation of a planar enolate intermediate that can be protonated from either face, resulting in a loss of stereochemical integrity.
Recommended Protocol for Coupling this compound
To minimize racemization and ensure high coupling efficiency, the following protocol is recommended. This protocol leverages a carbodiimide-based activation method, which is known to suppress racemization of sensitive amino acids.[10]
Materials:
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (for capping)
Step-by-Step Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), DIC (3-5 equivalents), and Oxyma Pure (3-5 equivalents) in a minimal amount of DMF. Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.[13]
-
Washing: After the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes. Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
Workflow for Incorporating this compound in SPPS
Caption: Workflow for the incorporation of Fmoc-L-cysteic acid in SPPS.
Enhancing Peptide Solubility: A Quantitative Perspective
A significant challenge in peptide synthesis and the development of peptide-based drugs is poor aqueous solubility, which can lead to aggregation, reduced yields, and low bioavailability.[14][15] The incorporation of cysteic acid, with its permanently charged sulfonate group, is an effective strategy to mitigate these issues.
While extensive comparative studies are sequence-dependent, the general trend is a marked increase in solubility for peptides containing cysteic acid compared to their non-sulfonated counterparts.
Table 1: Illustrative Comparison of Peptide Solubility
| Peptide Sequence | Modification | Predicted Solubility in Water (pH 7) |
| GGVVGGVVGG | None | Low |
| GGVVGCyaGGVVGG | Cysteic Acid (Cya) | High |
| FLIIGGVL | None | Very Low |
| FLIICyaGGVL | Cysteic Acid (Cya) | Moderate |
Note: This table provides a conceptual illustration. Actual solubility is sequence-dependent and should be experimentally determined.[3][4][5][16]
A Stable Mimic of Phosphoserine: Probing Kinase and Phosphatase Signaling
Phosphorylation of serine and threonine residues is a fundamental mechanism for regulating protein function and signal transduction.[17] However, the lability of the phosphate group to phosphatases complicates in vitro and in vivo studies. Fmoc-L-cysteic acid provides an elegant solution by introducing a non-hydrolyzable sulfonate group that mimics the charge and tetrahedral geometry of a phosphate group.[6]
Application in Studying Protein-Protein Interactions
Peptides containing cysteic acid can be synthesized to mimic phosphorylated binding motifs and used to study protein-protein interactions that are dependent on phosphorylation. For example, they can be used as baits in pull-down assays to identify binding partners of phosphorylated proteins or as competitive inhibitors to disrupt such interactions.
A notable application is in the study of 14-3-3 proteins, which bind to a wide range of phosphorylated proteins and play crucial roles in cell cycle control and apoptosis.[18] Peptidomimetics containing a phosphoserine analog have been shown to inhibit 14-3-3 protein interactions, demonstrating the utility of this approach.[18]
Investigating Kinase and Phosphatase Activity
Peptides containing cysteic acid can serve as non-hydrolyzable substrates or inhibitors for kinases and phosphatases. This allows for the study of enzyme kinetics and the development of specific inhibitors without the complication of substrate depletion.
Caption: Cysteic acid as a phosphoserine mimetic in signaling pathways.
Applications in Drug Development
The unique properties of this compound make it an attractive building block for the development of novel peptide-based therapeutics. The enhanced solubility and resistance to phosphatases can lead to improved pharmacokinetic and pharmacodynamic profiles.
While specific examples of marketed drugs containing cysteic acid are not yet widespread, its use in preclinical research is growing. For instance, the synthesis of a 19-amino acid peptide from the C-terminal region of bovine rhodopsin, where seven potential phosphorylation sites were replaced with cysteic acid, demonstrates its utility in creating highly charged, stable peptide analogs for functional studies.[19]
Characterization and Analysis of Cysteic Acid-Containing Peptides
The successful synthesis and purification of peptides containing cysteic acid require robust analytical techniques to confirm their identity and purity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for purifying and assessing the purity of synthetic peptides. The highly polar nature of the sulfonate group will significantly alter the retention time of the peptide, typically leading to earlier elution compared to its non-sulfonated counterpart.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are essential for confirming the molecular weight of the synthesized peptide.[20][21] The mass difference between a serine residue (87.08 Da) and a cysteic acid residue (169.16 Da) can be used to confirm the successful incorporation of the modified amino acid.
-
Amino Acid Analysis: While standard acid hydrolysis can lead to the degradation of cysteine, specialized hydrolysis conditions followed by ion-exchange chromatography can be used to quantify the amino acid composition of the peptide, including the presence of cysteic acid.
Troubleshooting Common Challenges
Table 2: Troubleshooting Guide for the Synthesis of Cysteic Acid-Containing Peptides
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Steric hindrance from the bulky sulfonate group; peptide aggregation. | Use a stronger activating agent like HATU in combination with a less hindered base like 2,4,6-collidine. Perform a double coupling. Increase coupling time. |
| Racemization | Use of strong activating agents with tertiary amine bases. | Employ a carbodiimide-based activation method (e.g., DIC/Oxyma). Avoid pre-activation with uronium/phosphonium reagents and DIPEA.[1][10][11][12] |
| Poor Solubility of the Crude Peptide | Residual protecting groups; aggregation. | Ensure complete cleavage and deprotection. Use a cleavage cocktail with appropriate scavengers. Dissolve the crude peptide in a small amount of organic solvent (e.g., DMSO) before adding aqueous buffer. |
| Unexpected Peaks in HPLC | Deletion sequences from incomplete coupling; side products from cleavage. | Optimize coupling and deprotection times. Use capping to terminate unreacted chains. Optimize the cleavage cocktail and conditions.[15][22][23] |
Conclusion
This compound is a powerful and versatile tool for researchers in biochemistry and drug development. Its ability to enhance peptide solubility and act as a stable mimic of phosphoserine opens up new avenues for the synthesis of challenging peptides and the investigation of complex biological processes. By understanding the underlying chemical principles and employing optimized protocols, scientists can effectively harness the potential of this unique amino acid derivative to advance their research and contribute to the development of novel therapeutics.
References
- Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC - NIH.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- Characterizing degradation products of peptides containing N-terminal Cys residues by (off-line high-performance liquid chromatography)/matrix-assisted laser desorption/ionization quadrupole time-of-flight measurements. PMC - PubMed Central.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biosynth.
- Minimization of cysteine racemization during stepwise solid-phase peptide synthesis | Request PDF.
- A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis. Benchchem.
- Identification of cysteine-containing peptides in protein digests by high-performance liquid chrom
- Advanced Analytical Techniques for Peptide Characterization.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide.
- Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. PubMed.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- A simple method for monitoring the cysteine content in synthetic peptides.
- Synthesis of a Phosphoserine Mimetic Prodrug with Potent 14-3-3 Protein Inhibitory Activity. PMC - PubMed Central.
- Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Semantic Scholar.
- Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- Synthesis of peptide with multiple cysteic acids | Request PDF.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- What do you do when your peptide synthesis fails?. Biotage.
- Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC.
- Complex Peptide Production, Challenges and Manufacturing | Blog. Biosynth.
- Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Organic & Biomolecular Chemistry (RSC Publishing).
- Method for preparing cysteic acid-containing polypeptide.
- Peptide solubility. Bachem.
- Peptide solubility guidelines. Thermo Fisher Scientific.
- Sequence-based prediction of the intrinsic solubility of peptides containing non-n
- Phosphatase-stable Phosphoamino Acid Mimetics that Enhance Binding Affinities with the Polo-Box Domain of Polo-like Kinase 1. PMC - PubMed Central.
- Peptide solubility | News. Isca Biochemicals.
- A phosphoserine/threonine-binding pocket in AGC kinases and PDK1 mediates activation by hydrophobic motif phosphoryl
Sources
- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. Phosphatase-stable Phosphoamino Acid Mimetics that Enhance Binding Affinities with the Polo-Box Domain of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
- 16. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phosphoserine/threonine-binding pocket in AGC kinases and PDK1 mediates activation by hydrophobic motif phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of a Phosphoserine Mimetic Prodrug with Potent 14-3-3 Protein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. polarispeptides.com [polarispeptides.com]
- 22. blog.mblintl.com [blog.mblintl.com]
- 23. biotage.com [biotage.com]
A Technical Guide to the Strategic Incorporation of Fmoc-L-Cysteic Acid Disodium Salt in Peptide Synthesis
Abstract
The incorporation of cysteine residues into synthetic peptides is a cornerstone of peptide chemistry, enabling the formation of disulfide bridges critical for structural integrity and biological function. However, the inherent reactivity of the cysteine thiol group presents significant challenges in solid-phase peptide synthesis (SPPS), including racemization and side-product formation. This guide provides a comprehensive technical overview of Fmoc-L-cysteic acid disodium salt, a stable and highly soluble building block that circumvents the complexities of traditional cysteine chemistry. We will delve into the causality behind its advantages, provide field-proven protocols for its application, and explore its role in the synthesis of peptides with unique functionalities, such as phosphotyrosine mimetics. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and efficiency of their peptide synthesis workflows.
The Cysteine Challenge in Fmoc-SPPS: A Minefield of Side Reactions
The nucleophilic nature of the cysteine thiol group makes it susceptible to a variety of undesirable side reactions during the iterative steps of Fmoc-based solid-phase peptide synthesis (SPPS).[1] Understanding these challenges is crucial to appreciating the advantages offered by this compound.
-
Racemization: Cysteine is highly prone to racemization, particularly when activated for coupling.[1][2][3][4] The use of base-mediated coupling reagents, such as HBTU/DIPEA, can lead to significant epimerization at the α-carbon.[1] This loss of stereochemical integrity can have profound consequences for the peptide's structure and biological activity.
-
3-(1-Piperidinyl)alanine Formation: A notorious side reaction, especially for C-terminal cysteine residues, is the formation of 3-(1-piperidinyl)alanine. This occurs via a base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine intermediate, which then reacts with piperidine, the reagent used for Fmoc deprotection.[5]
-
S-alkylation: During the final trifluoroacetic acid (TFA) cleavage from the resin, carbocations generated from protecting groups or the resin linker can alkylate the cysteine thiol group.[6]
-
Oxidation: The thiol group is readily oxidized to form disulfides, sulfoxides, or sulfonic acids, complicating the synthesis of peptides with free thiols or specific disulfide bridge patterns.[7]
These challenges necessitate careful selection of protecting groups, coupling reagents, and cleavage cocktails, often requiring extensive optimization for each specific peptide sequence.
This compound: A Stable and Versatile Alternative
This compound is an N-α-Fmoc protected derivative of cysteic acid, where the thiol group of cysteine is fully oxidized to a stable sulfonic acid, present as a disodium salt.[8][9][10] This modification fundamentally alters the chemical properties of the amino acid, offering a robust solution to the aforementioned challenges.
Chemical Structure and Properties
The key feature of Fmoc-L-cysteic acid is the sulfonic acid moiety (-SO₃H), which is a strong acid and exists as a sulfonate anion (-SO₃⁻) under typical physiological and SPPS conditions.[11] The disodium salt form enhances its solubility in organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF).[9]
Advantages in Peptide Synthesis
The inherent stability of the sulfonate group provides several key advantages:
-
Elimination of Thiol-Related Side Reactions: The absence of a reactive thiol group completely circumvents the issues of racemization, 3-(1-piperidinyl)alanine formation, S-alkylation, and oxidation.[1][5]
-
Enhanced Solubility: The ionic nature of the disodium salt can improve the solubility of the amino acid derivative in polar aprotic solvents like DMF, facilitating handling and coupling reactions.[9]
-
Introduction of a Stable Negative Charge: Cysteic acid is a permanently negatively charged residue, making it a useful tool for introducing acidic functionalities into peptides to modulate their physicochemical properties and biological activity.[9][11]
Applications in Peptide Design and Drug Development
The unique properties of this compound open up several strategic applications in peptide science.
Phosphotyrosine Mimetics
Cysteic acid serves as a non-hydrolyzable mimetic of phosphotyrosine.[12] The tetrahedral geometry and negative charge of the sulfonate group resemble those of a phosphate group, allowing peptides containing cysteic acid to interact with phosphotyrosine-binding domains, such as SH2 domains, while being resistant to phosphatases. This makes it an invaluable tool for studying signaling pathways and developing phosphatase-resistant therapeutic peptides.
Modulating Peptide Properties
The incorporation of one or more cysteic acid residues can significantly alter the overall charge, isoelectric point, and solubility of a peptide. This can be strategically employed to:
-
Enhance aqueous solubility of hydrophobic peptides.[13]
-
Improve pharmacokinetic properties by increasing hydrophilicity.
-
Modulate receptor binding affinity by introducing a negative charge at a specific position.
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure robust and reproducible incorporation of this compound into a peptide sequence using manual or automated SPPS.
Reagent Preparation
-
This compound solution: Due to its salt form, it is recommended to dissolve this compound in a minimal amount of DMF, potentially with gentle warming or sonication to ensure complete dissolution. Prepare this solution fresh before each coupling reaction.
-
Coupling Reagents: Standard coupling reagents such as HBTU, HATU, or DIC/Oxyma are generally effective. The choice may depend on the specific sequence and the potential for side reactions with other amino acids.[14]
Step-by-Step Coupling Protocol
This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents) in DMF.
-
Add the coupling reagent (e.g., HBTU, 2.9-4.9 equivalents) and an appropriate base (e.g., DIPEA, 6-10 equivalents).
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction: The completion of the coupling can be monitored using a Kaiser test or other ninhydrin-based tests. A negative test indicates the absence of free primary amines and a successful coupling.
-
Washing: After a complete coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Cleavage and Deprotection
Peptides containing cysteic acid are cleaved from the resin using standard TFA cleavage cocktails. The sulfonic acid group is stable to TFA.[6][15]
-
Cleavage Cocktail: A typical cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Procedure:
-
Wash the dried peptidyl resin with DCM.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
-
Data Presentation: A Comparative Overview
While direct quantitative comparative data for this compound is not extensively published, the following table summarizes the expected performance based on its chemical properties and established knowledge of other cysteine derivatives.
| Feature | Fmoc-Cys(Trt)-OH | This compound |
| Racemization Potential | High, especially with base-mediated coupling[1][2][3][4] | Negligible |
| Side Reactions | Prone to 3-(1-piperidinyl)alanine formation and S-alkylation[5] | None related to the side chain |
| Solubility in DMF | Moderate | Good to Excellent[9] |
| Final Peptide Purity | Variable, dependent on sequence and conditions | Potentially higher due to fewer side products |
| Application | General cysteine incorporation, disulfide bond formation | Introduction of a stable negative charge, phosphotyrosine mimetic[9][12] |
Conclusion
This compound represents a significant advancement in peptide synthesis, offering a robust and reliable method for incorporating a stable, negatively charged amino acid. By circumventing the myriad of side reactions associated with traditional cysteine chemistry, it enables the synthesis of complex peptides with higher purity and predictability. Its utility as a non-hydrolyzable phosphotyrosine mimetic further expands its applicability in chemical biology and drug discovery. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile building block in their synthetic endeavors.
References
-
Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. (2023-03-29). PubMed. Retrieved from [Link]
-
Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements. PubMed Central. Retrieved from [Link]
-
The amino acid sequences of cysteic acid-containing peptides from performic acid-oxidized ovotransferrin. (1971-01-01). PubMed. Retrieved from [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]
-
Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. The Royal Society of Chemistry. Retrieved from [Link]
-
Selective detection and characterization of small cysteine-containing peptides with cluster-modified nanopore sensing. (2026-01-11). PubMed Central. Retrieved from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023-01-30). Biotage. Retrieved from [Link]
-
Cleavage Cocktails; Reagent B. Aapptec. Retrieved from [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central. Retrieved from [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023-02-06). Biotage. Retrieved from [Link]
-
Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. PubMed. Retrieved from [Link]
-
Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2). (1997-06-27). PubMed. Retrieved from [Link]
-
Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. PubMed Central. Retrieved from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024-08-19). 2BScientific. Retrieved from [Link]
-
Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023-09-01). National Institutes of Health. Retrieved from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020-03-04). PubMed Central. Retrieved from [Link]
-
Racemization of Cys during synthesis of the model peptide,... ResearchGate. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. PubMed. Retrieved from [Link]
-
Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. (1996-02-19). Semantic Scholar. Retrieved from [Link]
-
Solvents for Solid Phase Peptide Synthesis. CEM Corporation. Retrieved from [Link]
-
The Chemistry Behind Fmoc-Cys(Trt)-OH for Advanced Peptide Synthesis. (2026-01-06). Ningbo Inno Pharmchem Co.,Ltd.. Retrieved from [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PubMed Central. Retrieved from [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Retrieved from [Link]
-
Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. PubMed. Retrieved from [Link]
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides. PubMed Central. Retrieved from [Link]
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Retrieved from [Link]
-
Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. ResearchGate. Retrieved from [Link]
Sources
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. shop.bachem.com [shop.bachem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. biosynth.com [biosynth.com]
- 11. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. chempep.com [chempep.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to Fmoc-L-Cysteic Acid: Leveraging the Sulfonic Acid Group in Modern Peptide Science
Introduction
In the landscape of peptide synthesis and drug development, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, Fmoc-L-cysteic acid stands out as a versatile and powerful building block.[1] Derived from the oxidation of cysteine, its defining feature is the sulfonic acid group (-SO₃H), which imparts unique physicochemical properties to peptides.[2][3] This moiety is not merely a structural variant; it is a strategic tool used to enhance solubility, modulate biological activity, and serve as a stable mimic for post-translational modifications.[4] Cysteic acid is considered an irreversible oxidative post-translational modification and acts as a biomarker for oxidative stress, making peptides containing it crucial for studying these biological processes.[2][3]
This guide provides an in-depth exploration of the sulfonic acid group within Fmoc-L-cysteic acid, moving beyond simple protocols to elucidate the underlying chemistry and strategic considerations. It is designed for researchers, chemists, and drug development professionals who seek to harness the full potential of this unique amino acid in their work. We will delve into its fundamental properties, methods of incorporation, and the nuances of purification and characterization, providing field-proven insights to ensure scientific integrity and experimental success.
Section 1: Physicochemical Properties of the Sulfonic Acid Moiety
The sulfonic acid group is the chemical epicenter of Fmoc-L-cysteic acid's utility. Understanding its intrinsic properties is paramount to predicting its behavior during synthesis and its influence on the final peptide.
Chemical Structure and Acidity
Fmoc-L-cysteic acid is the N-terminally protected form of L-cysteic acid, also known as (2R)-2-amino-3-sulfopropanoic acid. The sulfonic acid group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a third oxygen via a hydroxyl group.
Caption: Structure of Fmoc-L-Cysteic Acid.
A critical feature of the sulfonic acid group is its strong acidity. With a pKa value estimated to be around -2, it exists almost exclusively in its deprotonated, anionic sulfonate (-SO₃⁻) form at physiological pH and under the typical pH conditions of peptide synthesis and purification.[2][3] This permanent negative charge profoundly influences the overall properties of the peptide.
Impact on Peptide Properties
-
Enhanced Solubility: The introduction of the highly polar and permanently charged sulfonate group significantly increases the aqueous solubility of peptides.[4] This is particularly advantageous for hydrophobic or aggregation-prone sequences, which are notoriously difficult to synthesize and purify.[5][6]
-
Structural Influence: The sulfonate group can engage in favorable interactions that influence peptide secondary structure. For instance, it can stabilize the N-terminus of an α-helix through interactions with the helix dipole and form stabilizing side chain-main chain hydrogen bonds.[2][3]
-
Biomimicry: The tetrahedral geometry and negative charge of the sulfonate group make it a stable, non-hydrolyzable mimic of phosphate groups. This allows for the synthesis of peptide analogues to study phosphorylation-dependent biological processes without the inherent instability of phospho-amino acids.
Data Summary: Physicochemical Properties
| Property | Value / Description | Source |
| Synonym | N-Fmoc-3-sulfo-L-alanine | [4] |
| CAS Number | 751470-47-0 | [1][4][7][8] |
| Molecular Formula | C₁₈H₁₇NO₇S | [1][4][7] |
| Molecular Weight | 391.4 g/mol | [1][4] |
| Appearance | Off-white solid | [4] |
| Sulfonic Acid pKa | ~ -2 | [2][3] |
| Typical Charge State | Anionic (Sulfonate, -SO₃⁻) | [2][3] |
Section 2: Strategic Incorporation into Peptides
The synthesis of cysteic acid-containing peptides can be approached in two primary ways: direct incorporation of the protected monomer during solid-phase peptide synthesis (SPPS) or post-synthetic modification of a cysteine residue already within the peptide chain. The choice is dictated by the specific research goal, sequence context, and available resources.
Method 1: Direct Incorporation via Fmoc-SPPS
This is the most direct and unambiguous method to introduce a cysteic acid residue at a specific position. The use of Fmoc-L-cysteic acid ensures precise site-specific placement without the risk of side reactions associated with oxidizing a peptide containing multiple cysteine or other sensitive residues.[4][9]
Causality Behind Experimental Choices: The sulfonic acid side chain is highly stable and does not require a protecting group during standard Fmoc-SPPS.[10] It is completely orthogonal to the base-labile Fmoc group and the acid-labile side-chain protecting groups of other amino acids (e.g., Boc, tBu, Trt).[11][12] However, the high polarity of the sulfonate side chain can sometimes lead to challenges. It may cause poor resin swelling or peptide aggregation on the solid support, particularly in long or hydrophobic sequences, potentially leading to incomplete coupling or deprotection steps.[13][14]
Experimental Protocol: Standard Coupling of Fmoc-L-Cysteic Acid
This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin.
-
Resin Preparation: Swell the rink amide resin in N,N-Dimethylformamide (DMF) for at least 1 hour.[15]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[15][16]
-
Activation and Coupling:
-
In a separate vessel, pre-activate 4 equivalents of Fmoc-L-cysteic acid with 3.95 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and 6 equivalents of DIPEA (N,N-Diisopropylethylamine) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Rationale: HBTU is a highly efficient coupling reagent that minimizes the risk of racemization. DIPEA is a non-nucleophilic base used to activate the carboxyl group and neutralize the ammonium salt formed on the resin.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
Monitoring (Optional): Perform a Kaiser test or other ninhydrin-based test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Chain Elongation: Repeat the deprotection and coupling cycle for the subsequent amino acids in the sequence.
Caption: SPPS Workflow for Direct Incorporation.
Method 2: Post-Synthetic Oxidation of Cysteine
An alternative strategy involves synthesizing the peptide with a standard protected cysteine residue (e.g., Fmoc-Cys(Trt)-OH) and then oxidizing the thiol side chain to a sulfonic acid after chain assembly.[2][3] This is often performed on-resin before cleavage.
Causality Behind Experimental Choices: This method is useful for creating libraries where peptides with Cys, Cys(SO₂H), and Cys(SO₃H) are compared. The on-resin oxidation with reagents like methyltrioxorhenium (MTO) and hydrogen peroxide (H₂O₂) is efficient and proceeds under relatively mild conditions.[2][3] Using a trityl (Trt) protecting group for the cysteine thiol is advantageous because it is removed during the oxidation step or the subsequent acidic cleavage, simplifying the workflow.[17][18]
Experimental Protocol: On-Resin Oxidation of Cys(Trt) to Cysteic Acid
-
Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using Fmoc-Cys(Trt)-OH.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM).
-
Oxidation Cocktail: Prepare a solution of methyltrioxorhenium (MTO, catalytic amount) and 30% hydrogen peroxide (H₂O₂, excess) in DCM.
-
Reaction: Add the oxidation cocktail to the resin and agitate at room temperature. Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing via LC-MS. The reaction is typically complete within 2-4 hours.[2][3]
-
Self-Validation: The reaction can be monitored for the disappearance of the starting peptide mass and the appearance of the new mass corresponding to the peptide with three additional oxygen atoms (+48 Da).
-
-
Washing: Once the oxidation is complete, thoroughly wash the resin with DCM, followed by DMF, to remove all residual oxidizing agents. The peptide is now ready for final cleavage.
Caption: On-Resin Oxidation of Cysteine to Cysteic Acid.
Section 3: Cleavage, Deprotection, and Purification
The final steps of obtaining a pure cysteic acid-containing peptide involve cleaving it from the solid support while simultaneously removing all remaining side-chain protecting groups, followed by purification.
The Cleavage Cocktail
The sulfonic acid group is stable to strong acids, so standard trifluoroacetic acid (TFA)-based cleavage cocktails are used.[19] The choice of scavengers in the cocktail is critical to prevent side reactions with other sensitive residues in the sequence, such as tryptophan or methionine.[10][20]
-
Recommended Cocktail: A common and effective cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .[19]
-
TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., Boc, tBu).
-
TIS: A cation scavenger that quenches reactive carbocations generated from the cleavage of protecting groups like Trt and Pbf, preventing them from re-attaching to or modifying sensitive residues.[18]
-
Water: Helps to solvate the peptide and can also act as a scavenger.
-
Experimental Protocol: Cleavage and Precipitation
-
Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the TFA filtrate containing the crude peptide.
-
Precipitation: Add the filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA). A white precipitate of the crude peptide should form.
-
Recovery: Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide under vacuum.
Section 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the purity and identity of the synthesized peptide.
Purity Assessment and Purification: RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for both analyzing the purity of the crude peptide and for its purification.[21][22]
-
Column: A C18 column is typically the first choice for peptide separations.
-
Mobile Phase: A gradient of acetonitrile in water is used for elution.
-
Ion-Pairing Agent: 0.1% TFA is added to both aqueous and organic mobile phases.[23]
-
Rationale: The TFA serves two purposes. It acidifies the mobile phase to ensure the carboxyl groups are protonated, and the trifluoroacetate anion acts as an ion-pairing agent. It forms a neutral, transient ion pair with positively charged residues (like Lys, Arg, His), which improves peak shape and resolution by masking residual silanol interactions on the silica-based column.
-
Identity Confirmation: Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with HPLC (LC-MS), is used to confirm that the synthesized peptide has the correct molecular weight.[23]
The MS/MS Characterization Challenge
While ESI-MS confirms the mass, tandem mass spectrometry (MS/MS) is used to verify the amino acid sequence. However, peptides containing sulfonic acid (or sulfate) groups present a specific challenge.
-
Lability in CID: Under collision-induced dissociation (CID) in positive ion mode, the S-O bond is highly labile. The most common fragmentation event is the neutral loss of SO₃ (79.957 Da).[24]
-
Consequence: This neutral loss often occurs at low collision energies, dominating the MS/MS spectrum. The precursor ion is consumed before sufficient energy can be applied to fragment the peptide backbone itself. As a result, it can be difficult or impossible to obtain the b- and y-ion series needed to confirm the peptide sequence and definitively localize the cysteic acid residue.[24] This is a critical consideration when planning characterization experiments.
Data Summary: Analytical Techniques
| Technique | Purpose | Key Considerations | Source |
| RP-HPLC | Purity analysis and purification | C18 column, Acetonitrile/Water gradient with 0.1% TFA. | [21][22] |
| ESI-MS | Molecular weight confirmation | Provides mass of the intact peptide. | [23] |
| MS/MS (CID) | Sequence verification | Prone to a dominant neutral loss of SO₃ (-80 Da), which can prevent backbone fragmentation and site localization. | [24] |
Section 5: Applications and Future Directions
The unique properties conferred by the sulfonic acid group make Fmoc-L-cysteic acid a valuable tool in diverse research areas.
-
Drug Development: Enhancing the solubility and stability of peptide drug candidates.[4]
-
Protein Engineering: Introducing charged residues to modify protein folding, stability, or function.[4]
-
Bioconjugation: Serving as a stable, charged linker in bioconjugation strategies.[4]
-
Oxidative Stress Research: Synthesizing peptide standards and probes to study the effects of oxidative damage on proteins.[2][3]
The continued development of novel analytical techniques, such as alternative fragmentation methods in mass spectrometry (e.g., ETD, UVPD), may help overcome the challenges in characterizing sulfonated peptides, further expanding their utility in proteomics and systems biology.
Conclusion
Fmoc-L-cysteic acid is more than just another protected amino acid; it is a strategic component for advanced peptide design. The sulfonic acid group offers a powerful handle to manipulate peptide solubility, structure, and function in predictable ways. By understanding the fundamental chemistry of this group, from its acidity and polarity to its behavior during synthesis and analysis, researchers can confidently and effectively incorporate it into their workflows. A thorough grasp of the rationale behind protocol choices—from direct incorporation versus post-synthetic oxidation to the selection of cleavage cocktails and analytical methods—is the key to unlocking the full potential of cysteic acid-containing peptides in pioneering new frontiers of science and medicine.
References
-
Van der schaaf, P. A., et al. (1993). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. PubMed. Retrieved from [Link][17]
-
Elleman, T. C. (1973). The amino acid sequences of cysteic acid-containing peptides from performic acid-oxidized ovotransferrin. PubMed. Retrieved from [Link][25][26]
-
DeRoo, A. C., et al. (2023). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Organic & Biomolecular Chemistry. Retrieved from [Link][2][3]
-
Bio-Synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link][5]
-
Behrendt, R., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link][6]
-
Dong, S., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. Retrieved from [Link][13]
-
Fields, G. B., & Lauer-Fields, J. L. (n.d.). Methods for Removing the Fmoc Group. SpringerLink. Retrieved from [Link][27]
-
ResearchGate. (2017). What is the best method to deprotect Fmoc in solution phase?. Retrieved from [Link][28]
-
Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link][15]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link][20]
-
Medzihradszky, K. F., et al. (2004). Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link][24]
-
Pałkowski, M., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Retrieved from [Link][16]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link][10]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link][21]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link][11]
-
ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link][22]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link][23]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. peptide.com [peptide.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. biosynth.com [biosynth.com]
- 13. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biosynth.com [biosynth.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 20. peptide.com [peptide.com]
- 21. biovera.com.au [biovera.com.au]
- 22. hplc.eu [hplc.eu]
- 23. agilent.com [agilent.com]
- 24. Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The amino acid sequences of cysteic acid-containing peptides from performic acid-oxidized ovotransferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The amino acid sequence of cysteic acid-containing peptides from performic acid-oxidized ovotransferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. renyi.hu [renyi.hu]
- 28. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Fmoc-L-cysteic Acid as a Phosphotyrosine Mimetic
Abstract
Reversible tyrosine phosphorylation is a fundamental switch controlling a vast array of cellular signaling pathways, orchestrated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[1][2] The study of these pathways and the development of therapeutics to modulate them often rely on synthetic peptides containing phosphotyrosine (pTyr). However, phosphopeptides are plagued by two significant liabilities: susceptibility to enzymatic hydrolysis by PTPs and poor cell permeability due to the dianionic phosphate group at physiological pH.[1][3][4] To circumvent these issues, researchers have turned to non-hydrolyzable pTyr mimetics. This guide provides an in-depth technical overview of L-cysteic acid, a sulfonic acid-containing amino acid, as a stable and effective phosphotyrosine isostere. We will detail the rationale for its use, provide robust protocols for its incorporation into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), and describe its application in studying protein-protein interactions, particularly with SH2 domains.
The Rationale: L-cysteic Acid as a Stable Phosphotyrosine Isostere
The core challenge in designing pTyr mimetics is to replicate the essential physicochemical properties of the phosphate group while ensuring metabolic stability.[3] L-cysteic acid emerges as a compelling candidate due to its structural and electronic resemblance to phosphotyrosine.
-
Structural Similarity: The sulfonic acid side chain of L-cysteic acid is spatially similar to the phosphate group of pTyr, presenting a tetrahedral geometry and a comparable distance from the peptide backbone.
-
Electronic Mimicry: The sulfonic acid group is strongly acidic, carrying a persistent negative charge that mimics the anionic character of the phosphate moiety, which is crucial for recognition by pTyr-binding domains like SH2 and PTB domains.[5]
-
Inherent Stability: The sulfur-carbon bond in cysteic acid is completely resistant to the enzymatic hydrolysis mediated by PTPs, making it an ideal tool for creating stable probes and potential inhibitors for signaling studies.[1][3]
The following diagram illustrates the structural comparison between the side chains of phosphotyrosine and L-cysteic acid.
Caption: Structural comparison of Phosphotyrosine and L-cysteic acid side chains.
Physicochemical Properties of Fmoc-L-cysteic acid
The key building block for direct incorporation is N-α-Fmoc-L-cysteic acid. Its properties are summarized below.
| Property | Value |
| Synonyms | N-Fmoc-3-sulfo-L-alanine |
| CAS Number | 751470-47-0[6][7][8][9] |
| Molecular Formula | C₁₈H₁₇NO₇S[6][7][8] |
| Molecular Weight | 391.4 g/mol [6][7][8][10] |
| Appearance | Off-white solid[7] |
| Purity | Typically ≥97% (HPLC)[7][10] |
Synthesis of Peptides Containing L-cysteic Acid
There are two primary strategies for preparing peptides containing L-cysteic acid via Fmoc-SPPS: direct incorporation of the Fmoc-L-cysteic acid monomer and post-synthetic oxidation of a cysteine-containing precursor peptide. The latter is often preferred due to its robustness and circumvention of solubility issues associated with the highly polar monomer.
Caption: Two primary synthetic workflows for producing L-cysteic acid peptides.
Protocol 2.1: Post-Synthetic On-Resin Oxidation of Cysteine (Recommended)
This method leverages standard, well-behaved Fmoc-Cys(Trt)-OH and introduces the cysteic acid moiety in a final, efficient oxidation step. This approach is generally higher yielding and more reliable.[11][12]
Materials:
-
Fmoc-Cys(Trt)-OH and other required Fmoc-protected amino acids
-
SPPS Resin (e.g., Rink Amide for peptide amides, Wang resin for peptide acids)[13][14]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF[13]
-
Coupling Reagents: HCTU (or HATU/HBTU) and N,N-Diisopropylethylamine (DIPEA)
-
Oxidation Solution: Performic acid, freshly prepared. (Caution: Strong oxidant. Handle in a fume hood with appropriate PPE). To prepare, mix 1 part 30% hydrogen peroxide with 9 parts 98% formic acid and let it stand for 1-2 hours at room temperature.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water[13]
-
Cold diethyl ether
Methodology:
-
Peptide Synthesis:
-
Synthesize the peptide sequence on the chosen solid support using a standard automated or manual Fmoc-SPPS protocol.[13][15] Incorporate Fmoc-Cys(Trt)-OH at the desired position(s).
-
Ensure each coupling and deprotection cycle goes to completion, using a qualitative test like the Kaiser test if performing manual synthesis.
-
After the final amino acid is coupled, perform a final Fmoc deprotection with 20% piperidine in DMF.
-
Wash the peptidyl-resin thoroughly with DMF (5x) and DCM (5x), then dry under vacuum.
-
-
On-Resin Oxidation:
-
Swell the dried peptidyl-resin in DCM for 20 minutes.
-
Add the freshly prepared performic acid solution to the resin. Use approximately 10 mL per gram of resin.
-
Allow the reaction to proceed at 0°C (ice bath) for 10-30 minutes.[12] Monitor the reaction for completion by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS to observe the mass shift (+48 Da for Cys to Cya).
-
Filter the oxidation solution and wash the resin extensively with DMF (6x) and DCM (3x) to remove all traces of the oxidant.[12] Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature.[13] This step simultaneously cleaves the peptide from the resin and removes all remaining side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Verification:
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile).
-
Purify the peptide using reverse-phase HPLC (RP-HPLC).
-
Verify the identity and purity of the final product by LC-MS and analytical HPLC. The expected mass will correspond to the peptide with cysteine(s) converted to cysteic acid(s).
-
Protocol 2.2: Direct Incorporation of Fmoc-L-cysteic acid
While synthetically more challenging due to the high polarity and acidity of the sulfonic acid group, direct incorporation is a viable alternative. The key difficulty is the poor solubility of the monomer in standard SPPS solvents.[12]
Expertise & Causality: The sulfonic acid side chain can interfere with standard coupling procedures. To improve solubility and reactivity, it is sometimes converted to a tetrabutylammonium (TBA) salt prior to coupling.[12] Furthermore, extended coupling times and the use of highly efficient coupling reagents like HATU are recommended to ensure complete incorporation.
Methodology:
-
Amino Acid Preparation: If starting with the free acid form of Fmoc-L-cysteic acid, consider pre-dissolving it in a minimal amount of DMF with 1-2 equivalents of DIPEA before adding it to the main coupling solution. This helps to form the more soluble salt in situ.
-
SPPS Protocol: Follow the standard Fmoc-SPPS protocol as described in 2.1 (Step 1).
-
Coupling of Fmoc-L-cysteic acid:
-
For the coupling step involving Fmoc-L-cysteic acid, use 2-4 equivalents of the amino acid and a potent coupling agent like HATU.
-
Dissolve the Fmoc-L-cysteic acid and HATU in DMF, add DIPEA (use 2 equivalents for every equivalent of HATU), and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated solution to the deprotected resin.
-
Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) at room temperature.
-
Use a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), perform a second coupling.
-
-
Chain Elongation, Cleavage, and Purification: Proceed with the synthesis and subsequent cleavage and purification steps as outlined in Protocol 2.1 (Steps 3 and 4).
Application: Probing SH2 Domain-Peptide Interactions
A primary application of cysteic acid-containing peptides is to act as stable antagonists of pTyr-mediated protein-protein interactions. Src Homology 2 (SH2) domains are a major class of pTyr-binding modules that are critical nodes in many signaling pathways implicated in cancer and inflammatory diseases.[16][17] Peptides containing L-cysteic acid can competitively bind to the SH2 domain's pTyr pocket, thereby inhibiting the downstream signaling cascade.[18][19]
Caption: Inhibition of SH2 domain signaling by a cysteic acid-based pTyr mimetic.
Protocol 3.1: SH2 Domain Competitive Binding Assay (Fluorescence Polarization)
This protocol describes a quantitative method to assess the binding affinity of a cysteic acid-containing peptide for a specific SH2 domain. Fluorescence Polarization (FP) is a solution-based technique that measures changes in the apparent molecular size of a fluorescent molecule.[20]
Principle: A small, fluorescently-labeled pTyr peptide (tracer) will tumble rapidly in solution, resulting in a low FP signal. When bound to the much larger SH2 domain protein, its tumbling slows dramatically, leading to a high FP signal. A non-fluorescent competitor (the cysteic acid peptide) will displace the tracer, causing the FP signal to decrease. This displacement is concentration-dependent and can be used to determine the competitor's binding affinity (IC₅₀).
Materials:
-
Purified, recombinant SH2 domain protein (e.g., STAT3 SH2 domain)
-
Fluorescently-labeled tracer peptide (a known pTyr-containing ligand for the SH2 domain)
-
Synthesized L-cysteic acid-containing peptide
-
Native phosphopeptide (positive control)
-
Non-phosphorylated peptide (negative control)
-
FP Assay Buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Microplate reader with FP capabilities
Methodology:
-
Assay Preparation: Prepare a dilution series of the cysteic acid peptide, the phosphopeptide control, and the non-phosphorylated control in the assay buffer.
-
Reaction Setup: In a suitable microplate (e.g., black, low-volume 384-well), add the following to each well:
-
A fixed concentration of the SH2 domain protein.
-
A fixed concentration of the fluorescent tracer peptide.
-
Varying concentrations of the competitor peptide (or controls).
-
Bring the final volume to the desired level with assay buffer.
-
Self-Validating Controls: Include wells with tracer only (for baseline low FP) and wells with tracer + SH2 domain only (for baseline high FP).
-
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization of each well using the microplate reader.
-
Data Analysis:
-
Plot the FP signal as a function of the logarithm of the competitor concentration.
-
Fit the resulting dose-response curve using a suitable nonlinear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value for each peptide.
-
Interpreting the Data: A Comparative Look
The results from the FP assay provide a quantitative measure of the mimetic's effectiveness.
| Peptide | Target | IC₅₀ (nM) | Interpretation |
| Native Phosphopeptide | STAT3 SH2 | 150 | High Affinity: The natural ligand binds strongly. |
| L-cysteic acid Peptide | STAT3 SH2 | 450 | Good Affinity: Effectively mimics pTyr and competes for the binding site. |
| Non-phosphorylated Peptide | STAT3 SH2 | >100,000 | No Affinity: The negative charge is essential for binding. |
This table contains representative hypothetical data for illustrative purposes.
Conclusion and Outlook
Fmoc-L-cysteic acid is a valuable and robust tool for chemical biologists and drug development professionals. By serving as a non-hydrolyzable phosphotyrosine mimetic, it enables the synthesis of stable peptide probes essential for dissecting complex signaling pathways. The post-synthetic oxidation of cysteine offers a reliable and high-yielding route for its incorporation, overcoming the challenges associated with the direct use of the polar monomer. The resulting peptides are powerful reagents for validating signaling nodes, inhibiting protein-protein interactions for therapeutic purposes, and advancing our understanding of cellular regulation.
References
-
Eurofins Discovery. "Src Homology 2 (SH2) Domain Binding Assays, SH2scan". Available at: [Link]
-
Kulesza, A., et al. (2020). "Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues". RSC Medicinal Chemistry. Available at: [Link]
-
Hilaris Publisher. "Recent Advancements in Medicinal Chemistry of Phosphotyrosine". Available at: [Link]
-
Jadwin, J. A., et al. (2017). "SH2 Binding Site Protection Assay: A Method for Identification of SH2 Domain Interaction Partners by Exploiting SH2 Mediated Phosphosite Protection". Methods in Molecular Biology. Available at: [Link]
-
Kulesza, A., et al. (2020). "Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate". RSC Publishing. Available at: [Link]
-
ResearchGate. "Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues". Available at: [Link]
-
GenScript. "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol". Available at: [Link]
-
ResearchGate. "Synthesis of peptide with multiple cysteic acids | Request PDF". Available at: [Link]
-
ResearchGate. "ChemInform Abstract: O-Phosphotyrosine Analogues: Synthesis and Therapeutic Role in Modulation of Signal Transduction | Request PDF". Available at: [Link]
-
AAPPTec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry". Available at: [Link]
- Google Patents. "WO2021136121A1 - Method for preparing cysteic acid-containing polypeptide".
-
Aapptec Peptides. "Fmoc-L-cysteic acid [751470-47-0]". Available at: [Link]
-
UCI Department of Chemistry. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)". Available at: [Link]
-
ChemRxiv. "Prebiotic synthesis of cysteine peptides that catalyze peptide ligation in neutral water". Available at: [Link]
-
Digital CSIC. "Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids". Available at: [Link]
-
National Institutes of Health. "Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases". Available at: [Link]
-
PubMed. "Differential role of four cysteines on the activity of a low M(r) phosphotyrosine protein phosphatase". Available at: [Link]
-
YouTube. "SH2 Domains as a Target Class in Cancer and Inflammation". Available at: [Link]
-
ResearchGate. "Binding Assays Using Recombinant SH2 Domains: Far-Western, Pull-Down, and Fluorescence Polarization | Request PDF". Available at: [Link]
-
National Institutes of Health. "Characterization of Phospho-(Tyrosine)-Mimetic Calmodulin Mutants". Available at: [Link]
-
MDPI. "SH2 Domains: Folding, Binding and Therapeutical Approaches". Available at: [Link]
-
PubMed. "Phosphotyrosine in proteins. Stability and quantification". Available at: [Link]
-
PubMed. "New syntheses of tetrazolylmethylphenylalanine and O-malonyltyrosine as pTyr mimetics for the design of STAT3 dimerization inhibitors". Available at: [Link]
-
Frontiers. "Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain". Available at: [Link]
-
ResearchGate. "Identification of phosphoserine and phosphothreonine as cysteic acid and beta-methylcysteic acid residues in peptides by tandem mass spectrometric sequencing | Request PDF". Available at: [Link]
-
PubMed. "Influence of cysteine to cysteic acid oxidation on the collision-activated decomposition of protonated peptides: Evidence for intraionic interactions". Available at: [Link]
-
National Institutes of Health. "Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions". Available at: [Link]
-
Semantic Scholar. "The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression". Available at: [Link]
-
ResearchGate. "Stabilization of Charges and Protonation States in the Active Site of the Protein Tyrosine Phosphatases: A Computational Study | Request PDF". Available at: [Link]
-
PubMed. "Stattic: a small-molecule inhibitor of STAT3 activation and dimerization". Available at: [Link]
-
National Institutes of Health. "Identification of novel STAT3 inhibitors for liver fibrosis, using pharmacophore-based virtual screening, molecular docking, and biomolecular dynamics simulations". Available at: [Link]
Sources
- 1. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. chemimpex.com [chemimpex.com]
- 8. scbt.com [scbt.com]
- 9. peptide.com [peptide.com]
- 10. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2021136121A1 - Method for preparing cysteic acid-containing polypeptide - Google Patents [patents.google.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. mdpi.com [mdpi.com]
- 18. New syntheses of tetrazolylmethylphenylalanine and O-malonyltyrosine as pTyr mimetics for the design of STAT3 dimerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing L-Cysteic Acid
Abstract
This technical guide provides a comprehensive protocol for the incorporation of L-cysteic acid into synthetic peptides using Fmoc-L-cysteic acid disodium salt in solid-phase peptide synthesis (SPPS). Cysteic acid, a stable, permanently ionized analog of cysteine and phosphoserine, is a critical residue for creating peptides with fixed negative charges, enhancing solubility, and mimicking post-translational modifications. Direct incorporation of Fmoc-Cys(SO₃Na)-OH circumvents the often harsh and non-specific oxidation steps required to convert cysteine to cysteic acid post-synthesis, thereby preserving sensitive residues within the peptide sequence. This guide details field-proven methodologies for handling this highly polar building block, including optimized coupling strategies, specialized cleavage conditions to preserve the acid-labile sulfate group, and post-synthesis purification and characterization.
Introduction: The Rationale for Direct Cysteic Acid Incorporation
L-Cysteic acid (Cya) is a sulfonic acid-containing amino acid that is structurally analogous to cysteine but exists in a stable, highly oxidized state. In nature, it can be a product of post-translational oxidative stress on cysteine residues. In peptide chemistry, its incorporation is highly desirable for several reasons:
-
Stable Negative Charge: The sulfonate group (pKa < 1) is fully deprotonated at all physiological pH values, providing a stable, fixed negative charge. This makes it an excellent mimic for phosphoserine in studies of protein-protein interactions.
-
Enhanced Solubility: The introduction of such a polar residue can significantly increase the aqueous solubility of hydrophobic or aggregation-prone peptides.[1]
-
Synthetic Strategy: Traditionally, cysteic acid-containing peptides were prepared by oxidizing cysteine-containing precursors. This approach risks over-oxidation of other sensitive residues like methionine or tryptophan. The use of this compound allows for the direct, site-specific incorporation of this residue during standard Fmoc-SPPS, offering a cleaner and more controlled synthetic route.[2]
Despite these advantages, the unique physicochemical properties of this compound—namely its high polarity and ionic nature—present specific challenges during SPPS. These include poor solubility in standard organic solvents and potentially sluggish coupling kinetics. This application note provides a robust framework to overcome these challenges.
Pre-Synthesis Preparation: Reagents and Materials
Successful synthesis requires high-quality reagents and meticulous preparation.
Core Reagents
| Reagent | Recommended Grade | Supplier Examples |
| This compound | >98% Purity | Bachem, Chem-Impex |
| Resin | Rink Amide, Wang, or 2-Chlorotrityl Chloride | Merck, Biotage, AAPPTec |
| Solvents (Peptide Synthesis Grade) | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM) | Fisher Scientific, VWR |
| Fmoc Deprotection Solution | 20% (v/v) Piperidine in DMF | Prepare fresh or purchase |
| Coupling Reagents | HATU, PyBOP, DIC, OxymaPure | Merck, AAPPTec, BenchChem |
| Bases | N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine | Sigma-Aldrich, Acros |
| Cleavage Cocktail Reagents | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Deionized Water | Sigma-Aldrich, Fisher |
| Precipitation/Washing Solvent | Diethyl ether (cold, <4°C) | Fisher Scientific |
Equipment
-
Automated or manual solid-phase peptide synthesizer
-
Reaction vessels with fritted filters
-
Inert gas supply (Nitrogen or Argon)
-
Shaker/Vortexer
-
Lyophilizer
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-MS)
Detailed Synthesis Protocol
This protocol outlines a standard workflow on a 0.1 mmol scale. Adjustments may be necessary based on the peptide sequence and synthesis scale.
Step 1: Resin Swelling and Initial Deprotection
The foundation of any successful SPPS run is a properly solvated solid support.
-
Resin Loading: Place the appropriate resin (e.g., 167 mg of Rink Amide resin, 0.6 mmol/g loading) into a reaction vessel.
-
Swelling: Add DMF (approx. 10 mL/g resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.
-
Solvent Drain: Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a second 10-minute treatment.
-
Washing: Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Step 2: Coupling of this compound
This is the most critical step. The high polarity of the sulfonate salt can hinder both solubility and reaction kinetics. Therefore, a potent coupling reagent is recommended.
3.2.1. Amino Acid Solution Preparation
-
Challenge: this compound has limited solubility. A known value is approximately 0.5 mmol/mL in DMF.[3] It is crucial to ensure complete dissolution before adding the solution to the resin.
-
Procedure:
-
In a separate vial, weigh out this compound (e.g., 5 equivalents, 0.5 mmol, ~235 mg).
-
Add the minimum volume of DMF required for dissolution (start with ~1 mL).
-
Gently vortex or sonicate. If solubility remains an issue, adding up to 20% NMP or DMSO as a co-solvent can be beneficial.[4] Ensure a clear solution is obtained.
-
3.2.2. Recommended Coupling Method: HATU Activation
For difficult couplings involving polar or sterically hindered amino acids, HATU provides high activation efficiency and rapid kinetics.
-
Reagent Preparation: In a separate vial, dissolve HATU (4.9 equivalents, 0.49 mmol, ~186 mg) in DMF (~1 mL).
-
Activation: Add the HATU solution to the dissolved Fmoc-L-cysteic acid solution. Immediately add DIPEA (10 equivalents, 1.0 mmol, ~174 µL). Briefly vortex. A color change (typically to yellow) indicates activation.
-
Coupling: Immediately add the activated amino acid mixture to the deprotected resin in the reaction vessel.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling (recoupling) is recommended. Drain the vessel, wash once with DMF, and repeat steps 2-4 with a fresh solution of activated amino acid.
-
Washing: Once the Kaiser test is negative (yellow/colorless beads), drain the coupling solution and wash the resin thoroughly with DMF (3-5 cycles), followed by DCM (2-3 cycles), and finally DMF (2-3 cycles).
3.2.3. Alternative Coupling Method: DIC/OxymaPure
This method is an excellent alternative to minimize the risk of racemization, a known side reaction for cysteine derivatives, although less pronounced for cysteic acid than for Cys(Trt).[5] It avoids the use of a strong tertiary amine base during the activation step.
-
Reagent Preparation: To the vial containing the dissolved this compound (5 eq.), add OxymaPure (5 eq., 0.5 mmol, ~71 mg).
-
Coupling: Add the amino acid/Oxyma solution to the deprotected resin.
-
Initiation: Add DIC (5 eq., 0.5 mmol, ~78 µL) to the reaction vessel.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring & Washing: Follow steps 5 and 6 from the HATU protocol.
Step 3: Chain Elongation
After successful coupling of the cysteic acid residue, continue the peptide synthesis using standard Fmoc-SPPS cycles. It is advisable to monitor subsequent couplings carefully, as the highly polar nature of the incorporated cysteic acid can sometimes lead to on-resin aggregation, affecting the efficiency of subsequent steps.
Diagram: General workflow for a single SPPS coupling cycle.
Step 4: Final Cleavage and Deprotection
The O-sulfate ester bond is labile to strong acids. A modified cleavage protocol, adapted from methods for sulfated tyrosine peptides, is essential to prevent desulfation.[6]
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it completely under high vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 90% TFA, 5% Water, and 5% TIS . Pre-cool this mixture to 0-4°C in an ice bath.
-
Causality: The high water content (5%) helps to stabilize the sulfonate group. TIS is an effective scavenger for carbocations generated from other side-chain protecting groups (e.g., tBu, Trt).[7] Performing the cleavage at low temperature significantly reduces the rate of the desulfation side reaction.[6]
-
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of synthesis scale).
-
Stir the mixture gently at 0-4°C for 2-3 hours. For peptides with multiple arginine (Pbf) residues, a longer time may be needed, but this increases the risk of desulfation.
-
-
Peptide Collection: Filter the resin and collect the filtrate into a chilled centrifuge tube. Wash the resin twice with a small volume of fresh, cold TFA and combine the filtrates.
Step 5: Peptide Precipitation and Purification
-
Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether (<4°C). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture (e.g., 3000 x g for 5 minutes), decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water).
-
Purify the peptide using preparative RP-HPLC.
-
Note: Peptides containing cysteic acid are highly polar and will typically elute very early from a C18 column. A shallow gradient of acetonitrile (e.g., 0-30% over 30 minutes) is recommended to achieve adequate separation.[4][8]
-
-
Lyophilization: Pool the pure fractions as determined by analytical HPLC and mass spectrometry, and lyophilize to obtain the final peptide as a fluffy white powder.
Characterization
-
RP-HPLC: Confirm the purity of the final product. The retention time will be significantly shorter than that of an analogous peptide containing cysteine or serine.
-
Mass Spectrometry (ESI-MS): Verify the molecular weight of the peptide. In negative ion mode, peptides containing cysteic acid often show a prominent loss of SO₃⁻ (80 Da), which can be a useful diagnostic fragment.[9][10]
Troubleshooting Common Issues
| Issue | Probable Cause | Suggested Solution |
| Incomplete Coupling of Cya | Poor solubility of Fmoc-Cys(SO₃Na)-OH; Insufficient activation; On-resin aggregation. | Ensure complete dissolution of the amino acid before activation, using a co-solvent (NMP, DMSO) if necessary. Use a potent coupling reagent like HATU. Perform a double coupling. |
| Low Yield After Cleavage | Incomplete cleavage from the resin; Loss of peptide during precipitation due to high polarity. | Ensure the cleavage reaction runs for the recommended time. Minimize the volume of TFA used for washing the resin. Ensure the ether used for precipitation is thoroughly chilled to maximize recovery of the polar peptide. |
| Presence of a -80 Da Peak in MS | Desulfation during cleavage. | Strictly adhere to the cold cleavage protocol (0-4°C). Ensure the cleavage time is not excessively long. Confirm the quality and water content of the TFA. |
| Broad or Tailing HPLC Peaks | Peptide aggregation; Interaction with residual silanols on the HPLC column. | Use 0.1% TFA as an ion-pairing agent in the mobile phase.[8] Consider using a different stationary phase or a different organic modifier (e.g., methanol). Ensure the peptide is fully dissolved before injection. |
Conclusion
The direct incorporation of this compound is a superior strategy for the synthesis of peptides requiring a stable negative charge. While the high polarity of this building block necessitates careful optimization of solubility and coupling conditions, the use of potent activating reagents like HATU provides an effective solution. Furthermore, a cold, aqueous TFA cleavage protocol is critical for preserving the integrity of the sulfonate group. By following the detailed methodologies presented in this guide, researchers can reliably synthesize high-purity cysteic acid-containing peptides, enabling advanced studies in drug development and chemical biology.
References
- Williams, B. J., Barlow, C. K., Kmiec, K. L., Russell, W. K., & Russell, D. H. (2011). Negative Ion Fragmentation of Cysteic Acid Containing Peptides: Cysteic Acid as a Fixed Negative Charge. Journal of the American Society for Mass Spectrometry, 22(9), 1622–1630.
- Bachem AG. (n.d.). Fmoc-L-cysteic acid · disodium salt.
- BenchChem. (2025). Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis. Technical Document.
- Chem-Impex International Inc. (n.d.). Fmoc-L-cysteic acid.
- Yao, Z. P., & Turesky, R. J. (2006). Fragmentation of protonated ions of peptides containing cysteine, cysteine sulfinic acid, and cysteine sulfonic acid. Journal of the American Society for Mass Spectrometry, 17(9), 1337–1347.
- Kitagawa, K., Aida, C., Fujiwara, H., Yagami, T., Futaki, S., Kogire, M., Ida, J., & Inoue, K. (2001). Facile solid-phase synthesis of sulfated tyrosine-containing peptides: total synthesis of human big gastrin-II and cholecystokinin (CCK)-39. The Journal of Organic Chemistry, 66(10), 3337–3342.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Technical Brochure.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Technical Brochure.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Technical Bulletin.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Dong, M., & Hart, G. W. (2011). Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. Analytical Chemistry, 83(4), 1437–1444.
- Palmer, J. (2008). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Creative Proteomics. (n.d.). Reverse-phase HPLC Peptide Purification.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Alfa Chemistry. (n.d.). CAS 751470-47-0 Fmoc-L-cysteic acid.
- Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(4), 940–943.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry, 15(37), 9394–9403.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Technical Bulletin AL-193.
- Bachem AG. (n.d.). Peptide Purification Process & Methods: An Overview. Technical Guide.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
- Mant, C. T., & Hodges, R. S. (2007). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, 386.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Company Blog.
- Biomatik. (2022).
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148.
- Profacgen. (n.d.). Reverse-phase HPLC Peptide Purification.
- Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Albericio, F. (2000). Solid-phase synthesis: a practical guide. CRC press.
- Biomatik. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Company Blog.
- Agilent Technologies. (2008). Reverse-Phase Separation of Proteins, Peptide and Other Biomolecules.
- Dolan, J. W., Snyder, L. R., Lomen, A., & McCalley, D. V. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
- Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Technical Guide.
- Chem-Impex International Inc. (n.d.). Fmoc-L-cysteic acid. Product Page.
- Biomatik. (2022). Sustainability Challenges in Peptide Synthesis. Company Blog.
- Alfa Chemistry. (n.d.). Fmoc-L-cysteic acid. Product Page.
- Bachem AG. (n.d.). Fmoc-L-cysteic acid · disodium salt. Product Page.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. peptide.com [peptide.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. Facile solid-phase synthesis of sulfated tyrosine-containing peptides: total synthesis of human big gastrin-II and cholecystokinin (CCK)-39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Incorporation of Fmoc-L-Cysteic Acid into Synthetic Peptides
Introduction: The Significance of Cysteic Acid in Peptide Science
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology. Among these, L-cysteic acid, a sulfonic acid-containing amino acid, offers unique properties that can significantly enhance the therapeutic potential and biological activity of synthetic peptides. Its strongly acidic side chain (pKa ≈ -2) is fully ionized at physiological pH, which can improve peptide solubility, stability, and pharmacokinetic profiles.[1] The introduction of a permanent negative charge can also be instrumental in modulating peptide conformation and interaction with biological targets.
This comprehensive guide provides detailed application notes and validated protocols for the successful incorporation of Fmoc-L-cysteic acid into peptides using solid-phase peptide synthesis (SPPS). We will explore two primary strategies: the direct coupling of Fmoc-L-cysteic acid and the post-synthetic oxidation of a cysteine residue. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of cysteic acid in their peptide-based research.
Understanding the Chemistry: Properties of Fmoc-L-Cysteic Acid
Fmoc-L-cysteic acid is a derivative of the naturally occurring amino acid L-cysteine, where the thiol group is oxidized to a sulfonic acid. The N-α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, making it compatible with standard Fmoc-based SPPS strategies.
Strategic Approaches for Cysteic Acid Incorporation
There are two principal and validated methodologies for introducing a cysteic acid residue into a synthetic peptide sequence. The choice between these strategies will depend on the specific peptide sequence, the desired purity profile, and the available laboratory resources.
Strategy 1: Direct Coupling of Fmoc-L-Cysteic Acid
This approach involves the direct incorporation of the Fmoc-L-cysteic acid building block during the standard iterative cycles of solid-phase peptide synthesis.
Strategy 2: Post-Synthetic Oxidation of Cysteine
This alternative strategy involves synthesizing the peptide with a standard Fmoc-L-cysteine residue, followed by a selective on-resin oxidation of the cysteine thiol to a sulfonic acid prior to cleavage and deprotection.
Visualizing the Workflow: A Comparative Overview
The following diagram illustrates the key decision points and workflows for the two primary strategies for incorporating cysteic acid into peptides.
Caption: Workflow for incorporating L-cysteic acid into peptides.
PART 1: Detailed Protocols and Methodologies
Protocol 1: Direct Coupling of Fmoc-L-Cysteic Acid
This protocol outlines the step-by-step procedure for the direct incorporation of Fmoc-L-cysteic acid into a growing peptide chain on a solid support.
1.1. Materials and Reagents:
-
Fmoc-L-cysteic acid
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Coupling reagents: Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) or suitable alternatives like HBTU/DIPEA.
-
Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5 v/v)[2]
-
Cold diethyl ether
1.2. Pre-Coupling Preparations:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.
1.3. Activation and Coupling of Fmoc-L-Cysteic Acid:
Causality Behind Experimental Choices: Due to the steric hindrance and the polar nature of the sulfonic acid side chain of cysteic acid, efficient activation and coupling are critical. The use of carbodiimide activators like DIC in the presence of an additive such as HOBt is recommended to minimize the risk of racemization, a common side reaction with cysteine and its derivatives.[3][4] Base-mediated activation methods (e.g., HBTU/DIPEA) should be used with caution as they can increase the likelihood of epimerization.[3][5]
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-L-cysteic acid (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Activator Addition: Add DIC (3-5 equivalents) to the activation solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the activated Fmoc-L-cysteic acid solution to the deprotected resin.
-
Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. Longer coupling times may be necessary for complete incorporation.
-
Monitoring the Coupling: Perform a Kaiser test or other suitable colorimetric test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
1.4. Post-Coupling and Chain Elongation:
-
Washing: After a successful coupling, thoroughly wash the resin with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again (3-5 times) to remove excess reagents and by-products.
-
Chain Elongation: Continue with the standard cycles of Fmoc deprotection and coupling for the subsequent amino acids in the peptide sequence.
Protocol 2: Post-Synthetic On-Resin Oxidation of Cysteine to Cysteic Acid
This protocol provides a method for the incorporation of cysteic acid via the oxidation of a cysteine residue after the full peptide sequence has been assembled on the solid support.
2.1. Materials and Reagents:
-
Peptidyl-resin containing a Trityl (Trt) protected cysteine residue
-
Dichloromethane (DCM)
-
Methyltrioxorhenium (MTO)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Tert-butanol
2.2. On-Resin Oxidation Procedure:
-
Resin Preparation: After the final Fmoc deprotection of the fully assembled peptide, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.
-
Oxidation Cocktail Preparation: Prepare the oxidation solution by dissolving methyltrioxorhenium (MTO) in a mixture of DCM and tert-butanol.
-
Oxidation Reaction: Add the MTO solution to the resin, followed by the addition of aqueous hydrogen peroxide.
-
Reaction Time and Temperature: Gently agitate the reaction mixture at room temperature for 2-4 hours. The progress of the oxidation can be monitored by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.
-
Washing: After the oxidation is complete, thoroughly wash the resin with DCM, DMF, and finally DCM again to remove any residual oxidizing agents.
PART 2: Cleavage, Purification, and Characterization
Cleavage and Global Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. The choice of the cleavage cocktail is critical to prevent side reactions, especially with sensitive residues.
Recommended Cleavage Cocktail for Cysteic Acid-Containing Peptides:
A common and effective cleavage cocktail is Reagent K :
| Component | Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
Procedure:
-
Wash the dried peptidyl-resin with DCM.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Due to the high polarity of the cysteic acid residue, peptides containing this amino acid are generally very hydrophilic. This property requires careful optimization of the RP-HPLC purification method.
Recommended RP-HPLC Conditions:
-
Column: A C18 stationary phase is commonly used. For highly hydrophilic peptides, a C4 or C8 column may provide better retention and separation.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient of increasing acetonitrile concentration is recommended to achieve good separation of the hydrophilic peptide from impurities. For example, a gradient of 5-35% B over 30 minutes. The initial percentage of acetonitrile in the loading buffer should be low (e.g., 2-5%) to ensure efficient binding of the hydrophilic peptide to the column.[6]
-
Detection: UV absorbance at 214 nm and 280 nm.
Analytical Characterization
Mass Spectrometry:
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide. The presence of the cysteic acid residue will result in a predictable mass shift compared to its cysteine-containing counterpart. Fragmentation analysis (MS/MS) can be used to confirm the sequence and the location of the cysteic acid residue.[7][8]
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the synthesis of cysteic acid-containing peptides. Understanding these potential pitfalls is crucial for optimizing the synthesis and obtaining a high-purity product.
| Side Reaction | Causative Factors | Mitigation Strategies |
| Racemization | Base-mediated activation of the carboxylic acid, especially with hindered amino acids.[3][4] | Use coupling reagents that minimize racemization, such as DIC/HOBt.[3] Avoid prolonged exposure to basic conditions. |
| S-Alkylation | Reaction of the cysteine thiol with carbocations generated during TFA cleavage.[9][10] | Use an effective scavenger cocktail during cleavage (e.g., Reagent K with EDT and thioanisole).[2][11] |
| Incomplete Oxidation | Insufficient oxidizing agent or reaction time during post-synthetic modification. | Monitor the oxidation reaction by mass spectrometry of a cleaved aliquot. Extend the reaction time or use a slight excess of the oxidizing agent if necessary. |
| Over-oxidation | Harsh oxidation conditions leading to undesired modifications of other residues (e.g., Met, Trp). | Use a selective oxidizing agent like MTO/H₂O₂. Protect sensitive amino acids with appropriate side-chain protecting groups. |
Conclusion
The successful incorporation of Fmoc-L-cysteic acid into synthetic peptides opens up new avenues for the design of novel therapeutics and research tools. By carefully selecting the appropriate synthetic strategy—either direct coupling or post-synthetic oxidation—and optimizing the reaction conditions, researchers can efficiently produce high-purity cysteic acid-containing peptides. The detailed protocols and troubleshooting guidance provided in this application note serve as a valuable resource for navigating the challenges associated with this unique amino acid, ultimately enabling the full exploitation of its beneficial properties in peptide science.
References
-
Guan, X., et al. (2006). Negative Ion Fragmentation of Cysteic Acid Containing Peptides: Cysteic Acid as a Fixed Negative Charge. Journal of the American Society for Mass Spectrometry, 17(7), 1034-1042. Available at: [Link]
-
Grewal, R. N., et al. (2002). Influence of cysteine to cysteic acid oxidation on the collision-activated decomposition of protonated peptides: Evidence for intraionic interactions. Journal of the American Society for Mass Spectrometry, 13(6), 654-657. Available at: [Link]
-
Mant, C. T., et al. (2007). Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics. Journal of Biomolecular Techniques, 18(4), 215-223. Available at: [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Available at: [Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. Available at: [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]
-
Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Available at: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available at: [Link]
-
Pader, I., et al. (2023). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Journal of Peptide Science, e3477. Available at: [Link]
-
Loidl, G., et al. (2009). Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. Advances in Experimental Medicine and Biology, 611, 163-164. Available at: [Link]
-
Nest Group. (n.d.). Improving the Detection of Hydrophilic Peptides for Increased Protein Sequence Coverage and Enhanced Proteomic Analyses. Available at: [Link]
-
Reversed-phase HPLC Buffers. (n.d.). Regis Technologies. Available at: [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. Available at: [Link]
Sources
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. biomatik.com [biomatik.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nestgrp.com [nestgrp.com]
- 9. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Fmoc Deprotection of Cysteic Acid-Containing Peptides
Introduction
Cysteic acid (Cya), a sulfonic acid-containing amino acid, is a significant post-translational modification resulting from the oxidation of cysteine residues.[1] Its strongly acidic and hydrophilic nature makes it a valuable tool in peptide science, often serving as a stable mimic of phosphoserine in studies of signal transduction and protein-protein interactions. The incorporation of cysteic acid into synthetic peptides is crucial for advancing research in these areas.
The synthesis of cysteic acid-containing peptides is typically achieved through on-resin oxidation of a protected cysteine residue after chain assembly. However, the direct incorporation of an Fmoc-protected cysteic acid building block presents a unique set of challenges during solid-phase peptide synthesis (SPPS), particularly during the repetitive Nα-Fmoc deprotection step. The highly acidic sulfonate side chain (pKa ≈ -2) can significantly influence the chemical environment of the peptide-resin, potentially leading to incomplete deprotection, aggregation, and other side reactions.[1]
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the mechanistic considerations and offers optimized protocols for the successful Fmoc deprotection of peptides containing cysteic acid. We will delve into the underlying chemical principles, explore strategies to mitigate common pitfalls, and provide detailed, step-by-step methodologies to ensure the synthesis of high-purity cysteic acid-containing peptides.
Mechanistic Considerations and Potential Challenges
The standard Fmoc deprotection is a base-mediated β-elimination reaction, typically carried out with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] The presence of the strongly anionic sulfonate group of cysteic acid within the peptide sequence introduces several potential complications to this standard procedure.
On-Resin Aggregation
The highly polar and charged nature of the cysteic acid side chain can promote significant on-resin aggregation. This phenomenon, driven by intermolecular hydrogen bonding and electrostatic interactions, can cause the peptide chains to collapse, hindering the access of deprotection reagents to the N-terminal Fmoc group.[3][4] This leads to incomplete Fmoc removal, resulting in deletion sequences in the final product. Poor resin swelling is often a visual indicator of on-resin aggregation.
Altered Deprotection Kinetics
The anionic sulfonate group may electrostatically interact with the cationic piperidinium species formed during deprotection, potentially altering the local concentration of the base at the N-terminus and affecting the deprotection kinetics. While this effect is not well-documented for cysteic acid specifically, it is a plausible consideration.
Potential for Side Reactions
While the sulfonic acid group is generally stable, the repetitive basic conditions of Fmoc deprotection could theoretically promote side reactions, although this is less likely than with ester-containing side chains like those of aspartic and glutamic acid which are prone to aspartimide formation.[3] More relevant is the potential for side reactions related to incomplete deprotection and subsequent difficult couplings.
Strategic Approaches to Fmoc Deprotection of Cysteic Acid-Containing Peptides
To address the challenges outlined above, a systematic approach to optimizing the Fmoc deprotection step is essential. This involves careful selection of solvents, bases, and reaction conditions tailored to the specific peptide sequence.
Solvent Selection to Mitigate Aggregation
For peptides prone to aggregation, switching from DMF to a more effective hydrogen bond-disrupting solvent is a primary strategy.
-
N-Methyl-2-pyrrolidone (NMP): NMP has a higher dielectric constant and is often more effective at solvating and disrupting secondary structures in growing peptide chains than DMF.[3]
-
Chaotropic Agents: The addition of chaotropic salts, such as LiCl or NaClO₄, to the DMF or NMP can further disrupt hydrogen bonding networks and improve solvation.[4]
Alternative Basic Reagents for Efficient Deprotection
When standard piperidine conditions prove insufficient, more potent or sterically different bases can be employed.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, sterically hindered base that is significantly stronger than piperidine. It can be highly effective at removing the Fmoc group from aggregated or sterically hindered N-termini.[3][5] Due to its non-nucleophilic nature, it does not scavenge the dibenzofulvene (DBF) byproduct, necessitating the inclusion of a scavenger like piperidine in the deprotection cocktail.[5]
-
Piperazine: Piperazine is a less nucleophilic and slightly less basic alternative to piperidine that has been shown to reduce base-mediated side reactions in some cases.[2] A combination of piperazine and DBU has been reported as a rapid and efficient deprotection system.[6][7]
Table 1: Comparison of Bases for Fmoc Deprotection
| Base | pKa of Conjugate Acid | Key Characteristics | Typical Concentration |
| Piperidine | 11.1 | Standard, effective, acts as its own scavenger. | 20% in DMF |
| Piperazine | 9.73 | Less nucleophilic than piperidine, can reduce side reactions. | 5-10% in DMF/Ethanol |
| DBU | 13.5 | Strong, non-nucleophilic, effective for aggregated sequences. | 2% in DMF (with a scavenger) |
Experimental Protocols
The following protocols are provided as a starting point for the optimization of Fmoc deprotection for cysteic acid-containing peptides. It is recommended to monitor the deprotection efficiency and crude peptide purity for each new sequence.
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for shorter cysteic acid-containing peptides that are not expected to be aggregation-prone.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes at room temperature. For longer or potentially difficult sequences, a two-step deprotection (e.g., 2 minutes followed by 8 minutes with fresh reagent) is recommended.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Deprotection of Aggregation-Prone Peptides
This protocol incorporates strategies to disrupt on-resin aggregation.
-
Resin Swelling: Swell the peptide-resin in NMP for 30-60 minutes.
-
Deprotection: Treat the resin with 20% piperidine in NMP (v/v) for 10-15 minutes.
-
Washing: Wash the resin with NMP (5-7 times).
Optional Additive: For severely aggregating sequences, consider adding a chaotropic salt such as 0.8 M LiCl to the deprotection solution.[4]
Protocol 3: DBU-Based Deprotection for Difficult Sequences
This protocol is recommended when standard conditions result in incomplete deprotection.
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.
-
Deprotection: Treat the resin with a solution of 2% DBU and 2% piperidine in DMF (v/v) for 2-5 minutes. The deprotection time should be optimized as DBU is a very strong base.
-
Washing: Wash the resin thoroughly with DMF or NMP (7-10 times) to ensure complete removal of DBU.
Workflow for Protocol Selection
Caption: Decision workflow for selecting the appropriate Fmoc deprotection protocol.
Monitoring and Analytical Characterization
Rigorous in-process monitoring and final product analysis are critical to ensure the successful synthesis of cysteic acid-containing peptides.
In-Process Monitoring
-
UV-Vis Spectrophotometry: In automated synthesizers, the release of the dibenzofulvene-piperidine adduct can be monitored by UV absorbance at ~301 nm. A broadened or flattened peak is indicative of slow or incomplete deprotection, often due to aggregation.
-
Kaiser Test: The Kaiser test can be used to detect the presence of free primary amines after the deprotection step. A positive result (blue color) indicates successful Fmoc removal.
Final Peptide Analysis
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the primary tool for assessing the purity of the crude peptide. A typical gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is used. The high polarity of cysteic acid may result in early elution times.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the desired peptide and to identify any potential side products, such as deletion sequences.
Fmoc Deprotection and Analysis Workflow
Caption: General workflow for Fmoc-SPPS incorporating deprotection and final analysis.
Conclusion
The successful synthesis of cysteic acid-containing peptides using Fmoc-SPPS is achievable with careful consideration of the unique challenges posed by the highly acidic sulfonate side chain. On-resin aggregation is the most significant hurdle, which can be effectively mitigated through the use of aggregation-disrupting solvents like NMP and, when necessary, more potent deprotection reagents such as DBU-based cocktails. Rigorous in-process monitoring and thorough analytical characterization of the final product are essential to ensure the desired peptide is obtained with high purity. The protocols and strategies outlined in this guide provide a robust framework for researchers to confidently synthesize these important modified peptides for a wide range of applications.
References
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(127), 104417-104425. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Luna, O., Gomez, J. A., Cárdenas, C., Albericio, F., Marshall, S., & Guzmán, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(7), 853. [Link]
- Moroder, L., & Musiol, H. J. (Eds.). (2005). Houben-Weyl Methods of Organic Chemistry, Vol. E 22c, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
-
Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. [Link]
-
JPT Peptide Technologies. (n.d.). Sulfated Peptides. [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. Request PDF. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Aapptec. (n.d.). SYNTHESIS NOTES. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis using N-Butylpyrrolidinone (NBP) as Solvent. Green Chemistry. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Nature protocols, 2(12), 3247-3256. [Link]
-
Bryan, P. N., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
-
Novartis. (2019). Sustainability challenges in peptide synthesis and purification: from R&D to production. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. [Link]
-
Beck-Sickinger, A. G., & Schmidt, P. (1995). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International journal of peptide and protein research, 46(1), 37-43. [Link]
-
Gevaert, K., et al. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Journal of mass spectrometry, 35(5), 633-641. [Link]
-
HTS Labs. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
ResearchGate. (n.d.). Analytical HPLC of Peptides. [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
University of Ottawa. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. [Link]
-
Miller, B. T., et al. (2023). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Organic & Biomolecular Chemistry, 21(14), 2963-2975. [Link]
-
Chen, S. H., et al. (2009). Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. Analytical chemistry, 81(12), 4895-4903. [Link]
-
Li, J., & Li, X. (2019). Chemical Synthesis of Peptides and Proteins Bearing Base‐Labile Post‐Translational Modifications. Chemistry–An Asian Journal, 14(19), 3324-3337. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Peptide Science, 90(3), 265-289. [Link]
-
LCGC International. (n.d.). Basics of HPLC Peptide Analysis. [Link]
-
Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Alma Mater Studiorum Università di Bologna. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
Sources
- 1. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Cleavage of Peptides Containing Cysteic Acid Residues
Abstract
The incorporation of cysteic acid (Cya), a stable and highly polar oxidized form of cysteine, into peptides is of growing interest for mimicking phosphoserine or for use as a stable, anionic residue in drug development. While its synthesis via on-resin oxidation of cysteine is established, the subsequent cleavage from the solid support and removal of side-chain protecting groups presents unique challenges. The extreme polarity imparted by the cysteic acid's sulfonate group (pKa ≈ -2) necessitates a carefully designed cleavage and work-up strategy to ensure high yield and purity.[1] This document provides a comprehensive guide, including detailed protocols and the underlying chemical rationale, for selecting and utilizing cleavage cocktails tailored for peptides containing cysteic acid.
Introduction: The Challenge of Cysteic Acid
Cysteic acid is the terminal oxidation product of cysteine, resulting in a sulfonic acid side chain.[1] Unlike its precursor cysteine, which requires side-chain protection (e.g., with a trityl (Trt) group) during Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to prevent unwanted oxidation and side reactions, cysteic acid is chemically stable under standard SPPS conditions.[2][3][4]
The primary challenge arises not from the reactivity of the Cya side chain itself, but from its profound impact on the overall physicochemical properties of the peptide. The negatively charged, highly hydrophilic sulfonate group can lead to:
-
Poor Solubility: The peptide may exhibit poor solubility in the highly non-polar environment of a standard trifluoroacetic acid (TFA) cleavage cocktail, potentially leading to incomplete cleavage or deprotection.
-
Difficult Isolation: Standard precipitation with cold methyl tert-butyl ether (MTBE) or diethyl ether can be inefficient, as the polar peptide may remain partially soluble or precipitate as an oil, complicating recovery.
-
Purification Hurdles: During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the peptide's high polarity can cause it to elute very early, often with salt and scavenger by-products, making separation difficult.[5]
This guide addresses these challenges by providing a robust framework for cleavage cocktail selection, a detailed experimental protocol, and troubleshooting advice.
The Chemistry of Cleavage: Rationale and Reagent Selection
The final cleavage in Fmoc-SPPS is an acid-mediated process, typically using a high concentration of TFA.[6][7] This single step simultaneously cleaves the peptide from the resin linker and removes acid-labile side-chain protecting groups. During this process, reactive carbocations (e.g., tert-butyl cations from Boc or tBu groups, trityl cations from Trt groups) are liberated.[7] These electrophiles can irreversibly modify sensitive residues like Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr) if not neutralized.[7][8]
This necessitates the use of a "cleavage cocktail"—a mixture of TFA and nucleophilic "scavengers" designed to trap these carbocations.[6][7]
Diagram: The Role of Scavengers
Caption: Scavengers intercept reactive carbocations, preventing modification of sensitive amino acids.
Table 1: Core Components of a Cysteic Acid Peptide Cleavage Cocktail
| Reagent | Typical % (v/v) | Primary Function(s) | When to Use |
| Trifluoroacetic Acid (TFA) | 80 - 95% | Primary cleavage and deprotection reagent.[7] | Always required for standard Fmoc-SPPS cleavage. |
| Water (H₂O) | 2.5 - 5% | Scavenges tert-butyl cations.[6][9] | Essential if the peptide contains residues protected with tBu groups (e.g., Ser, Thr, Tyr, Asp, Glu). |
| Triisopropylsilane (TIS) | 1 - 5% | Potent scavenger for trityl cations. Reduces oxidation and prevents side reactions with Trp.[3][6] | Highly Recommended. Essential for peptides containing Trp, His(Trt), Cys(Trt), Asn(Trt), or Gln(Trt). |
| Thioanisole | 2.5 - 5% | Assists in removing the Pbf protecting group from Arginine; suppresses some side reactions.[6][10] | Recommended for peptides containing Arg(Pbf), especially multiple Arg residues. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges tert-butyl cations and is a strong reducing agent.[6][11] | Use with caution. Primarily for protecting Cys from oxidation, which is not a concern for Cya. TIS and water are often sufficient. |
Expert Insight: For cysteic acid-containing peptides, the goal is to maintain an oxidative state. Therefore, potent reducing agents like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) are generally unnecessary and should be avoided unless specifically required to protect other residues where TIS is insufficient. A combination of Water and TIS provides excellent scavenging capacity for the most common protecting groups without introducing a strongly reducing environment.
Recommended Protocols
This section provides two key protocols: the on-resin conversion of Cysteine to Cysteic Acid and the subsequent cleavage and isolation of the final peptide.
Protocol 1: On-Resin Oxidation of Cys to Cysteic Acid
This protocol is adapted from established methods for the clean and efficient conversion of a resin-bound cysteine residue to cysteic acid prior to cleavage.[1]
Materials:
-
Peptide-resin containing Fmoc-Cys(Trt)-OH
-
Piperidine/DMF solution (20%, v/v)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Methyltrioxorhenium(VII) (MTO or MeReO₃)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Methanol (MeOH)
Procedure:
-
Fmoc Deprotection: Treat the N-terminally protected peptide-resin with 20% piperidine in DMF (2 x 10 min) to remove the final Fmoc group.
-
Wash: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Trityl Deprotection: To deprotect the Cys(Trt) side chain, treat the resin with a solution of TFA/TIS/DCM (2:5:93, v/v/v) for 1.5 hours.
-
Wash: Wash the resin thoroughly with DCM (5x) and DMF (3x) to remove the cleaved trityl groups and residual acid.
-
Oxidation Reaction:
-
Swell the resin in DMF.
-
Prepare the oxidation solution: In a separate vial, dissolve MTO (0.1 eq. relative to peptide) in a minimal amount of DMF. Carefully add H₂O₂ (10 eq. relative to peptide).
-
Add the oxidation solution to the resin and shake gently at room temperature for 2-4 hours. Monitor the reaction using a test cleavage and LC-MS analysis if possible.
-
-
Final Wash: After the reaction is complete, wash the resin extensively with water (3x), MeOH (3x), DMF (3x), and finally DCM (5x).
-
Dry: Dry the resin under high vacuum for at least 1 hour before proceeding to cleavage.
Protocol 2: Cleavage and Isolation of Cysteic Acid-Containing Peptide
This protocol utilizes a modified cleavage cocktail designed to handle sensitive residues while facilitating the recovery of a highly polar peptide.
Materials:
-
Dried peptide-resin containing cysteic acid.
-
Cleavage Cocktail (prepare fresh): For a peptide containing Arg(Pbf) and Trp, a modified "Reagent K" is recommended.[10] For 10 mL total volume:
-
Trifluoroacetic Acid (TFA): 9.0 mL (90%)
-
Water: 0.5 mL (5%)
-
Thioanisole: 0.25 mL (2.5%)
-
Triisopropylsilane (TIS): 0.25 mL (2.5%)
-
-
Ice-cold Methyl tert-butyl ether (MTBE)
-
Centrifuge tubes (ether-compatible)
-
Acetonitrile (ACN) and Water (HPLC grade)
Procedure:
-
Preparation: Place the dried resin (e.g., up to 0.1 mmol scale) in a suitable reaction vessel (e.g., a 10 mL syringe with a frit).
-
Cleavage Reaction:
-
Filtration: Drain the TFA solution containing the cleaved peptide into a clean 50 mL centrifuge tube.
-
Resin Wash: Wash the resin twice with a small volume (~1 mL) of fresh TFA and combine the filtrates.
-
TFA Reduction (Optional but Recommended): Gently blow a stream of nitrogen or argon over the surface of the TFA solution to reduce the volume to approximately 1-2 mL. This minimizes the amount of ether required for precipitation.
-
Peptide Precipitation:
-
Place the centrifuge tube containing the concentrated peptide solution in an ice bath.
-
Add 40-50 mL of ice-cold MTBE to the tube. A white precipitate should form.
-
CRITICAL: If the peptide oils out or fails to precipitate due to high polarity, cap the tube securely and store it at -20°C for 1-2 hours to encourage precipitation.
-
-
Isolation:
-
Centrifuge the mixture at 3000-4000 rpm for 10 minutes.
-
Carefully decant the supernatant (ether).
-
Wash the peptide pellet twice more by adding fresh cold MTBE, vortexing briefly, and centrifuging again.
-
-
Drying: After the final wash, leave the tube uncapped in a fume hood for 10-20 minutes to allow residual ether to evaporate. Dry the crude peptide pellet under high vacuum.
-
Solubilization: Dissolve the crude peptide in an appropriate solvent for purification, typically a Water/ACN mixture containing 0.1% TFA. The high polarity of the Cya peptide should aid dissolution in aqueous buffers.
Workflow and Troubleshooting
Diagram: Overall Synthesis and Cleavage Workflow
Caption: A streamlined workflow from resin-bound peptide to final purified product.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Cleavage Yield | 1. Incomplete reaction due to poor peptide solubility in TFA. 2. Insufficient reaction time. | 1. Increase reaction time to 4 hours. 2. Consider adding a small percentage (1-2%) of a more polar co-solvent like trifluoroethanol (TFE), but verify its compatibility with protecting groups. |
| Peptide Fails to Precipitate (Oils Out) | The peptide is too polar to precipitate fully from the TFA/ether mixture. | 1. Ensure the ether is ice-cold and use a larger volume (up to 10x the TFA volume). 2. Freeze the mixture at -20°C or -80°C for several hours. 3. If oiling persists, isolate the oil, dissolve in water, and lyophilize. |
| Multiple Peaks in Crude LC-MS | 1. Incomplete removal of protecting groups (e.g., Pbf). 2. Side reactions from inadequate scavenging. | 1. Increase cleavage time; ensure sufficient thioanisole is used for Arg(Pbf). 2. Confirm the freshness and quantity of scavengers (especially TIS for Trp). Re-cleave a small sample with a fresh cocktail. |
| Poor HPLC Separation | The peptide elutes in the void volume with salts due to extreme polarity. | 1. Use a shallow gradient (e.g., 0-20% ACN over 30 min). 2. Use a column with a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18). 3. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative purification method. |
References
- Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions.PubMed.
- Benzylthiols as scavengers in TFA cleavages of peptide resins.Polypeptide Group.
- Application Note: Peptide Cleavage and Protected Cleavage Procedures.
- Amino Acid Deriv
- Peptides containing cysteine: the role of scavengers in cleavage cocktail.Biotage.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.Biosynth.
- Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K).AAPPTec.
- Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis.Benchchem.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.Sigma-Aldrich.
- TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Cleavage Cocktail Selection.CDN.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Cysteine Deriv
- Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid.PubMed. (2023).
- Peptide Purification Process & Methods: An Overview.Bachem.
Sources
- 1. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. bachem.com [bachem.com]
- 6. cem.de [cem.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Peptide Solubility with Fmoc-L-Cysteic Acid
Introduction: The Challenge of Peptide Insolubility
In the realm of peptide science and drug development, insolubility is a formidable obstacle. Many promising therapeutic peptides and critical research reagents are plagued by poor solubility in aqueous solutions, a consequence of their amino acid composition and tendency to form intermolecular aggregates. This aggregation is often driven by hydrophobic interactions and the formation of stable secondary structures, such as β-sheets, which can render a peptide unusable for biological assays and challenging to purify and handle. To address this critical issue, chemists have developed various strategies to enhance peptide solubility, one of the most effective being the incorporation of highly polar or charged amino acid residues. This guide focuses on a powerful tool in this endeavor: Fmoc-L-cysteic acid (Fmoc-Cys(SO₃H)-OH) , an amino acid derivative that introduces a strongly acidic sulfonate group to dramatically improve the solubility profile of problematic peptides.
The Mechanism of Solubility Enhancement by Cysteic Acid
The introduction of a cysteic acid residue into a peptide sequence enhances its solubility through a multi-faceted mechanism rooted in its unique physicochemical properties. At physiological pH, the sulfonic acid side chain of cysteic acid is deprotonated, conferring a permanent negative charge. This has several profound effects on the peptide's behavior in solution:
-
Electrostatic Repulsion: The strong negative charges introduced by the sulfonate groups lead to electrostatic repulsion between peptide chains. This repulsion counteracts the hydrophobic forces and hydrogen bonding that drive aggregation, effectively keeping the peptide molecules in solution.
-
Disruption of Secondary Structures: The bulky and highly charged nature of the cysteic acid side chain can act as a "structure breaker." When strategically placed within a sequence prone to forming β-sheets, it can disrupt the hydrogen bonding patterns required for the formation of these aggregation-prone structures.
-
Enhanced Hydration: The highly polar sulfonate group interacts favorably with water molecules, leading to the formation of a larger hydration shell around the peptide. This increased solvation further discourages peptide-peptide interactions and promotes solubility in aqueous media.
Strategies for Incorporating Cysteic Acid into Peptides
There are two primary strategies for introducing a cysteic acid residue into a peptide sequence during solid-phase peptide synthesis (SPPS): on-resin oxidation of a protected cysteine residue and direct coupling of Fmoc-L-cysteic acid.
Strategy 1: On-Resin Oxidation of Protected Cysteine (Recommended)
This is often the preferred and more robust method as it avoids potential difficulties with the direct coupling of the highly polar Fmoc-L-cysteic acid. The general workflow involves synthesizing the peptide with a protected cysteine residue, such as Fmoc-Cys(Trt)-OH, at the desired position. After completion of the peptide sequence, the cysteine side chain is selectively oxidized on the solid support before the final cleavage and deprotection.
Materials:
-
Peptidyl-resin containing a Cys(Trt) residue
-
Formic acid (≥95%)
-
Hydrogen peroxide (30% w/w)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Standard cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT)[1]
-
Cold diethyl ether
Procedure:
-
Peptide Synthesis: Assemble the peptide chain on a suitable resin using standard Fmoc-SPPS protocols, incorporating Fmoc-Cys(Trt)-OH at the desired position(s).
-
Resin Preparation: After the final Fmoc deprotection and washing, swell the peptidyl-resin in DCM for 30 minutes.
-
Performic Acid Preparation (Prepare fresh and use immediately in a well-ventilated fume hood):
-
In a glass vial, mix formic acid and 30% hydrogen peroxide in a 9:1 (v/v) ratio.
-
Allow the mixture to stand at room temperature for 1-2 hours to form performic acid.
-
-
On-Resin Oxidation:
-
Drain the DCM from the swollen resin.
-
Add the freshly prepared performic acid solution to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Washing:
-
Drain the performic acid solution.
-
Wash the resin thoroughly with DCM (5 x 1 min).
-
Wash the resin with DMF (5 x 1 min).
-
Wash the resin again with DCM (5 x 1 min) and dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail appropriate for the peptide sequence. For peptides containing sensitive residues like Met or Trp, a scavenger-rich cocktail such as Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol) is recommended.[1]
-
The presence of the highly acidic cysteic acid may warrant an extended cleavage time (e.g., 3-4 hours) to ensure complete removal of all protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the final peptide by mass spectrometry. The conversion of a cysteine residue to cysteic acid results in a mass increase of 48 Da (-SH to -SO₃H).
-
Experimental Workflow for On-Resin Oxidation
Caption: Workflow for incorporating cysteic acid via on-resin oxidation.
Strategy 2: Direct Coupling of Fmoc-L-Cysteic Acid Disodium Salt
Direct coupling of Fmoc-L-cysteic acid can be challenging due to its high polarity and the presence of the unprotected sulfonic acid group, which can interfere with standard coupling reactions. To overcome the poor solubility of the free acid form in organic solvents, the use of its disodium salt is recommended.[2][3] This strategy is less commonly employed but can be useful in specific contexts.
Materials:
-
Fmoc-deprotected peptidyl-resin
-
This compound
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin in DMF.
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a Kaiser test. Note that the highly acidic nature of the resin-bound peptide may sometimes give a false positive.
-
Once the coupling is complete, wash the resin thoroughly with DMF.
-
-
Chain Elongation: Continue with the standard Fmoc-SPPS protocol for the subsequent amino acids.
-
Cleavage and Deprotection: Proceed with the cleavage and deprotection as described in the on-resin oxidation protocol.
Data Presentation: The Impact of Cysteic Acid on Peptide Solubility
To illustrate the dramatic effect of incorporating cysteic acid, consider a model peptide derived from the highly aggregation-prone amyloid-beta (Aβ) peptide, which is associated with Alzheimer's disease. The native Aβ(1-42) peptide is notoriously insoluble in aqueous buffers at physiological pH.
| Peptide Sequence | Modification | Predicted pI | Solubility in PBS (pH 7.4) |
| DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA | Native Aβ(1-42) | 5.5 | <0.1 mg/mL |
| DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA-Cys(SO₃H) | C-terminal Cysteic Acid | <3.0 | >2.0 mg/mL (Estimated) |
| DAEFRHDSGYEVHHQKLVFF[Cys(SO₃H)]EDVGSNKGAIIGLMVGGVVIA | Internal Cysteic Acid (Ala21->Cys(SO₃H)) | <4.0 | >1.5 mg/mL (Estimated) |
Note: The solubility values for the modified peptides are estimates based on the known dramatic increase in solubility conferred by sulfonate groups. Actual values may vary.
Troubleshooting and Key Considerations
For On-Resin Oxidation:
-
Incomplete Oxidation: If mass spectrometry analysis shows a significant amount of the starting cysteine-containing peptide, the oxidation time may need to be extended, or a fresh batch of performic acid should be prepared.
-
Over-oxidation of Sensitive Residues: Methionine (Met) and Tryptophan (Trp) are susceptible to oxidation under the conditions used for cysteine oxidation.
-
Methionine: Can be oxidized to methionine sulfoxide (+16 Da) and further to methionine sulfone (+32 Da).
-
Tryptophan: Can undergo various oxidative modifications.
-
Mitigation: While performic acid is a strong oxidizing agent, the oxidation of Met and Trp is often unavoidable with this method. If the integrity of these residues is critical, alternative, milder on-resin oxidation methods could be explored, though they may be less efficient for converting cysteine to cysteic acid. Post-purification reduction of methionine sulfoxide is a possible remediation step.
-
For Direct Coupling:
-
Low Coupling Efficiency: The direct coupling of this compound can be sluggish. Using a highly efficient coupling reagent like HATU and extending the coupling time is recommended. A double coupling may be necessary.
-
Side Reactions: The unprotected sulfonic acid group may cause side reactions. Careful control of the reaction conditions is crucial.
General Considerations:
-
Cleavage: Peptides containing the highly acidic cysteic acid residue may require a slightly modified cleavage cocktail or extended cleavage times to ensure complete deprotection of all side chains. The use of a scavenger cocktail is crucial to prevent side reactions.[4]
-
Purification: The high polarity of cysteic acid-containing peptides will significantly alter their retention time on RP-HPLC, typically leading to much earlier elution compared to their unmodified counterparts. The HPLC gradient may need to be adjusted accordingly.
Conclusion
The incorporation of L-cysteic acid is a powerful and reliable strategy to overcome the challenge of peptide insolubility. By introducing a permanent negative charge, it effectively disrupts aggregation and enhances the interaction of the peptide with aqueous solvents. While direct coupling of Fmoc-L-cysteic acid is feasible, the on-resin oxidation of a protected cysteine residue is generally a more robust and widely applicable method. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers, scientists, and drug development professionals can successfully synthesize and utilize previously intractable peptides, thereby advancing their research and therapeutic development programs.
References
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Cys(SO3H)-OH disodium salt. Retrieved from [Link]
-
Hartman, A. M., et al. (2023). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Organic & Biomolecular Chemistry, 21(15), 3166-3175. [Link]
- Arendt, A., et al. (2000). Synthesis of peptide with multiple cysteic acids. Protein and Peptide Letters, 7(6), 359-364.
-
Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Retrieved from [Link]
- Nagase, T., et al. (1993). N-(9-Fluorenylmethoxycarbonyl)cysteic Acid Tetrabutylammonium Salt as a Useful Building Block for the Solid-Phase Synthesis of Cysteic Acid-Containing Peptides. Tetrahedron Letters, 34(7), 1173-1176.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]
Sources
Application Notes & Protocols: Strategic Incorporation of Negative Charge into Peptides using Fmoc-L-Cysteic Acid
Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and therapeutic design.
Abstract: The introduction of charged residues into peptide sequences is a powerful strategy for modulating their physicochemical properties and biological activity. This guide provides a comprehensive overview and detailed protocols for utilizing Fmoc-L-cysteic acid, a sulfonic acid-containing amino acid derivative, for the stable and irreversible incorporation of a negative charge during solid-phase peptide synthesis (SPPS). We will explore the rationale behind this modification, its advantages over other methods, step-by-step synthesis protocols, and critical considerations for success.
The Scientific Imperative for Negatively Charged Peptides
Modifying the charge landscape of a peptide can profoundly influence its structure and function. The strategic placement of a negative charge can:
-
Enhance Solubility and Reduce Aggregation: The introduction of a highly polar, charged group like a sulfonate can disrupt the intermolecular hydrophobic interactions and hydrogen bonding that often lead to peptide aggregation during synthesis and purification.[1][2][3] This is particularly crucial for hydrophobic sequences that are otherwise difficult to handle.[4]
-
Mimic Post-Translational Modifications (PTMs): Cysteic acid serves as a stable, non-hydrolyzable mimic of phosphoserine.[5][6] Given that phosphorylation is a key regulator of countless biological processes, peptides containing cysteic acid are invaluable tools for studying signaling pathways without the complication of enzymatic dephosphorylation.
-
Modulate Biological Activity: Charge plays a critical role in molecular recognition and binding affinity.[7] Introducing a negative charge can alter a peptide's interaction with its biological target, potentially enhancing potency, selectivity, or influencing its pharmacokinetic profile.
Cysteic acid, with the pKa of its sulfonic acid group being approximately -2, exists almost exclusively as the anionic sulfonate (cysteate) at physiological pH.[5][6] This makes it a reliable and permanent source of negative charge. Fmoc-L-cysteic acid is the building block of choice for incorporating this residue seamlessly into standard Fmoc-based SPPS workflows.[8][9]
Properties of Fmoc-L-Cysteic Acid
A thorough understanding of the building block is fundamental to its successful application.
| Property | Value | Source |
| Full Chemical Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-sulfopropanoic acid | |
| Synonyms | Fmoc-Cys(O3H)-OH, N-Fmoc-3-sulfo-L-alanine | [8] |
| CAS Number | 751470-47-0 | [8] |
| Molecular Formula | C₁₈H₁₇NO₇S | [8] |
| Molecular Weight | 391.4 g/mol | [8] |
| Appearance | Off-white solid | [8] |
| Purity (Typical) | ≥ 97-98% (HPLC) | [8] |
| Solubility | Soluble in DMF (N,N-dimethylformamide) | [9] |
| Storage | Store at room temperature, keep container tightly closed in a dry, cool place. | [10] |
Core Methodology: Incorporation via Fmoc-SPPS
The direct incorporation of Fmoc-L-cysteic acid is the most straightforward and reliable method for synthesizing cysteic acid-containing peptides. The standard Fmoc-SPPS cycle is employed, treating Fmoc-L-cysteic acid like any other protected amino acid.[11][12][13]
Workflow for Direct Incorporation of Fmoc-L-Cysteic Acid
Detailed Step-by-Step Protocol
This protocol outlines a standard 0.1 mmol scale synthesis. Adjust volumes and equivalents accordingly for different scales.
Materials and Reagents:
-
Resin: Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal acid).[14]
-
Solvents: High-purity, amine-free DMF, Dichloromethane (DCM).
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-L-cysteic acid.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.[13]
-
Coupling Reagents: HBTU (or HATU), DIPEA (N,N-Diisopropylethylamine).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.[13]
-
Precipitation Solvent: Cold diethyl ether.
Protocol:
-
Resin Preparation:
-
Place 0.1 mmol of the chosen resin in a solid-phase reaction vessel.
-
Swell the resin in DMF for at least 1 hour (or DCM for 2-chlorotrityl resin for 30 minutes).[14] Drain the solvent.
-
-
First Amino Acid Loading (for 2-chlorotrityl resin):
-
Causality: This step covalently attaches the C-terminal amino acid to the resin. 2-chlorotrityl resin is highly acid-sensitive, allowing for peptide cleavage while keeping side-chain protecting groups intact if needed.
-
Dissolve 2-4 equivalents of the first Fmoc-amino acid in DCM with 2-4 equivalents of DIPEA.
-
Add the solution to the swelled resin and agitate for 2-4 hours.
-
To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM, IPA, and DMF.
-
-
Iterative Elongation Cycle:
-
Fmoc Deprotection:
-
Causality: The base-labile Fmoc group is removed by piperidine via a β-elimination mechanism, exposing the N-terminal amine for the next coupling step.[15][16][17]
-
Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain.
-
Add a fresh portion of 20% piperidine in DMF. Agitate for 15-20 minutes, then drain.
-
-
Washing:
-
Causality: Thorough washing is critical to remove all residual piperidine and the dibenzofulvene-piperidine adduct, which would otherwise interfere with the subsequent coupling reaction.
-
Wash the resin 5-7 times with DMF.
-
-
Amino Acid Coupling (Including Fmoc-L-Cysteic Acid):
-
Causality: An active ester of the incoming Fmoc-amino acid is generated in situ by the coupling reagent (e.g., HBTU). This activated species then reacts with the free N-terminal amine on the growing peptide chain to form a new peptide bond.
-
In a separate vial, dissolve 3-4 equivalents of the Fmoc-amino acid (e.g., Fmoc-L-cysteic acid) and 3-4 equivalents of HBTU in DMF.
-
Add 6-8 equivalents of DIPEA to the vial to activate the mixture (solution will typically change color).
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature. Note: Due to its bulk, a double coupling for Fmoc-L-cysteic acid may be beneficial to ensure high efficiency.
-
-
Washing:
-
Wash the resin 5-7 times with DMF.
-
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
Causality: A strong acid (TFA) is used to cleave the bond linking the completed peptide to the resin and to simultaneously remove the acid-labile side-chain protecting groups (e.g., Boc, Trt, tBu). Scavengers like TIS are essential to trap the highly reactive cationic species generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine.[18]
-
After the final coupling and washing steps, wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Isolation and Purification:
-
Concentrate the TFA filtrate to a small volume using a rotary evaporator or nitrogen stream.
-
Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[19]
-
Alternative Strategy: On-Resin Oxidation of Cysteine
An alternative to direct incorporation is to synthesize the peptide using a standard protected cysteine residue (e.g., Fmoc-Cys(Trt)-OH) and then perform an on-resin oxidation to convert the cysteine to cysteic acid.[5][6]
Workflow for On-Resin Oxidation
Brief Protocol Outline:
-
Synthesize the peptide sequence on the resin using Fmoc-Cys(Trt)-OH or another suitably protected cysteine.
-
After chain assembly, the peptide-resin is treated with an oxidizing agent. A common method involves using a peroxyacid, such as peroxybenzoic acid, in a suitable solvent like DMF.[20]
-
The reaction is typically performed at a reduced temperature (e.g., in an ice bath) for 30-60 minutes.[20]
-
After oxidation, the resin is washed thoroughly to remove excess oxidant and byproducts.
-
The peptide is then cleaved from the resin and deprotected using the standard TFA cocktail as described previously.
Comparative Analysis:
| Feature | Direct Incorporation Method | On-Resin Oxidation Method |
| Reliability | High; direct incorporation of the desired residue. | Moderate; requires complete oxidation and risk of side-reactions. |
| Purity | Generally higher crude purity. | Potential for over-oxidation or incomplete reaction, leading to a more complex crude product. |
| Cost | Fmoc-L-cysteic acid can be more expensive than Fmoc-Cys(Trt)-OH. | Uses a less expensive starting material.[20] |
| Versatility | Ideal for any position in the peptide. | May be challenging for sequences with other oxidation-sensitive residues (e.g., Met, Trp). |
Characterization and Troubleshooting
-
Mass Spectrometry: Cysteic acid-containing peptides are readily analyzed by mass spectrometry. In negative ion mode, they often produce characteristic fragmentation patterns, including a prominent SO₃⁻˙ radical anion signal, which can aid in sequence confirmation.[21][22][23]
-
Coupling Inefficiency: If coupling of Fmoc-L-cysteic acid is found to be incomplete (as determined by a positive Kaiser test), performing a second coupling (double coupling) under the same conditions is the recommended solution.
-
Peptide Solubility: While the final cysteic acid-containing peptide is typically highly soluble, the fully protected peptide on the resin can still be prone to aggregation, especially in long or hydrophobic sequences. Using aggregation-disrupting techniques, such as incorporating pseudoprolines or performing couplings at elevated temperatures, may be necessary.[3]
Conclusion
Fmoc-L-cysteic acid is a robust and highly effective tool for introducing a stable negative charge into synthetic peptides. Its direct incorporation via standard Fmoc-SPPS protocols offers a reliable path to generating peptides with enhanced solubility and for creating stable mimics of phosphopeptides. By understanding the causality behind each step—from resin swelling to the critical role of scavengers in the final cleavage—researchers can confidently apply this methodology to advance their work in drug discovery and chemical biology.
References
-
Williams, B. J., et al. (2011). Effect of Cysteic Acid Position on the Negative Ion Fragmentation of Proteolytic Derived Peptides . Journal of the American Society for Mass Spectrometry. [Link]
-
Fmoc-L-cysteic acid [751470-47-0] . Aapptec Peptides. [Link]
-
Fmoc Solid-Phase Peptide Synthesis . Springer Nature Experiments. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory . UCI Department of Chemistry. [Link]
-
Coin, I., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids . Organic Process Research & Development. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry . AAPPTec. [Link]
-
Mass spectrometry of cysteine-containing peptides . PubMed. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTec. [Link]
-
Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . Molecules. [Link]
-
A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide . MDPI. [Link]
-
Gucinski, A. C., & Turecek, F. (2010). Desulfurization of cysteine-containing peptides resulting from sample preparation for protein characterization by mass spectrometry . Journal of Mass Spectrometry. [Link]
- Method for preparing cysteic acid-containing polypeptide.
-
Muttenthaler, M., et al. (2010). Advances in Fmoc solid-phase peptide synthesis . Journal of Peptide Science. [Link]
-
Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages . Peptide Machines. [Link]
-
Zhang, C., et al. (2016). A Reactive Peptide Interface for Site-Selective Cysteine Bioconjugation . Bioconjugate Chemistry. [Link]
-
Miller, Y., et al. (2023). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid . Organic & Biomolecular Chemistry. [Link]
-
Kuroda, Y., et al. (2016). Biophysical studies of protein solubility and amorphous aggregation by systematic mutational analysis and a helical polymerization model . Biophysical Reviews. [Link]
-
Williams, B. J., et al. (2011). Negative ion fragmentation of cysteic acid containing peptides: cysteic acid as a fixed negative charge . Journal of the American Society for Mass Spectrometry. [Link]
-
Samant, P., et al. (2019). Peptide Solubility Limits: Backbone and Side-Chain Interactions . The Journal of Physical Chemistry B. [Link]
-
Mass spectroscopic analysis of synthetic I peptide revealed... . ResearchGate. [Link]
-
Miller, Y., et al. (2023). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid . PubMed. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail . Biotage. [Link]
-
Foden, C. S., et al. (2021). Prebiotic synthesis of cysteine peptides that catalyze peptide ligation in neutral water . ChemRxiv. [Link]
-
Negative Ion Fragmentation of Cysteic Acid Containing Peptides . Sci-Hub. [Link]
-
Gochin, M., et al. (2009). The Role of Amphiphilicity and Negative Charge in Glycoprotein 41 Interactions in the Hydrophobic Pocket . Journal of Medicinal Chemistry. [Link]
Sources
- 1. Biophysical studies of protein solubility and amorphous aggregation by systematic mutational analysis and a helical polymerization model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of amphiphilicity and negative charge in glycoprotein 41 interactions in the hydrophobic pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. Automated Peptide Synthesizers [peptidemachines.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotage.com [biotage.com]
- 19. Mass spectrometry of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. WO2021136121A1 - Method for preparing cysteic acid-containing polypeptide - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Negative ion fragmentation of cysteic acid containing peptides: cysteic acid as a fixed negative charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sci-Hub. Negative Ion Fragmentation of Cysteic Acid Containing Peptides: Cysteic Acid as a Fixed Negative Charge / Journal of the American Society for Mass Spectrometry, 2011 [sci-hub.red]
Bioconjugation techniques with cysteic acid-containing peptides
Application Notes & Protocols
Topic: Bioconjugation Strategies for Cysteic Acid-Containing Peptides: A Guide to Activating the Chemically Inert
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bioconjugation is a cornerstone of modern therapeutic and diagnostic development, enabling the precise linkage of molecules to confer new functionalities.[1][2][3] While the thiol group of cysteine is a workhorse for site-specific modification due to its high nucleophilicity[4][5][6], its oxidized counterpart, cysteic acid (Cya), presents a significant challenge. The side chain of cysteic acid, a sulfonic acid, exists as a chemically stable and largely unreactive sulfonate anion at physiological pH.[7] This general inertness to standard conjugation chemistries has led to its perception as a terminal, irreversible modification rather than a functional handle. This guide challenges that perception by providing the scientific rationale and detailed protocols for activating the sulfonic acid group, transforming it into a viable site for bioconjugation. We will detail a robust method using carbodiimide chemistry to form stable sulfonamide linkages, opening new avenues for creating novel bioconjugates with unique properties of stability and hydrophilicity.
The Challenge and Opportunity of Cysteic Acid
From Reactive Thiol to Inert Sulfonate
The utility of cysteine in bioconjugation stems from the potent nucleophilicity of its thiol side chain (pKa ~8.5), which readily reacts with electrophiles like maleimides and haloacetamides.[5][] In contrast, cysteic acid is the terminal product of cysteine oxidation. Its sulfonic acid side chain has an extremely low pKa of approximately -2, meaning it is fully deprotonated and exists as the sulfonate anion (R-SO₃⁻) under all relevant biological conditions.[7] This anion is a very poor nucleophile and is resistant to electrophilic attack, rendering it incompatible with conventional conjugation techniques.
The Activation Strategy: A Paradigm Shift
To leverage cysteic acid as a conjugation handle, we must shift from targeting it with electrophiles to activating it for attack by a nucleophile. The core strategy involves converting the sulfonate group into a highly reactive intermediate that can be readily captured by a nucleophilic partner, such as a primary amine on a payload molecule (e.g., a fluorophore, drug, or biotin tag), to form a highly stable sulfonamide bond.
This guide focuses on the most accessible and biocompatible method for this activation: the use of carbodiimides, specifically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often supplemented with N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance reaction efficiency.[9][10]
Preparing the Cysteic Acid-Containing Peptide
Peptides containing cysteic acid can be prepared by direct solid-phase peptide synthesis (SPPS) using a protected Cya residue. However, a more common and versatile approach is the quantitative oxidation of a cysteine-containing peptide post-synthesis or expression. This allows for the production of the parent cysteine peptide and its cysteic acid variant from a single synthetic source.
Workflow: Cysteine Oxidation to Cysteic Acid
Caption: Workflow for post-synthetic peptide oxidation.
Protocol 1: Quantitative Oxidation of Cysteine to Cysteic Acid
This protocol describes the oxidation of a cysteine-containing peptide to its cysteic acid form using methyltrioxorhenium (MeReO₃) as a catalyst with hydrogen peroxide (H₂O₂) as the terminal oxidant. This method is efficient and proceeds rapidly under mild conditions.[7]
Materials:
-
Cysteine-containing peptide
-
Ammonium acetate buffer (50 mM, pH 5.0)
-
Methyltrioxorhenium (MeReO₃) stock solution (10 mM in water)
-
Hydrogen peroxide (H₂O₂), 30% w/w solution
-
L-Methionine (for quenching)
-
Solvents for RP-HPLC (Water, Acetonitrile, 0.1% TFA)
-
LC-MS system for analysis
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized cysteine-containing peptide in the ammonium acetate buffer to a final concentration of 1-2 mg/mL.
-
Reagent Preparation: Prepare a fresh 1 M solution of H₂O₂ by diluting the 30% stock solution in water.
-
Initiation of Oxidation: To the stirring peptide solution, add MeReO₃ stock solution to a final concentration of 10-50 µM.
-
Addition of Oxidant: Add the 1 M H₂O₂ solution to the reaction mixture. A 5- to 10-fold molar excess of H₂O₂ relative to the cysteine thiol groups is typically sufficient.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS by taking small aliquots. The mass of the peptide should increase by 48 Da (for the addition of three oxygen atoms).
-
Quenching: Once the conversion is complete, quench any remaining H₂O₂ by adding a 1.5-fold molar excess of L-methionine over the initial amount of H₂O₂. Incubate for 30 minutes.
-
Purification: Purify the resulting cysteic acid-peptide using reverse-phase HPLC (RP-HPLC) to remove the catalyst, quenched reagents, and any minor side products.
-
Characterization & Lyophilization: Confirm the identity and purity of the collected fractions by LC-MS. The final mass should correspond to the fully oxidized peptide. Lyophilize the pure fractions to obtain the final product as a fluffy white powder.
| Parameter | Recommendation | Rationale |
| pH | 4.0 - 6.0 | Ensures peptide stability and optimal catalyst activity. |
| Catalyst Load | 1-5 mol % vs. Cys | Low catalytic loading is sufficient for efficient conversion. |
| H₂O₂ Excess | 5-10 equivalents | Drives the reaction to completion. |
| Monitoring | LC-MS | Essential for confirming complete conversion and identifying potential side products (e.g., Met oxidation). |
Activating Cysteic Acid for Amine Conjugation
The core of this application note is the activation of the sulfonate group using EDC and Sulfo-NHS. This chemistry mirrors the well-established method for conjugating primary amines to carboxylic acids.
Mechanism: EDC/Sulfo-NHS Activation of Sulfonic Acid
-
Activation: EDC reacts with the sulfonic acid group to form a highly reactive and unstable O-sulfonylisourea intermediate.[9][11]
-
Stabilization: In the presence of Sulfo-NHS, this unstable intermediate is rapidly converted to a more stable, yet still highly reactive, Sulfo-NHS ester of sulfonic acid. This intermediate is less susceptible to hydrolysis than the O-sulfonylisourea, increasing the overall efficiency of the conjugation reaction.[12][13]
-
Nucleophilic Attack: A primary amine on the payload molecule attacks the activated sulfo-NHS ester, displacing the Sulfo-NHS leaving group and forming a stable sulfonamide bond.
Caption: Proposed mechanism for EDC/Sulfo-NHS mediated sulfonamide bond formation.
Protocol 2: EDC/Sulfo-NHS Conjugation to Cysteic Acid
This protocol provides a method for conjugating a molecule containing a primary amine to a cysteic acid residue on a peptide.
Materials:
-
Cysteic acid-containing peptide (from Protocol 1)
-
Amine-functionalized payload (e.g., Biotin-NH₂, Alexa Fluor™ 488 Cadaverine)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification and analysis equipment (RP-HPLC, LC-MS)
Procedure:
-
Reagent Preparation:
-
Dissolve the cysteic acid-peptide in Activation Buffer to a concentration of 1-5 mg/mL.
-
Dissolve the amine-payload in a suitable solvent (e.g., water or DMSO for water-insoluble payloads) to a concentrated stock (e.g., 10-50 mM).
-
Crucially, prepare EDC and Sulfo-NHS solutions immediately before use. Dissolve EDC and Sulfo-NHS in cold Activation Buffer to a concentration of ~100 mM. Do not store these solutions.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cysteic acid-peptide solution and the amine-payload stock solution. A 10- to 50-fold molar excess of the amine-payload over the peptide is recommended to drive the reaction.
-
Add the freshly prepared Sulfo-NHS solution to the reaction mixture to a final concentration of 5 mM.
-
Add the freshly prepared EDC solution to a final concentration of 10 mM. The final molar ratio should be approximately Peptide:Amine:Sulfo-NHS:EDC = 1 : (10-50) : 20 : 40, though this may require optimization.
-
-
Incubation: Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final Tris concentration of 50 mM. The primary amines in Tris will react with any remaining activated esters. Incubate for 15 minutes.
-
Purification & Analysis:
-
Purify the peptide conjugate from excess payload and reaction byproducts using RP-HPLC.
-
Analyze the collected fractions by LC-MS to confirm the mass of the final conjugate (Mass of Cya-Peptide + Mass of Payload - 18 Da for the loss of H₂O).
-
Pro-Tips and Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inactive EDC/Sulfo-NHS | Always use freshly prepared solutions of EDC and Sulfo-NHS. |
| Suboptimal pH | Ensure the reaction buffer pH is between 4.5 and 6.5. EDC is unstable at low pH and less efficient at higher pH.[14] | |
| Hydrolysis of activated intermediate | Increase the concentration of the amine-payload to outcompete water for reaction with the activated ester. | |
| N-acylurea Side Product | Excess EDC reacting with the activated intermediate | Optimize the EDC:Sulfo-NHS ratio. The presence of Sulfo-NHS is intended to minimize this side reaction.[14] |
| Modification of other residues | Carboxylic acids (Asp, Glu, C-terminus) are also activated | Perform the reaction at pH < 6.0 to keep most carboxylates protonated and less reactive. Cysteic acid's low pKa ensures it remains a target. |
| Precipitation | Poor solubility of peptide or payload | Add a co-solvent like DMSO (up to 10% v/v). Ensure the Sulfo-NHS variant is used for aqueous solubility.[13][15] |
Conclusion
Cysteic acid, long regarded as a terminal marker of oxidative damage, can be successfully repurposed as a handle for bioconjugation. By employing a chemical activation strategy using EDC and Sulfo-NHS, the inert sulfonate group can be efficiently converted into a stable sulfonamide linkage. This methodology expands the toolkit of bioconjugation chemists, providing a novel route to create peptide conjugates with unique properties. The resulting sulfonamide bond is exceptionally stable, and the inherent polarity of the sulfonate precursor can be used to enhance the hydrophilicity of the final product. As with any conjugation strategy, rigorous analytical characterization by mass spectrometry and chromatography is essential to validate the outcome and ensure the homogeneity of the final product.
References
-
A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future. (2023). Pharmaceutics, 15(2), 600. [Link]
-
A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future. (2023). National Center for Biotechnology Information. [Link]
-
A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future. (2023). MDPI. [Link]
-
Novel approaches for cysteine bioconjugation. (n.d.). UCL Discovery. [Link]
-
Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. (2024). Ovid Universal Search. [Link]
-
Cysteine-Selective Modification of Peptides and Proteins via Desulfurative C-C Bond Formation. (2020). Angewandte Chemie International Edition, 59(41), 18181–18186. [Link]
-
Bioconjugation – using selective chemistry to enhance the properties of proteins and peptides as therapeutics and carriers. (2016). Chemical Society Reviews, 45(17), 4545-4566. [Link]
-
Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. (2021). Molecules, 26(19), 5786. [Link]
-
Cys‐selective peptide/protein modification via C(sp³)−C(sp³) bond formation. (2020). ResearchGate. [Link]
-
Fast Cysteine Bioconjugation Chemistry. (2022). Angewandte Chemie International Edition, 61(38), e202208629. [Link]
-
Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. (2024). Exploration of Targeted Anti-tumor Therapy. [Link]
-
A Reactive Peptide Interface for Site-Selective Cysteine Bioconjugation. (2020). Bioconjugate Chemistry, 31(5), 1434–1442. [Link]
-
Conjugation Based on Cysteine Residues. (n.d.). Creative Biolabs. [Link]
-
Cysteine bioconjugation and some commonly used reagents. (2022). ResearchGate. [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (2022). International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. (2024). International Journal of Molecular Sciences, 25(13), 7111. [Link]
-
Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids. (2005). Organic Letters, 7(19), 4107–4110. [Link]
-
CARBODIIMIDES: PART II. THE REACTION OF SULPHONIC ACIDS WITH CARBODIIMIDES. A NEW METHOD OF PREPARATION OF SULPHONIC ANHYDRIDES. (1955). ResearchGate. [Link]
-
Application of Fundamental Organometallic Chemistry to the Development of a Gold-Catalyzed Synthesis of Sulfinate Derivatives. (2014). eScholarship.org. [Link]
-
Sulfonate Functionalisation of Transition Metal Complexes: A Versatile Tool Towards Catalyst Recovery. (2011). DSpace. [Link]
-
Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. (2023). Frontiers in Chemistry, 11, 1152069. [Link]
-
Carbodiimide. (n.d.). Wikipedia. [Link]
-
Quantification of cysteine residues following oxidation to cysteic acid in the presence of sodium azide. (1998). Journal of Peptide Research, 52(4), 340–344. [Link]
-
Oxidation of cysteine to cysteic acid in proteins by peroxyacids, as monitored by immobilized pH gradients. (1991). Electrophoresis, 12(5), 376–377. [Link]
-
COOH activation in presence of sulfonic acids. (2022). Reddit. [Link]
-
NHS and Sulfo-NHS. (n.d.). ResearchGate. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. [Link]
-
Sulfonium Cation in the Service of π-Acid Catalysis. (2019). ChemRxiv. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. (1995). Bioconjugate Chemistry, 6(1), 123–130. [Link]
-
Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. (2020). Catalysts, 10(11), 1269. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2011). Organic Letters, 13(10), 2544–2547. [Link]
-
Development of Sulfonic‐Acid‐Functionalized Mesoporous Materials: Synthesis and Catalytic Applications. (2019). UQ eSpace - The University of Queensland. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2012). Beilstein Journal of Organic Chemistry, 8, 341–346. [Link]
Sources
- 1. A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A Review of Protein- and Peptide-Based Chemical Conjugates: Past, Present, and Future | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 7. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. covachem.com [covachem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of Fmoc-L-Cysteic Acid Disodium Salt
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-L-cysteic acid disodium salt in solid-phase peptide synthesis (SPPS). This highly polar and unique amino acid derivative presents specific hurdles that can lead to low coupling efficiencies and compromised peptide purity. Here, we provide in-depth troubleshooting strategies and detailed protocols to help you navigate these complexities and achieve successful synthesis of your target peptide.
Understanding the Challenge: The Unique Chemistry of this compound
Fmoc-L-cysteic acid is a derivative of cysteine where the thiol group has been oxidized to a sulfonic acid. The disodium salt form indicates that both the sulfonic acid and the carboxylic acid are deprotonated, existing as sodium sulfonate and sodium carboxylate, respectively. This structure presents several challenges in standard Fmoc-based SPPS:
-
Poor Solubility: While the non-salt form has some solubility in DMF, the highly ionic nature of the disodium salt can lead to poor solubility in common SPPS solvents like Dichloromethane (DCM) and even N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Reduced Carboxylate Reactivity: The carboxylate is a poor nucleophile and requires protonation before it can be effectively activated by coupling reagents.
-
Side Chain Interactions: The highly polar and anionic sulfonate side chain can interact with the solid support, the growing peptide chain, and reagents, potentially leading to aggregation and reduced reaction kinetics.
-
Racemization Risk: Like other cysteine derivatives, cysteic acid is susceptible to racemization, particularly under basic conditions often used for coupling.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My this compound is not dissolving in my usual SPPS solvent. What should I do?
Answer:
Poor solubility is a primary obstacle. Here’s a systematic approach to address it:
1. Solvent Selection and Modification:
-
Prioritize Polar Aprotic Solvents: NMP is generally a better solvent for polar amino acids than DMF.[3] Start with NMP.
-
Solvent Mixtures: If solubility in pure NMP or DMF is insufficient, consider using a solvent mixture. The addition of a small amount of Dimethyl Sulfoxide (DMSO) can significantly enhance the solubility of polar compounds. A common starting point is a 1:1 mixture of DMF:DMSO or NMP:DMSO.
-
Chaotropic Agents: For sequences prone to aggregation, which can be exacerbated by the polar cysteic acid residue, the addition of chaotropic salts like LiCl to the solvent can be beneficial.
Recommended Solvents for this compound:
| Solvent/Mixture | Recommended Starting Concentration | Notes |
| N-Methyl-2-pyrrolidone (NMP) | 0.2 - 0.3 M | Often provides better solvation for polar amino acids than DMF.[3] |
| N,N-Dimethylformamide (DMF) | 0.2 - 0.3 M | Ensure it is high-purity and amine-free. |
| DMF/DMSO (1:1, v/v) | 0.2 - 0.4 M | DMSO enhances solubility of highly polar molecules. |
| NMP/DMSO (1:1, v/v) | 0.2 - 0.4 M | A powerful solvent combination for difficult couplings. |
2. Dissolution Protocol:
-
Weigh the this compound and the coupling agent into a clean, dry vial.
-
Add the chosen solvent or solvent mixture.
-
Vortex the vial for 2-3 minutes.
-
If the solid does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.
-
Visually inspect for complete dissolution before proceeding with the coupling reaction.
Question 2: I'm observing very low coupling efficiency, even after successfully dissolving the amino acid. What is the likely cause and how can I fix it?
Answer:
Low coupling efficiency despite good solubility points towards issues with the activation of the carboxylate and the subsequent coupling reaction.
1. Carboxylate Protonation and Activation:
The disodium salt form means the carboxylic acid is a carboxylate anion, which is unreactive towards standard coupling reagents. It must first be protonated to the carboxylic acid. The addition of an acidic additive during the activation step is crucial.
2. Choice of Coupling Reagents:
Due to the risk of racemization with cysteine derivatives under basic conditions, it is advisable to avoid coupling reagents that require a strong base like N,N-Diisopropylethylamine (DIPEA).[2]
Recommended Coupling Reagents and Conditions:
| Coupling Reagent Combination | Molar Equivalents (AA:Reagent:Additive) | Notes |
| DIC/Oxyma | 1 : 1.1 : 1.1 | N,N'-Diisopropylcarbodiimide (DIC) with Ethyl (hydroxyimino)cyanoacetate (Oxyma) provides a more acidic environment, minimizing racemization.[2] |
| HATU/HOAt | 1 : 1.1 : 1.1 | While potent, use a milder base like 2,4,6-collidine instead of DIPEA. |
| COMU | 1 : 1.1 | A highly efficient coupling reagent that can be effective for difficult couplings. |
Experimental Protocol: Optimized Coupling of this compound
-
Resin Swelling and Deprotection: Swell the resin in the chosen solvent (e.g., NMP) for at least 30 minutes. Perform the standard Fmoc deprotection using 20% piperidine in DMF or NMP.
-
Amino Acid Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of Oxyma in your chosen solvent (e.g., NMP/DMSO).
-
Activation: Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction Time and Temperature: Allow the coupling reaction to proceed for an extended period, typically 2-4 hours at room temperature. For very difficult couplings, the reaction time can be extended overnight, or the temperature can be moderately increased (e.g., to 40°C).
-
Monitoring: After the coupling, perform a Kaiser test to check for the presence of free amines. If the test is positive, a second coupling is recommended.
Workflow for Troubleshooting Low Coupling Efficiency:
Caption: Troubleshooting workflow for low coupling efficiency.
Question 3: Are there any specific side reactions I should be aware of when using Fmoc-L-cysteic acid?
Answer:
Yes, beyond the general side reactions in SPPS, there are a few to consider with this specific derivative:
-
Racemization: As previously mentioned, this is a significant concern. The use of coupling conditions that are not strongly basic is the best preventative measure.[2]
-
Aspartimide Formation: If your sequence contains Asp-Cys(SO3H) or Cys(SO3H)-Gly motifs, be aware of the increased risk of aspartimide formation, which can be promoted by repeated exposure to piperidine during Fmoc deprotection. Using a milder deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF) can mitigate this.
-
S-alkylation: While the sulfonic acid is a stable group, side reactions involving alkylation of other sensitive residues during the final cleavage from the resin can occur.[4]
Simplified Mechanism of Racemization:
Caption: Base-mediated racemization pathway.
References
-
Stathopoulos, P., Papas, S., Pappas, C., & Mousis, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Retrieved from [Link]
-
Fields, G. B. (2023). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Journal of Peptide Science, e3483. [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
-
Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Metz, Y., et al. (1995). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. Peptide Research, 8(3), 154-160. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Sharma, A., et al. (2007). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Science, 13(10), 659-666. [Link]
-
ResearchGate. (n.d.). General procedure: Fmoc-strategy SPPS and solution-phase... Retrieved from [Link]
-
Open Access Pub. (2024). Journal of Peptides. Retrieved from [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
Iris Biotech. (2021, February 23). Emerging Trends in Solid State Phase Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-L-amino acids. Retrieved from [Link]
Sources
Technical Support Center: Fmoc-L-Cysteic Acid Disodium Salt
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Solubility Challenges in DMF
Welcome to the technical support center for Fmoc-L-cysteic acid disodium salt. This guide is designed to provide in-depth troubleshooting and practical solutions for researchers encountering solubility issues with this unique amino acid derivative, particularly in N,N-Dimethylformamide (DMF), a cornerstone solvent in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMF?
A1: This is a common and expected challenge stemming from a fundamental mismatch between the solute and the solvent. The difficulty arises from the unique chemical structure of this compound.
-
Highly Polar and Ionic Nature: The molecule contains a sulfonic acid group (-SO₃H) that is present as a disodium salt (-SO₃⁻ Na⁺). This salt group is highly polar and ionic. Amino acids themselves exist as zwitterions, which are internally charged molecules, giving them salt-like properties with strong ionic attractions.[1] The presence of the explicit disodium salt makes this derivative exceptionally polar.
-
Solvent Properties of DMF: DMF is a polar aprotic solvent. While it is polar and an excellent solvent for many organic molecules, including the Fmoc group and other protected amino acids, it is inefficient at solvating bare inorganic ions like sodium (Na⁺).[2] Solvents like water or even DMSO are far more effective at breaking the strong ionic lattice of a salt.[1]
-
The "Like Dissolves Like" Mismatch: The strong ionic, salt-like character of the cysteic acid disodium salt portion of the molecule dominates its solubility profile, making it poorly compatible with the organic nature of DMF. The energy released from the interaction between DMF molecules and the sodium and sulfonate ions is insufficient to overcome the strong ionic attractions within the solid crystal lattice of the compound.[1]
In essence, you are trying to dissolve a highly polar, ionic salt in a solvent that, while polar, is not optimized for solvating such species.
Troubleshooting Guide: From Insoluble to Integrated
If you are facing solubility issues, it is crucial to approach the problem systematically. The following sections provide a tiered approach, from simple physical methods to more complex chemical interventions.
Initial Troubleshooting Workflow
This workflow provides a logical progression of steps to address solubility challenges.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Factors Influencing Solubility
The solubility challenge can be visualized by considering the molecular interactions at play.
Caption: Key molecular interactions governing solubility in DMF.
Summary of Troubleshooting Strategies
| Strategy | Rationale | Key Considerations & Protocol |
| Physical Agitation | Increases kinetic energy, promoting the breakdown of the solid lattice and interaction with the solvent. | Simple and non-invasive. May not be sufficient for highly insoluble compounds. (See Protocol 1) |
| Gentle Warming | Increases the solubility of most solids by providing the energy needed to overcome lattice forces. | Use minimal heat (30-40°C). Prolonged or excessive heating of Fmoc-amino acids in DMF can lead to degradation.[3] (See Protocol 1) |
| Sonication | Uses ultrasonic waves to induce cavitation, which provides intense localized energy to break apart solute particles and enhance dissolution. | Highly effective for stubborn suspensions. Use a water bath to prevent overheating of the sample. (See Protocol 1) |
| Use of Co-Solvents | Introduce a small amount of a stronger, compatible solvent to improve the overall solvating power of the mixture. | DMSO and NMP are excellent choices as they are stronger solvents for polar compounds and are fully miscible with DMF.[3] (See Protocol 2) |
| Minimal Water Addition | Water is an excellent solvent for salts. A minuscule amount can dramatically increase solubility. | HIGH RISK: Water can interfere with carbodiimide-based coupling reactions. This should be a last resort and used only if the coupling chemistry is known to be tolerant. |
| Alternative Solvents | If DMF is consistently failing, switching to a different primary solvent may be necessary. | N-Methyl-2-pyrrolidone (NMP) is often considered a stronger solvent than DMF for difficult sequences and may improve solubility.[2][3] |
Experimental Protocols
Protocol 1: Standard Dissolution with Physical Methods
-
Preparation: Weigh the required amount of this compound into a clean, dry reaction vessel suitable for your synthesis scale.
-
Solvent Addition: Add the calculated volume of high-purity, amine-free DMF.[2]
-
Initial Agitation: Immediately vortex the suspension for 1-2 minutes.
-
Sonication (If Needed): If the solid persists, place the sealed vessel in a sonicator water bath for 5-10 minute intervals. Check for dissolution between intervals. Ensure the water bath does not become excessively warm.
-
Gentle Warming (If Needed): If sonication is insufficient, warm the solution in a water bath or on a heat block to approximately 37°C.[3] Vortex intermittently. Do not exceed 40°C to minimize the risk of degradation.
-
Usage: Once fully dissolved, use the solution immediately for the coupling reaction to prevent potential precipitation over time.
Protocol 2: Dissolution Using a Co-Solvent (DMSO)
-
Preparation: Weigh the this compound into a clean, dry vessel.
-
Co-Solvent Addition: Add a small volume of high-purity DMSO, sufficient to form a slurry or concentrated solution (e.g., 5-10% of the final required volume). Vortex until the solid is fully dissolved in the DMSO.
-
Dilution with Primary Solvent: Add the remaining required volume of DMF to the concentrated DMSO solution.
-
Homogenization: Vortex the final mixture thoroughly for at least 1 minute to ensure it is completely homogeneous.
-
Usage: Proceed immediately with the activation and coupling steps as planned.
Advanced Considerations & FAQs
Q2: Can I pre-dissolve a larger batch and store it?
A2: It is strongly discouraged. Fmoc-amino acids can be unstable in DMF over extended periods, with the solvent potentially degrading to form dimethylamine, which can cause premature Fmoc deprotection.[2] Furthermore, sparingly soluble compounds may precipitate out of solution upon cooling or standing. Always prepare solutions fresh for immediate use.
Q3: My compound dissolved but crashed out during the activation step. What happened?
A3: This often occurs when the addition of activating reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA) changes the overall polarity and composition of the solvent mixture. The activated species may be less soluble than the parent amino acid. Using a co-solvent like DMSO from the start (Protocol 2) can often mitigate this by keeping all components in the solution phase throughout the reaction.
Q4: Are there alternative reagents to this compound?
A4: The choice of reagent is critical and depends on your synthetic goal. The disodium salt is used to enhance the solubility of the underlying cysteic acid, which itself is a highly polar zwitterion.[1] If solubility remains an insurmountable issue, you might consider:
-
Post-Synthesis Oxidation: Incorporating a protected cysteine (e.g., Fmoc-Cys(Trt)-OH) and then performing an on-resin or post-cleavage oxidation to form cysteic acid. This avoids the solubility issues of the cysteic acid building block altogether.[4]
-
Different Salt Forms: While less common, exploring other salt forms might offer different solubility profiles, though this would likely require custom preparation.
By understanding the underlying chemical principles and applying a systematic troubleshooting approach, the solubility challenges associated with this compound can be effectively managed, enabling its successful incorporation into your peptide sequences.
References
- BenchChem. (2025). Technical Support Center: Enhancing Fmoc-Protected Peptide Solubility. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. BenchChem.
- Chemistry LibreTexts. (2022). 1. Backgrounds of Amino Acids. Chemistry LibreTexts.
- Indian Journal of Chemistry. (Date not available). Solubilities of Amino Acids in Different Mixed Solvents.
- Bachem. (Date not available). Fmoc-L-cysteic acid · disodium salt. Bachem Products.
- AAPPTec. (Date not available). Solvents for Solid Phase Peptide Synthesis.
Sources
Technical Support Center: Managing Aggregation of Peptides Containing Fmoc-L-Cysteic Acid During SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides containing Fmoc-L-cysteic acid. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of synthesizing these unique peptides.
Introduction
Fmoc-L-cysteic acid is a valuable building block in peptide synthesis, prized for its ability to introduce a sulfonic acid group, which can enhance the solubility and stability of the final peptide.[1] However, despite the hydrophilic nature of the cysteic acid residue, aggregation of the growing peptide chain on the solid support can still occur during SPPS. This guide will delve into the causes of this aggregation and provide practical solutions to overcome these synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: Why does my peptide containing Fmoc-L-cysteic acid aggregate during SPPS, even though cysteic acid is supposed to increase solubility?
A1: While the sulfonic acid group of cysteic acid does enhance the solubility of the final, cleaved peptide, on-resin aggregation is a different phenomenon.[1] During SPPS, the growing peptide chains are in close proximity on the solid support, which can facilitate intermolecular hydrogen bonding and the formation of secondary structures like β-sheets, leading to aggregation.[2][3] This is particularly common in sequences containing hydrophobic amino acids.[3] The peptide backbone itself can form hydrogen bonds, leading to aggregation irrespective of side-chain properties.
Q2: What are the tell-tale signs of on-resin peptide aggregation?
A2: The most common indicators of peptide aggregation during SPPS include:
-
Poor resin swelling: The resin beads may appear shrunken or clumped together.[3][4]
-
Slow or incomplete Fmoc deprotection: The piperidine solution may have difficulty accessing the N-terminal Fmoc group.
-
Incomplete coupling reactions: A positive Kaiser test after coupling indicates unreacted free amines.[3]
-
In continuous-flow synthesis: A flattened and broadened UV deprotection peak can signal aggregation.[2]
Q3: Can the choice of protecting group for cysteic acid influence aggregation?
A3: For Fmoc-L-cysteic acid, the side chain is typically protected to prevent its interference with the coupling chemistry. The nature of this protecting group can influence the overall hydrophobicity and steric hindrance of the residue, potentially impacting aggregation. While Fmoc-L-cysteic acid is used to introduce the sulfonic acid moiety, the synthesis of peptides containing this residue can be challenging, and side reactions are possible.[5]
Q4: Are there any specific peptide sequences involving cysteic acid that are more prone to aggregation?
A4: While cysteic acid itself is hydrophilic, its presence within a larger hydrophobic sequence may not be sufficient to prevent aggregation. Stretches of hydrophobic amino acids like Val, Ile, Leu, and Phe are well-known drivers of aggregation.[3] Additionally, sequences that can form stable secondary structures are also at higher risk.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the synthesis of peptides containing Fmoc-L-cysteic acid.
Issue 1: Incomplete Coupling or Deprotection
Symptoms:
-
Positive Kaiser or TNBS test after coupling.
-
Low yield of the final peptide.
-
Presence of deletion sequences in the final product upon analysis.
Root Cause Analysis:
Incomplete coupling and deprotection are classic signs of peptide aggregation. The aggregated peptide chains on the resin physically block the reactive sites, preventing the coupling reagents and the deprotection base from reaching the N-terminus of the growing peptide.
Solutions and Protocols:
1. Solvent Modification:
-
Rationale: The choice of solvent can significantly impact the solvation of the peptide-resin and disrupt the hydrogen bonds that cause aggregation.
-
Recommendations:
-
Switch to N-methylpyrrolidone (NMP): NMP has a higher polarity and solvating power than DMF and can be more effective at disrupting aggregates.[4]
-
Add chaotropic agents: These agents disrupt the structure of water and interfere with hydrogen bonding. Adding chaotropic salts like LiCl or KSCN to your coupling and washing solutions can help break up aggregates.[3][6]
-
"Magic Mixture": For very difficult sequences, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 can be employed to improve solvation.[7]
-
| Solvent/Additive | Concentration | Application | Reference |
| NMP | - | Substitute for DMF | [4] |
| LiCl | 0.2 - 1 M | Add to DMF | [3] |
| KSCN | 0.2 - 1 M | Add to DMF | [3] |
| "Magic Mixture" | See description | As solvent | [7] |
2. Backbone Protection and Structure-Disrupting Elements:
-
Rationale: Introducing elements that disrupt the formation of regular secondary structures can effectively prevent aggregation.
-
Recommendations:
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations (e.g., every 6-8 residues) can introduce a "kink" in the peptide backbone, disrupting β-sheet formation.[8][9] Thiazolidine-based pseudoprolines can be formed from cysteine residues.[8]
-
Backbone Protection (Hmb/Dmb): Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids can sterically hinder the formation of intermolecular hydrogen bonds.[4]
-
Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the general steps for incorporating a commercially available Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-pseudoproline dipeptide (3 equivalents)
-
Coupling reagent (e.g., HCTU, HATU) (3 equivalents)
-
Base (e.g., DIPEA) (6 equivalents)
-
DMF
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide, coupling reagent, and base in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated dipeptide solution to the peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin thoroughly with DMF and proceed with the next deprotection and coupling cycle.
Issue 2: Poor Resin Swelling and Physical Clumping
Symptoms:
-
The resin bed volume is visibly reduced.
-
The resin does not swell to its expected volume in the synthesis solvent.
-
Poor mixing and agitation of the resin during synthesis.
Root Cause Analysis:
Severe aggregation leads to the collapse of the resin matrix as the peptide chains pull the polymer strands together. This not only hinders reaction kinetics but can also lead to mechanical problems in automated synthesizers.
Solutions and Protocols:
1. Change the Solid Support:
-
Rationale: The choice of resin can influence the environment in which the peptide is synthesized.
-
Recommendations:
-
Low-substitution resin: Using a resin with a lower loading capacity increases the distance between peptide chains, reducing the likelihood of aggregation.
-
PEG-based resins: Resins like TentaGel or ChemMatrix have polyethylene glycol (PEG) chains that can improve the solvation of the growing peptide and reduce aggregation.
-
2. Modify Synthesis Parameters:
-
Rationale: Altering the physical conditions of the synthesis can help to disrupt aggregation.
-
Recommendations:
-
Elevated Temperature/Microwave Synthesis: Increasing the temperature can provide the energy needed to break up hydrogen bonds and can accelerate coupling and deprotection reactions.[10] Microwave-assisted SPPS is particularly effective in this regard.
-
Sonication: Applying ultrasonic energy can mechanically disrupt resin clumps and improve solvent penetration.[4]
-
Diagram: Troubleshooting Workflow for Peptide Aggregation
The following diagram illustrates a logical workflow for diagnosing and addressing peptide aggregation during SPPS.
Caption: A troubleshooting workflow for addressing peptide aggregation in SPPS.
Diagram: Mechanism of Aggregation Disruption by Pseudoprolines
This diagram illustrates how the incorporation of a pseudoproline dipeptide disrupts the formation of a β-sheet structure.
Caption: How pseudoprolines introduce a kink to disrupt β-sheet formation.
Final Considerations for Cysteic Acid Peptides
-
Side Reactions: Be aware that cysteine derivatives can be prone to side reactions like racemization, especially with base-mediated coupling methods.[11] Using coupling reagents like DIC/OxymaPure can minimize this risk. The presence of a base like piperidine during Fmoc removal can also lead to side reactions at the C-terminal cysteine.[12]
-
Cleavage: When cleaving the peptide from the resin, ensure your cleavage cocktail contains appropriate scavengers to protect sensitive residues. For peptides containing cysteic acid, a standard TFA/TIS/water cocktail is often sufficient.[13]
-
Solubility of the Final Peptide: If the final purified peptide containing cysteic acid still shows poor solubility, consider adjusting the pH of the solution. Peptides are generally least soluble at their isoelectric point.[14] For peptides with a net negative charge (due to the sulfonic acid group), dissolving in a slightly basic buffer may improve solubility.[15]
By understanding the underlying causes of aggregation and employing the targeted strategies outlined in this guide, you can significantly improve the success rate of synthesizing peptides containing Fmoc-L-cysteic acid.
References
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: [Link])
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
-
(PDF) Methods for Removing the Fmoc Group - ResearchGate. (URL: [Link])
-
Preventing Protein Aggregation - Biozentrum. (URL: [Link])
-
Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - PubMed. (URL: [Link])
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids - Digital CSIC. (URL: [Link])
-
Side reactions in the SPPS of Cys-containing peptides - PubMed. (URL: [Link])
-
How to dissolve cysteine containing peptides? - ResearchGate. (URL: [Link])
-
Cysteine pseudoprolines for thiol protection and peptide macrocyclization enhancement in Fmoc-based solid-phase peptide synthesis - PubMed. (URL: [Link])
-
Cysteine protecting groups: applications in peptide and protein science - RSC Publishing. (URL: [Link])
- WO2021136121A1 - Method for preparing cysteic acid-containing polypeptide - Google P
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations | GenScript. (URL: [Link])
-
Methods for Removing the Fmoc Group. (URL: [Link])
-
Understanding Acid Lability of Cysteine Protecting Groups - PMC - NIH. (URL: [Link])
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (URL: [Link])
-
Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC. (URL: [Link])
-
F1-SFP-PEPTIDE SOLUBILITY GUIDELINES 06132017 - GenScript. (URL: [Link])
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (URL: [Link])
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (URL: [Link])
-
Pseudoproline Dipeptides - Aapptec Peptides. (URL: [Link])
-
Synthesis of peptide with multiple cysteic acids | Request PDF - ResearchGate. (URL: [Link])
-
Aggregation Rules of Short Peptides | JACS Au - ACS Publications. (URL: [Link])
-
New Protecting Groups for the Cysteine Side Chain - ChemistryViews. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. WO2021136121A1 - Method for preparing cysteic acid-containing polypeptide - Google Patents [patents.google.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpcscientific.com [cpcscientific.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 12. digital.csic.es [digital.csic.es]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. biorbyt.com [biorbyt.com]
Technical Support Center: Optimizing the Synthesis of Cysteic Acid-Containing Peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, detailed protocols, and frequently asked questions to help you improve the yield and purity of synthetic peptides containing cysteic acid. Cysteic acid (Cya), the fully oxidized form of cysteine, is a critical post-translational modification that can be a biomarker for oxidative stress or a deliberate design element to enhance peptide solubility and modify biological activity. Achieving a high yield of the desired cysteic acid-containing peptide requires careful control over both the peptide synthesis and the oxidation process.
This guide is structured to address common challenges and provide practical, field-proven solutions. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis and oxidation of cysteine-containing peptides to their cysteic acid form.
Question 1: Why is the final yield of my cysteic acid peptide so low after oxidation?
Low yield is a multifaceted issue that can stem from problems during solid-phase peptide synthesis (SPPS), the oxidation step, or purification.
Possible Cause 1: Inefficient Peptide Synthesis
Before proceeding to oxidation, it is crucial to ensure the quality of the precursor cysteine-containing peptide. Low yield of the final product is often a direct consequence of low-yield synthesis of the starting material.
-
Troubleshooting Steps:
-
Confirm Peptide Purity: Analyze a small, cleaved aliquot of the crude cysteine-containing peptide by HPLC and Mass Spectrometry (MS). The presence of multiple peaks or masses corresponding to deletion or truncated sequences indicates issues with coupling efficiency during SPPS.[1]
-
Optimize Coupling: For difficult sequences prone to aggregation, consider using stronger coupling reagents like HATU or HCTU, increasing coupling times, or using a lower-loaded resin.[1] For cysteine residues, which are prone to racemization, use of base-free coupling conditions (e.g., DIPCDI/HOBt) is recommended to minimize epimerization.[2]
-
Address Aggregation: Hydrophobic sequences or long peptides are prone to aggregation, which hinders reaction kinetics. To mitigate this, you can incorporate pseudoproline dipeptides or use resins with polyethylene glycol (PEG) linkers.[2]
-
Possible Cause 2: Incomplete Oxidation
The conversion of cysteine to cysteic acid is a multi-step oxidation process. If the reaction is not driven to completion, you will observe a mixture of the starting material (cysteine), partially oxidized intermediates (sulfenic and sulfinic acid), and the desired cysteic acid product, complicating purification and reducing the final yield.
-
Troubleshooting Steps:
-
Increase Oxidant Equivalents: Ensure a sufficient molar excess of the oxidizing agent is used. For on-resin oxidations, a 10-fold excess of the oxidant is a good starting point.
-
Extend Reaction Time: Monitor the reaction progress by cleaving a small sample of resin at different time points and analyzing by MS. Increase the reaction time until the starting material is fully consumed.
-
Optimize Reaction Temperature: For sluggish reactions, a moderate increase in temperature can improve the rate of oxidation. However, be cautious, as higher temperatures can also promote side reactions. For instance, performic acid oxidations are often carried out at low temperatures (e.g., 0°C) to control reactivity.[3]
-
Possible Cause 3: Side Reactions and Degradation
Oxidizing agents are powerful and can react with other susceptible amino acid residues, leading to undesired byproducts.
-
Troubleshooting Steps:
-
Protect Sensitive Residues: Methionine (Met) and Tryptophan (Trp) are easily oxidized.[4][5] If these residues are present in your sequence, consider using pre-oxidized forms (e.g., Methionine sulfoxide) during synthesis or choose a milder, more selective oxidation method. The sodium azide/HCl method is reported to be superior to performic acid as it does not affect tyrosine residues.[6]
-
Use Scavengers During Cleavage: During the final TFA cleavage, reactive carbocations can lead to side reactions. Always include a scavenger cocktail, such as a mixture of triisopropylsilane (TIS) and water, to protect your peptide.[2][5]
-
Question 2: My HPLC analysis shows multiple peaks, but the mass spectrum shows the correct mass for the cysteic acid peptide. What could be the issue?
This common observation often points to the presence of isomers or subtle modifications that do not alter the overall mass of the peptide.
-
Possible Cause: Racemization
-
Explanation: The alpha-carbon of an amino acid can epimerize (change its stereochemistry) under basic conditions, which are often used during the Fmoc deprotection step in SPPS. Cysteine is particularly susceptible to this side reaction, especially when it is the C-terminal residue.[2][7] This results in a diastereomer of your target peptide, which will have the same mass but a different retention time on HPLC.
-
Solution:
-
Use a milder base for Fmoc deprotection, such as 20% piperidine in DMF buffered with 0.1 M HOBt.
-
For C-terminal cysteine residues, using a 2-chlorotrityl chloride resin can reduce the risk of racemization.[2]
-
Employ racemization-suppressing protecting groups on the cysteine side chain, such as 4-methoxytrityl (Mmt) or tetrahydropyranyl (Thp).[7]
-
-
Workflow for On-Resin Oxidation of Cysteine to Cysteic Acid
This workflow diagram illustrates the key steps for synthesizing a cysteic acid-containing peptide using an on-resin oxidation strategy. This approach is often preferred as it simplifies purification by allowing easy removal of excess reagents through washing.
Caption: On-resin synthesis and oxidation workflow.
Frequently Asked Questions (FAQs)
Q1: Which protecting group is best for the cysteine side chain if I plan to perform an on-resin oxidation?
The choice of protecting group is critical. The trityl (Trt) group is widely used and is compatible with on-resin oxidation methods using reagents like methyltrioxorhenium (MeReO₃) and hydrogen peroxide (H₂O₂).[8] The Trt group is stable during synthesis but can be compatible with the oxidation conditions before its final removal during TFA cleavage. Other groups like acetamidomethyl (Acm) are more robust and require specific deprotection steps, making them less ideal for a simple on-resin oxidation followed by cleavage.
Q2: Can I perform the oxidation in solution after cleaving the peptide from the resin?
Yes, solution-phase oxidation is a common alternative. After cleaving and purifying the cysteine-containing peptide, you can perform the oxidation in a suitable buffer. This approach can sometimes offer more control over the reaction conditions. However, it requires an additional purification step after the oxidation to remove the oxidant and any byproducts.
Q3: What are the best storage conditions for my cysteine-containing peptide before oxidation?
Peptides with free cysteine thiols are prone to air oxidation, which can lead to the formation of disulfide-bonded dimers or oligomers, especially at neutral or basic pH.[9][10] To prevent this, store the lyophilized peptide at -20°C or below. For solutions, dissolve the peptide in a degassed, acidic buffer (e.g., 0.1% TFA in water) and store frozen in aliquots to avoid repeated freeze-thaw cycles.[9]
Q4: How can I confirm that the oxidation is complete?
The most reliable method is mass spectrometry. The conversion of a cysteine residue (C) to a cysteic acid residue (Cya) results in a mass increase of 48 Da (-SH group is replaced by -SO₃H). By comparing the mass of the product to the theoretical mass of the fully oxidized peptide, you can confirm the reaction's success. Any presence of the starting material mass or a +16 Da or +32 Da species indicates incomplete oxidation.
Data Summary: Comparison of Common Oxidation Methods
The selection of an oxidizing agent is a critical decision that impacts yield, purity, and the integrity of other amino acid residues in your peptide. This table provides a comparative overview of common methods used for the quantitative oxidation of cysteine to cysteic acid.
| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Performic Acid Oxidation | Performic acid (HCOOOH), generated in situ from formic acid and H₂O₂ | 0°C, 1-4 hours | Well-established, strong oxidant, high conversion rates.[11][12] | Can oxidize other residues like Met and Trp; may modify Tyr.[6] Requires careful temperature control. |
| Sodium Azide/HCl Hydrolysis | 0.2% Sodium Azide in 6M HCl | Hydrolysis conditions (e.g., 110°C) | High yields (87-100%), highly reproducible, does not affect tyrosine.[6] | Performed under harsh acidic hydrolysis conditions, not suitable for intact peptides. Primarily for amino acid analysis. |
| MeReO₃/H₂O₂ Catalyzed Oxidation | Methyltrioxorhenium (MeReO₃), Hydrogen Peroxide (H₂O₂) | Room temperature, in solution or on-resin (DCM/DMF) | Rapid and efficient, can be performed on-resin with Trt-protected cysteine.[8] | Reagents can be costly; potential for side reactions if not carefully controlled. |
Detailed Experimental Protocols
Protocol 1: On-Resin Oxidation of a Cys(Trt)-Containing Peptide
This protocol describes the efficient conversion of a resin-bound, Trt-protected cysteine residue to cysteic acid using MeReO₃ and H₂O₂.[8]
-
Peptide Synthesis: Assemble the peptide sequence on a solid support using standard Fmoc-SPPS chemistry, incorporating Fmoc-Cys(Trt)-OH at the desired position.
-
Resin Preparation: After the final Fmoc deprotection and washing, swell the peptidyl-resin (1 equivalent) in a mixture of DCM/DMF.
-
Oxidation Reaction:
-
Prepare a solution of MeReO₃ (0.05 equivalents) in DCM.
-
Add the MeReO₃ solution to the resin slurry.
-
Add a solution of 30% H₂O₂ (10 equivalents) to the reaction vessel.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching and Washing:
-
Filter the reaction mixture and wash the resin thoroughly with DCM (3x).
-
Wash with a solution of 5% aqueous sodium sulfite to quench any remaining peroxide.
-
Wash extensively with water (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Analysis: Confirm the final product's identity and purity by analytical HPLC and mass spectrometry.
Protocol 2: Solution-Phase Performic Acid Oxidation
This protocol is suitable for oxidizing a purified, cysteine-containing peptide in solution.
-
Prepare Performic Acid:
-
Caution: Performic acid is a strong, unstable oxidant. Prepare it fresh and handle it with care in a fume hood.
-
Mix 1 part 30% hydrogen peroxide with 9 parts 98% formic acid.
-
Incubate the mixture at room temperature for 1 hour to allow for the formation of performic acid.
-
Cool the solution to 0°C in an ice bath.
-
-
Peptide Preparation: Dissolve the purified cysteine-containing peptide in 98% formic acid at a concentration of 1-2 mg/mL. Cool the peptide solution to 0°C.
-
Oxidation Reaction:
-
Add the pre-chilled performic acid solution to the peptide solution. A 10-fold molar excess of performic acid over the cysteine residues is recommended.
-
Keep the reaction mixture at 0°C for 2-3 hours.
-
-
Quenching: Quench the reaction by diluting the mixture with a large volume of cold deionized water (at least 20-fold).
-
Lyophilization: Freeze the diluted sample and lyophilize it to remove the excess reagents and water. Multiple lyophilization cycles may be necessary to completely remove the formic acid.
-
Purification and Analysis: Resuspend the lyophilized powder and purify the cysteic acid-containing peptide by RP-HPLC. Confirm the product's identity and purity by MS and analytical HPLC.
Mechanism of Cysteine Oxidation
The conversion of cysteine to cysteic acid is a stepwise process involving two key intermediates. Understanding this pathway helps in troubleshooting incomplete reactions.
Caption: Stepwise oxidation of cysteine to cysteic acid.
By understanding the potential pitfalls in both peptide synthesis and the oxidation reaction, and by applying the systematic troubleshooting steps and optimized protocols outlined in this guide, researchers can significantly improve the yield and purity of their target cysteic acid-containing peptides.
References
-
BenchChem. (2025). Technical Support Center: Synthesis of Peptides with Multiple D-Cysteine Residues. Link
-
LifeTein. (2018). Frequently Asked Questions About Peptides: Your Ultimate Guide. Link
-
LifeTein. (2023). Frequently Asked Peptide Questions. Link
-
Fountoulakis, M., & Lahm, H. W. (1996). Quantification of cysteine residues following oxidation to cysteic acid in the presence of sodium azide. Journal of Chromatography A, 736(1-2), 145-150. Link
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Link
-
Albericio, F., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5175-5189. Link
-
Simpson, R. J. (2007). Performic Acid Oxidation of Proteins. CSH Protocols, 2007(3). Link
-
BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis. Link
-
Simpson, R. J. (2007). Performic Acid Oxidation of Proteins. ResearchGate. Link
-
Bachem. (2021). How to dissolve peptides containing free cysteines?. Link
-
Albericio, F., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9086-9090. Link
-
Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Link
-
Thera, J. C., et al. (2020). Evaluation of a performic acid oxidation method for quantifying amino acids in freshwater species. Limnology and Oceanography: Methods, 18(1), 1-13. Link
-
Gu, C., & Robinson, R. A. (2016). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in Aging Neuroscience, 8, 127. Link
-
BenchChem. (2025). Quantitative analysis of cysteine oxidation state by mass spectrometry. Link
-
Gaskell, S. J., et al. (1992). Influence of cysteine to cysteic acid oxidation on the collision-activated decomposition of protonated peptides: evidence for intraionic interactions. Journal of the American Society for Mass Spectrometry, 3(4), 337-344. Link
-
Raines, R. T., et al. (2018). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Organic & Biomolecular Chemistry, 16(34), 6213-6219. Link
-
Weerapana, E., et al. (2021). Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis. Chemical Science, 12(4), 1469-1476. Link
-
CS Bio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Link
-
Hirs, C. H. W. (1967). Performic Acid Oxidation. Methods in Enzymology, 11, 197-199. Link
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Link
-
Hibino, H., & Nishiuchi, Y. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(12), 745-751. Link
-
Bachem. (2021). Cysteine Derivatives. Link
-
Offer, J. (2018). Answer to "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?". ResearchGate. Link
-
Sancak, Y., et al. (2024). Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. STAR Protocols, 5(1), 102871. Link
-
Arendt, A. (2000). Method for preparing cysteic acid-containing polypeptide. Google Patents (WO2021136121A1). Link
-
Sancak, Y., et al. (2024). Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. STAR Protocols. Link
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
-
BenchChem. (2025). The Irreversible Oxidation of Cysteine to Cysteic Acid: A Technical Guide for Researchers. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. peptide.com [peptide.com]
- 6. Quantification of cysteine residues following oxidation to cysteic acid in the presence of sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. lifetein.com [lifetein.com]
- 10. bachem.com [bachem.com]
- 11. Performic Acid oxidation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Charge Effects of Cysteic Acid in Peptide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for managing the challenges associated with cysteic acid in peptide synthesis. Cysteic acid, an irreversible oxidation product of cysteine, introduces a strong negative charge that can significantly impact synthesis efficiency, purification, and the biological activity of your peptide. This resource is designed to equip you with the knowledge and protocols to mitigate these effects and ensure the successful synthesis of your target peptides.
Introduction: The Challenge of Cysteic Acid
Cysteine is a unique amino acid, playing a critical role in protein structure and function through the formation of disulfide bonds. However, its thiol side chain is highly susceptible to oxidation, leading to the formation of various species, including sulfoxides and, most irreversibly, cysteic acid (Cya).[1][2] The sulfonic acid group of cysteic acid is deprotonated over a wide pH range, introducing a strong negative charge into the peptide sequence.[1][3]
This additional negative charge can lead to:
-
Poor solubility: Peptides containing cysteic acid may exhibit altered solubility profiles, making them difficult to handle and purify.
-
Difficult purification: The strong anionic character of cysteic acid-containing peptides often results in poor retention on reversed-phase HPLC columns, leading to co-elution with salts and other polar impurities.
-
Altered biological activity: The presence of a highly charged residue can disrupt the peptide's intended conformation and interaction with its biological target.[4]
-
Ambiguous analytical results: The charge heterogeneity introduced by cysteic acid can complicate mass spectrometry and other analytical techniques.[3][5][6]
This guide will provide you with the necessary strategies to prevent the formation of cysteic acid and to effectively manage it when it does occur.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding cysteic acid in peptide synthesis.
Q1: What are the primary causes of cysteic acid formation during solid-phase peptide synthesis (SPPS)?
A1: Cysteic acid formation is primarily an oxidative process. The main culprits during Fmoc-SPPS are:
-
Atmospheric oxygen: Prolonged exposure of the deprotected cysteine thiol to air, especially in basic conditions (e.g., during Fmoc deprotection with piperidine), can lead to oxidation.[2]
-
Oxidizing reagents: Certain reagents used in peptide synthesis, or impurities within them, can act as oxidants.
-
Cleavage and deprotection: The harsh acidic conditions of the final cleavage from the resin, if not properly managed with scavengers, can promote oxidation.[2] Cationic species generated during the removal of protecting groups can also contribute to side reactions.[7]
Q2: How can I prevent the formation of cysteic acid during my synthesis?
A2: Prevention is the most effective strategy. Key preventative measures include:
-
Use of appropriate protecting groups: Protecting the cysteine thiol with a suitable group is crucial. The trityl (Trt) group is a common choice as it is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage.[8] For more sensitive sequences, other protecting groups like acetamidomethyl (Acm) can be considered, which are stable to TFA and require a separate deprotection step.[9]
-
Degassed solvents and inert atmosphere: Using degassed solvents and performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric oxygen.[8]
-
Optimized cleavage cocktails: The composition of your cleavage cocktail is critical. The inclusion of reducing agents and scavengers is essential to quench reactive species and maintain a reducing environment.[2][7]
Q3: What are the best scavengers to include in the cleavage cocktail to prevent cysteine oxidation?
A3: The choice of scavengers is sequence-dependent, but for cysteine-containing peptides, a reducing scavenger is paramount.
| Scavenger | Concentration | Purpose |
| 1,2-Ethanedithiol (EDT) | 2.5% | A strong reducing agent that effectively prevents oxidation of the cysteine thiol.[2][8] |
| Triisopropylsilane (TIS) | 2.5% - 5% | A scavenger for carbocations generated from protecting groups, which can otherwise alkylate the cysteine thiol.[7][10] |
| Water | 2.5% - 5% | Helps to suppress side reactions by protonating reactive intermediates. |
| Dithiothreitol (DTT) | - | Can be added to the cleavage mixture to suppress oxidation.[11] |
Q4: How can I detect the presence of cysteic acid in my crude peptide?
A4: A combination of analytical techniques is recommended:
-
Reversed-Phase HPLC (RP-HPLC): Cysteic acid-containing peptides are significantly more polar than their non-oxidized counterparts. You will typically observe a much earlier retention time on your chromatogram.
-
Mass Spectrometry (MS): The mass of a peptide containing cysteic acid will be 48 Da higher than the corresponding cysteine-containing peptide (addition of three oxygen atoms).
-
Amino Acid Analysis (AAA): Hydrolysis of the peptide followed by amino acid analysis can quantify the amount of cysteic acid present.[12]
Troubleshooting Guide
This section provides detailed protocols and decision-making workflows to address specific issues related to cysteic acid.
Problem 1: My peptide is poorly retained on the RP-HPLC column and elutes in the void volume.
This is a classic sign of a highly charged peptide, likely due to the presence of one or more cysteic acid residues.
Caption: Decision workflow for handling poorly retained peptides.
If the cysteic acid modification is intended or if you need to isolate the oxidized peptide for further study, anion-exchange chromatography (AEC) is the method of choice.
Materials:
-
Crude peptide containing cysteic acid
-
AEC column (e.g., quaternary ammonium-based strong anion exchanger)
-
Buffer A: 20 mM Tris-HCl, pH 8.0
-
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
HPLC system
Procedure:
-
Dissolve the crude peptide: Dissolve the lyophilized peptide in Buffer A.
-
Equilibrate the column: Equilibrate the AEC column with Buffer A until a stable baseline is achieved.
-
Load the sample: Inject the dissolved peptide onto the column.
-
Wash: Wash the column with Buffer A to remove unbound impurities.
-
Elute: Apply a linear gradient of Buffer B (e.g., 0-100% Buffer B over 30-60 minutes) to elute the bound peptides. The highly negatively charged cysteic acid-containing peptide will bind strongly to the column and elute at a higher salt concentration.
-
Monitor and collect: Monitor the elution profile at 214 nm and 280 nm and collect the fractions corresponding to your target peptide.
-
Desalt: Desalt the collected fractions using a suitable method, such as RP-HPLC with a volatile buffer system (e.g., water/acetonitrile with 0.1% TFA) or size-exclusion chromatography.
-
Lyophilize: Lyophilize the desalted peptide to obtain the purified product.
Problem 2: My mass spectrum shows a +48 Da peak, indicating cysteic acid formation, but I want the reduced cysteine form.
This indicates that oxidation has occurred at some point during your synthesis or workup. The best course of action is to resynthesize the peptide, implementing preventative measures.
This protocol is designed for the synthesis of peptides where the final product should contain a free cysteine thiol.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 1% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Prepare the cleavage cocktail: Freshly prepare the cleavage cocktail. The use of EDT is critical for maintaining a reducing environment.[2][8]
-
Cleavage: Add the cleavage cocktail to the peptidyl-resin (approximately 10 mL per gram of resin).
-
Incubate: Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate: Add the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolate: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.
-
Dry: Briefly dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve and lyophilize: Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and lyophilize to obtain the crude peptide powder.
-
Handle with care: To prevent post-synthesis oxidation, handle the purified cysteine-containing peptide in degassed, acidic buffers (e.g., 0.1% TFA).[8]
Sources
- 1. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Negative ion fragmentation of cysteic acid containing peptides: cysteic acid as a fixed negative charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of cysteine to cysteic acid oxidation on the collision-activated decomposition of protonated peptides: Evidence for intraionic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. Quantification of cysteine residues following oxidation to cysteic acid in the presence of sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: Navigating the Analytical Challenges of Cysteic Acid-Containing Peptides
An In-Depth Technical Guide to the Mass Spectrometry of Peptides with Fmoc-L-Cysteic Acid
In the realm of peptide and protein chemistry, the precise characterization of post-translational modifications (PTMs) is paramount to understanding biological function and ensuring the quality of synthetic peptides. Cysteine sulfonic acid, or cysteic acid (Cya), is an irreversible oxidative modification of cysteine that serves as a biomarker for oxidative stress.[1][2] Its incorporation into synthetic peptides, often starting with an Fmoc-protected cysteic acid derivative, presents unique analytical hurdles, particularly for mass spectrometry (MS). The highly acidic nature of the sulfonic acid group and the potential lability of the N-terminal Fmoc protecting group can profoundly influence ionization efficiency and fragmentation pathways, complicating spectral interpretation.
This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides containing Fmoc-L-cysteic acid against other common cysteine forms. We will delve into the underlying chemical principles governing their analysis, offer detailed experimental protocols, and present field-proven insights to guide researchers in obtaining high-quality, unambiguous data.
The Fundamental Chemistry: Why Cysteic Acid is Different
Cysteic acid is characterized by a sulfonate group (SO₃⁻) which is anionic at almost any physiological pH, making it a strongly acidic residue.[1][2] This property is the primary determinant of its behavior in a mass spectrometer. When coupled with an N-terminal Fmoc group—a large, hydrophobic, and base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS)—the resulting peptide possesses distinct characteristics that must be considered during analysis.[3][4]
Ionization and Fragmentation Behavior
The analysis of cysteic acid-containing peptides is analogous to that of sulfated peptides, as both feature a labile SO₃ moiety.
-
Positive Ion Mode (ESI/MALDI): In positive ion mode, peptides containing cysteic acid are notoriously prone to a facile neutral loss of the SO₃ group (a loss of 79.9568 Da).[5][6] This desulfonation is often the most dominant fragmentation event, even at low collision energies during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[5][7] While this characteristic loss can confirm the presence of the modification, it is a significant drawback for localization. Once the SO₃ group is lost, subsequent fragmentation of the peptide backbone provides sequence information but loses the crucial data about which residue was originally modified.[5][7]
-
Negative Ion Mode (ESI/MALDI): For peptides containing strongly acidic groups like cysteic acid, negative ion mode is often superior. In this mode, the negative charge is typically retained on the highly acidic sulfonate group.[8][9] This "fixed charge" directs fragmentation in a more predictable manner, often yielding sequence ions that retain the modification, thereby enabling unambiguous site localization.[8][9] Studies on deprotonated cysteic acid peptides show that fragmentation occurs near the modification via charge-directed mechanisms.[8][9][10]
-
The Fmoc Group's Influence: The presence of the N-terminal Fmoc group can sometimes complicate analysis. Although generally stable under acidic conditions used for MS, it can occasionally affect MS signal quality.[11] In some cases, in-source decay or fragmentation of the protecting group itself can add complexity to the spectrum. However, for most standard ESI conditions, it remains intact.
Comparative Analysis: Fmoc-L-Cysteic Acid vs. Alternative Modifications
The choice of analytical strategy is best understood by comparing the MS behavior of cysteic acid-containing peptides with that of other common forms of cysteine-containing peptides and the isobaric phosphopeptides.
| Feature | Fmoc-L-Cysteic Acid Peptide | S-Carboxyamidomethyl-Cysteine Peptide | Phosphopeptide (Ser/Thr/Tyr) |
| Mass Shift (Da) | +48.003 (from Cys to Cya) | +57.021 (Alkylation with iodoacetamide) | +79.966 |
| Optimal Ion Mode | Negative Ion Mode | Positive Ion Mode | Positive Ion Mode |
| CID/HCD Behavior | Dominant neutral loss of SO₃ (-79.957 Da) in positive mode.[5][7] | Stable modification; predictable b- and y-ion series.[12] | Stable modification; backbone fragmentation allows site localization.[5] |
| ETD/ECD/UVPD | Alternative fragmentation methods like UVPD can preserve the modification and provide site-specific data.[13] | Provides extensive backbone cleavage. | Excellent for localizing the labile phosphate group. |
| Key Challenge | Preventing neutral loss to localize the modification site. | Ensuring complete alkylation to prevent disulfide bond reformation.[12] | Differentiating from isobaric sulfation; potential for neutral loss of H₃PO₄.[5] |
This comparison highlights the critical distinction: while standard cysteine modifications are designed for stability, the inherent lability of the sulfonic acid group in cysteic acid requires a specialized analytical approach, primarily centered on negative ion mode analysis or alternative fragmentation techniques.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Cysteic Acid-Containing Peptide
This protocol outlines a general method for synthesizing a peptide with a cysteic acid residue by oxidizing a cysteine-containing peptide while it is still on the solid-phase resin.[1][2]
-
Peptide Assembly: Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide for a C-terminal amide) using standard Fmoc-based solid-phase peptide synthesis (SPPS).[14] Use Fmoc-Cys(Trt)-OH for the position to be oxidized.
-
On-Resin Oxidation:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Prepare an oxidizing solution of methyltrioxorhenium (MeReO₃) and hydrogen peroxide (H₂O₂) in DCM.
-
Add the oxidizing solution to the resin and gently agitate at room temperature. Monitor the reaction for completion (typically 1-2 hours).
-
-
Washing: Thoroughly wash the resin with DCM, dimethylformamide (DMF), and methanol to remove residual reagents.
-
Final Deprotection and Cleavage:
-
Remove the N-terminal Fmoc group with a solution of 20% piperidine in DMF.[15]
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
-
Purification and Verification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase HPLC. Confirm the mass of the final product via mass spectrometry.
Protocol 2: Mass Spectrometry Analysis of Fmoc-Cysteic Acid Peptides
This protocol provides a recommended workflow for analyzing the purified peptide.
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in an appropriate solvent. For negative ion mode ESI-MS, a solution of 50:50 acetonitrile:water with 0.1% ammonium hydroxide is a good starting point. For positive ion mode, 50:50 acetonitrile:water with 0.1% formic acid is standard.
-
The final concentration should be approximately 1-10 pmol/µL.
-
-
Mass Spectrometer Setup (Negative Ion Mode Focus):
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the instrument to negative ion mode electrospray ionization (ESI).
-
Optimize source parameters (e.g., capillary voltage, source temperature) to achieve a stable signal for the target peptide.
-
-
MS1 Data Acquisition:
-
Perform an MS1 scan over a relevant m/z range to identify the deprotonated precursor ion [M-nH]ⁿ⁻.
-
-
MS/MS Data Acquisition (Tandem MS):
-
Select the precursor ion identified in the MS1 scan for fragmentation.
-
Method A (CID/HCD): Acquire MS/MS spectra using CID or HCD. Expect to see fragment ions corresponding to backbone cleavages that retain the cysteic acid modification. The SO₃⁻ radical anion may also be observed.[8][9]
-
Method B (Alternative Fragmentation): If available, utilize Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD). These methods are often less prone to causing the neutral loss of SO₃ and can provide complementary fragmentation data.[13]
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify fragment ions (b, y, c, z ions).
-
Confirm the peptide sequence and verify that the mass difference corresponding to the cysteic acid is localized to the correct residue.
-
Visualization of Key Concepts
Workflow for Synthesis and Analysis
The following diagram illustrates the comprehensive workflow from peptide synthesis to mass spectrometry data interpretation.
Caption: Workflow from synthesis to MS analysis.
Comparative Fragmentation Pathways
This diagram contrasts the expected fragmentation of a cysteic acid peptide under different activation methods.
Caption: Fragmentation of Cya peptides: CID vs. UVPD/ETD.
Conclusion and Best Practices
The successful mass spectrometric analysis of peptides containing Fmoc-L-cysteic acid hinges on acknowledging the chemical nature of the sulfonic acid group. While positive ion mode CID analysis can confirm its presence via a characteristic neutral loss, it is generally insufficient for localization.
For confident characterization, the following best practices are recommended:
-
Prioritize Negative Ion Mode: This is the most reliable approach for retaining the modification on fragment ions and enabling site localization.
-
Utilize Alternative Fragmentation: When available, techniques like ETD, ECD, or UVPD can provide complementary data and are less prone to the facile neutral loss of SO₃.
-
Consider the Entire Workflow: Success begins with high-quality synthesis and purification. Artifacts introduced during synthesis will invariably complicate MS analysis.
By applying these principles and protocols, researchers can overcome the analytical challenges posed by Fmoc-L-cysteic acid and confidently characterize these important modified peptides.
References
-
Nemeth-Cawley, J.F., & Rouse, J.C. (2002). Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 37(8), 1301-1311. Available at: [Link]
-
Medzihradszky, K.F. (2014). Mass Spectrometry Behavior of Sulfated Peptides. In: Laskin, J., Lifshitz, C. (eds) Principles of Mass Spectrometry Applied to Biomolecules. John Wiley & Sons. Available at: [Link]
-
Bhatt, M. R., & Zondlo, N. J. (2023). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Organic & Biomolecular Chemistry, 21(12), 2536-2549. Available at: [Link]
-
Bhatt, M. R., & Zondlo, N. J. (2023). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Royal Society of Chemistry. Available at: [Link]
-
Shaw, J. B., et al. (2016). Direct Identification of Tyrosine Sulfation by using Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(1), 153-156. Available at: [Link]
-
Canesi, S., et al. (2020). Prebiotic synthesis of cysteine peptides that catalyze peptide ligation in neutral water. ChemRxiv. Available at: [Link]
-
Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Available at: [Link]
-
Nemeth-Cawley, J.F., & Rouse, J.C. (2001). Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. Semantic Scholar. Available at: [Link]
- Google Patents. (2021). WO2021136121A1 - Method for preparing cysteic acid-containing polypeptide.
-
ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group. Available at: [Link]
-
Lhermitte, M., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 584-604. Available at: [Link]
-
Daly, L.A., et al. (2024). Established Sulfopeptide Tandem Mass Spectrometry Behavior and Sulfotransferase Assays Refute Tyrosine Sulfation as a Histone Mark. bioRxiv. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Available at: [Link]
-
Williams, B. J., et al. (2011). Negative Ion Fragmentation of Cysteic Acid Containing Peptides. Sci-Hub. Available at: [Link]
-
Cech, N. B., & Enke, C. G. (2000). Enhancing electrospray ionization efficiency of peptides by derivatization. Analytical Chemistry, 72(13), 2717-2723. Available at: [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Available at: [Link]
-
Gfeller, D., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Journal of Chemical Information and Modeling, 62(14), 3421-3428. Available at: [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In: Solid-Phase Peptide Synthesis. Methods in Molecular Biology, vol 298. Humana Press.
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Williams, B. J., et al. (2011). Negative ion fragmentation of cysteic acid containing peptides: cysteic acid as a fixed negative charge. Journal of the American Society for Mass Spectrometry, 22(9), 1622-1630. Available at: [Link]
-
Mowery, R. A., et al. (2013). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 18(7), 8114-8123. Available at: [Link]
- Paek, E., et al. (2013). Integrated Thermochemical Approach to Collision-Induced Dissociation Process of Peptides. Journal of the American Society for Mass Spectrometry, 24(10), 1547-1556.
- Bal, W., et al. (2021). Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes. Inorganic Chemistry, 60(22), 17357-17365.
-
Gfeller, D., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. King's College London Research Portal. Available at: [Link]
-
Harrison, A. G., & Young, A. B. (2005). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, 16(7), 1147-1157. Available at: [Link]
-
Williams, B. J., et al. (2011). Negative ion fragmentation of cysteic acid containing peptides. UTMB Research Experts. Available at: [Link]
-
Sadygov, R. G., & Cociorva, D. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 148-185. Available at: [Link]
-
Zabet-Moghaddam, M., et al. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Bioorganic & Medicinal Chemistry Letters, 18(17), 4891-4895. Available at: [Link]
-
Kopylov, A. T., et al. (2020). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. PubMed. Available at: [Link]
-
Morand, K., et al. (1993). Oxidation of peptides during electrospray ionization. Rapid Communications in Mass Spectrometry, 7(8), 738-743. Available at: [Link]
- Stensballe, A., & Jensen, O. N. (2001). Analysis of peptide synthesis products by electrospray ionization mass spectrometry. Methods in Molecular Biology, 164, 1-13.
-
ResearchGate. (n.d.). List of identified modifications at Cys residues. Available at: [Link]
-
Stillman, M. J., et al. (2020). Residue Modification and Mass Spectrometry for the Investigation of Structural and Metalation Properties of Metallothionein and Cysteine-Rich Proteins. Molecules, 25(21), 5030. Available at: [Link]
-
ResearchGate. (2020). (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Available at: [Link]
-
PubMed. (1990). Mass spectrometry of cysteine-containing peptides. Available at: [Link]
-
ResearchGate. (2014). Why am I not getting the coupled peptide after fmoc deprotection and cleavage?. Available at: [Link]
-
Aapptec Peptides. (n.d.). Fmoc-L-cysteic acid [751470-47-0]. Available at: [Link]
- Zhang, Q. (2006). PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. The University of Arizona.
- Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Analyst, 130(12), 1593-1602.
-
Collins, M. O., & Fazel, A. (2019). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in Molecular Biosciences, 6, 91. Available at: [Link]
-
Rachoń, J., et al. (2019). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 24(17), 3123. Available at: [Link]
- Barnes, S., & Renfrow, M. (2011).
Sources
- 1. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Behavior of Sulfated Peptides [ebrary.net]
- 7. Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. Sci-Hub. Negative Ion Fragmentation of Cysteic Acid Containing Peptides: Cysteic Acid as a Fixed Negative Charge / Journal of the American Society for Mass Spectrometry, 2011 [sci-hub.red]
- 9. Negative ion fragmentation of cysteic acid containing peptides: cysteic acid as a fixed negative charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct Identification of Tyrosine Sulfation by using Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
A Senior Scientist's Guide to Characterizing Sulfated Peptides by NMR Spectroscopy
For researchers and drug development professionals, understanding the precise structure of sulfated peptides is critical. This post-translational modification (PTM), where a sulfate group is added to a tyrosine residue (forming sulfotyrosine, sTyr), governs a vast array of biological processes, from hormone-receptor binding to viral entry. However, the inherent lability of the sulfate ester bond presents a significant analytical challenge. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy-based methods for the unambiguous characterization of sulfated peptides, offering a robust alternative and complement to mass spectrometry.
The Sulfation Challenge: Why Standard Methods Fall Short
Characterizing any post-translational modification requires answering two fundamental questions: What is the modification, and where is it located? While mass spectrometry (MS) is exceptionally sensitive for detecting the mass shift corresponding to a sulfate group (+79.957 Da), the high-energy conditions used in many MS fragmentation techniques can cause the labile sulfate group to dissociate before the peptide backbone fragments. This "neutral loss" phenomenon often prevents definitive localization of the sulfation site, especially in peptides with multiple potential tyrosine residues.
NMR spectroscopy circumvents this issue entirely. As a non-destructive technique, it analyzes peptides in their native-like solution state, providing high-resolution structural information without inducing fragmentation.[1][2] This allows for the precise, unambiguous determination of the sulfation site and a detailed view of its impact on the peptide's three-dimensional structure.[3]
The Power of the Proton: Pinpointing Sulfation with NMR
The core strength of NMR in this application lies in its sensitivity to the local chemical environment. The addition of a highly electronegative sulfate group dramatically alters the electronic environment of the modified tyrosine residue and its neighbors. This effect is most diagnostically observed in the chemical shift of the alpha-proton (Hα) of the sulfated tyrosine.
In an unmodified tyrosine residue, the Hα proton typically resonates between 4.0 and 4.5 parts per million (ppm) in a standard ¹H NMR spectrum. Upon sulfation, this signal experiences a significant downfield shift to a region between 4.5 and 5.0 ppm . This distinct shift serves as a reliable diagnostic marker for identifying a sulfated tyrosine residue.
A Comparative Look: NMR vs. Mass Spectrometry
While NMR offers definitive localization, it's essential to understand its performance characteristics in comparison to mass spectrometry. The two techniques should be viewed as complementary, each providing unique and valuable information.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | 3D structure, dynamics, precise PTM location, quantitation.[1][2] | Molecular weight, elemental composition, PTM presence. |
| PTM Localization | Unambiguous, based on through-bond and through-space correlations.[4] | Often ambiguous for labile groups due to neutral loss. |
| Sample State | Solution (native-like environment).[1] | Gas phase (requires ionization). |
| Sample Amount | Higher concentration needed (typically >0.5 mM).[5][6] | High sensitivity (femtomole to attomole range). |
| Experimental Time | Longer acquisition times (hours to days).[7] | Rapid analysis (minutes). |
| Isotopic Labeling | Often beneficial for larger peptides (¹³C, ¹⁵N).[5][8] | Can be used for quantification (e.g., SILAC). |
| Key Advantage | Definitive structural information and non-destructive nature.[1][2] | High throughput and exceptional sensitivity. |
This comparison highlights a synergistic workflow: MS can be used for initial screening to confirm the presence and number of sulfation modifications, while NMR provides the gold-standard, high-resolution data for site-specific localization and structural analysis.[9]
Experimental Workflow: From Sample to Structure
A robust NMR analysis follows a logical progression of experiments designed to build a complete picture of the sulfated peptide. The workflow is a self-validating system where information from simpler 1D experiments informs the setup and interpretation of more complex 2D experiments.
Caption: General workflow for sulfated peptide characterization by NMR.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the key steps for acquiring the necessary data to identify the sulfation site on a synthetic peptide of approximately 10-30 amino acids.
1. Sample Preparation (The Foundation of Quality Data)
-
Purity is Paramount: Begin with a peptide sample of the highest possible purity (>95%), as impurities will complicate the spectra.[10]
-
Buffer Selection: Choose a buffer system that does not contain non-exchangeable protons, such as a phosphate buffer.[6] Avoid buffers like Tris or acetate unless deuterated versions are used.
-
pH Control: The stability of the sulfate group is pH-dependent. Maintain a pH between 4.0 and 7.0 to minimize hydrolysis.[6] This also slows the exchange of amide protons with the solvent, keeping their signals sharp and observable.
-
Solvent: Dissolve the peptide in a solvent mixture of 90% H₂O and 10% D₂O. The D₂O is essential for the NMR instrument's lock system.[6]
-
Concentration: Aim for a peptide concentration of at least 0.5 mM, though higher concentrations (1-5 mM) are ideal to achieve a good signal-to-noise ratio in a reasonable time.[5][10]
2. NMR Data Acquisition
-
1D ¹H Spectrum: Acquire a simple one-dimensional proton spectrum. This initial step is a quality check to ensure the sample is properly folded, not aggregated, and that the signals are reasonably sharp.
-
2D TOCSY (Total Correlation Spectroscopy): This is the workhorse experiment for identifying amino acid spin systems.[1][11] It establishes through-bond connectivity between all protons within a single amino acid residue. By analyzing the patterns of cross-peaks, you can identify which signals belong to which type of amino acid (e.g., Alanine, Tyrosine, Glycine).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for sequential assignment and 3D structure determination.[1][11] It reveals protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. This allows you to "walk" along the peptide backbone by connecting the amide proton (NH) of one residue to the alpha-proton (Hα) of the preceding residue.
-
(Optional) 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If your peptide is ¹³C-labeled or if you have a high-concentration sample on a sensitive spectrometer, an HSQC experiment can provide additional resolution.[8][11] It correlates each proton with its directly attached carbon, which can help resolve ambiguity and confirm assignments.
3. Data Interpretation: The "Aha!" Moment
The process of identifying the sulfation site is a logical puzzle solved by integrating the data from the different NMR experiments.
Caption: Logical workflow for identifying a sulfation site using 2D NMR data.
Case Study: Differentiating Sulfated Isomers
Consider a peptide with the sequence Ac-Gly-Tyr-Ala-Tyr-NH₂, where sulfation can occur at either Tyr-2 or Tyr-4. MS/MS analysis might struggle to differentiate these two isomers. NMR provides a clear path to the answer.
After performing the sequential assignment using TOCSY and NOESY experiments, the chemical shifts of the Hα protons for each residue are determined.
Table 1: Hypothetical ¹H Chemical Shift Data (ppm) for Sulfated Peptide Isomers
| Residue | Isomer 1 (Sulfated at Tyr-2) | Isomer 2 (Sulfated at Tyr-4) | Unsulfated Peptide |
| Gly-1 Hα | 3.95 | 3.96 | 3.96 |
| Tyr-2 Hα | 4.78 | 4.35 | 4.34 |
| Ala-3 Hα | 4.31 | 4.30 | 4.30 |
| Tyr-4 Hα | 4.36 | 4.81 | 4.35 |
The data clearly shows that in Isomer 1, the Hα of Tyr-2 is shifted downfield to 4.78 ppm, while the Hα of Tyr-4 remains in the normal range. Conversely, in Isomer 2, the Hα of Tyr-4 is at 4.81 ppm. This provides an unambiguous assignment of the sulfation site for each peptide.
References
- Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides.
- NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
- NMR sample prepar
- peptide nmr. Unknown Source.
- NMR-Based Peptide Structure Analysis.
- Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. PubMed Central.
- Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy. PubMed Central.
- Peptide structure determin
- NMR Sample Prepar
- Cell signaling, post-translational protein modifications and NMR spectroscopy. PubMed Central.
- Post-translational protein modifications by NMR. a Schematic outline of...
- Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory.
- Sequential Tyrosine Sulfation of CXCR4 by Tyrosylprotein Sulfotransferases. PubMed Central.
- Posttranslational Modifications of Intact Proteins Detected by NMR Spectroscopy: Application to Glycosylation.
- Peptide NMR Analysis Services. Triclinic Labs.
- 1H NMR conformational study of sulfated and non-sulfated cholecystokinin fragment CCK27-33: influence of the sulfate group on the peptide folding. PubMed.
Sources
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. 1H NMR conformational study of sulfated and non-sulfated cholecystokinin fragment CCK27-33: influence of the sulfate group on the peptide folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nmr-bio.com [nmr-bio.com]
- 6. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 7. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Sequential Tyrosine Sulfation of CXCR4 by Tyrosylprotein Sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to Phosphotyrosine Mimetics: Fmoc-L-Cysteic Acid and Its Contemporaries
In the intricate landscape of cellular signaling, the reversible phosphorylation of tyrosine residues stands as a pivotal regulatory mechanism, governing a vast array of physiological and pathological processes.[1][2] The study of these phosphorylation events and the development of therapeutics targeting them heavily rely on the use of phosphotyrosine (pTyr) mimetics—stable surrogates that can recapitulate the biological recognition of the native phosphotyrosine moiety. This guide provides a comprehensive comparison of Fmoc-L-cysteic acid with other prominent phosphotyrosine mimetics, offering insights into their chemical properties, biological performance, and applications for researchers, scientists, and drug development professionals.
The Central Role of Phosphotyrosine and the Need for Mimetics
Protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) orchestrate the dynamic balance of tyrosine phosphorylation, which in turn controls cellular processes like growth, differentiation, and apoptosis.[1] Dysregulation of this delicate equilibrium is a hallmark of numerous diseases, including cancer and diabetes.[3] Consequently, molecules that can modulate the interactions of phosphotyrosine-binding domains, such as Src Homology 2 (SH2) and phosphotyrosine-binding (PTB) domains, are of immense therapeutic interest.[2][3]
Native phosphotyrosine-containing peptides, while invaluable for in vitro studies, are often limited in their utility for cellular or in vivo applications due to their susceptibility to enzymatic hydrolysis by PTPs and poor cell permeability.[3][4][5] This has spurred the development of non-hydrolyzable pTyr mimetics that retain the key recognition features of phosphotyrosine while offering enhanced stability.
A Comparative Overview of Key Phosphotyrosine Mimetics
This guide focuses on a selection of widely used and emerging pTyr mimetics, with a particular emphasis on comparing their attributes to Fmoc-L-cysteic acid.
| Mimetic | Structure | Key Features |
| Fmoc-L-Cysteic Acid | A sulfonic acid-containing amino acid. | Enhances aqueous solubility and stability. The sulfonic acid group is a bioisostere of the phosphate group.[6] |
| Fmoc-O-phospho-L-tyrosine | The native, phosphorylated amino acid. | The biological standard, but susceptible to hydrolysis by phosphatases.[7][8][9] |
| Fmoc-p-carboxymethyl-L-phenylalanine (Cmp) | A carboxymethyl-functionalized phenylalanine. | Resistant to phosphatase hydrolysis. Has been successfully incorporated into proteins genetically.[10] |
| Fmoc-4-phosphonodifluoromethyl-L-phenylalanine (F2Pmp) | A difluorinated phosphonate analog of phenylalanine. | Considered a "gold standard" non-hydrolyzable pTyr mimetic with strong binding to PTPs.[2][11][12][13] |
Chemical and Structural Considerations
The efficacy of a pTyr mimetic is intrinsically linked to its ability to replicate the charge, size, and geometry of the phosphate group on phosphotyrosine.
Fmoc-L-Cysteic Acid: The sulfonic acid moiety of cysteic acid provides a stable, negatively charged group that can mimic the dianionic phosphate of pTyr at physiological pH.[6] Its smaller size compared to the native phosphotyrosine may influence its binding orientation within protein pockets. The Fmoc protecting group facilitates its straightforward incorporation into peptides via solid-phase peptide synthesis (SPPS).[6]
Fmoc-O-phospho-L-tyrosine: This is the natural ligand and serves as the benchmark for binding studies. However, its lability in the presence of phosphatases is a significant drawback for many applications.[5] Synthetic strategies for incorporating it into peptides often require careful protection of the phosphate group.[8][9]
Fmoc-p-carboxymethyl-L-phenylalanine (Cmp): The carboxylate group of Cmp provides a single negative charge, which can interact with the positively charged residues in pTyr-binding pockets. While not a perfect electronic mimic of the dianionic phosphate, its resistance to hydrolysis is a major advantage.[10]
Fmoc-4-phosphonodifluoromethyl-L-phenylalanine (F2Pmp): The phosphonate group of F2Pmp is isosteric and isoelectronic to the phosphate group. The addition of two fluorine atoms to the methylene bridge lowers the pKa of the phosphonate, making it a better mimic of the dianionic state of the phosphate group at physiological pH.[12] This, along with potential hydrogen bonding interactions involving the fluorine atoms, contributes to its high binding affinity for PTPs.[12]
Experimental Performance and Applications
The choice of a pTyr mimetic is ultimately dictated by its performance in specific biological assays. Here, we compare their utility in studying protein-protein interactions and enzyme inhibition.
Probing SH2 Domain Interactions
SH2 domains are critical modules that recognize and bind to specific phosphotyrosine-containing sequences, mediating the assembly of signaling complexes.[14] The ability of pTyr mimetics to faithfully replicate these interactions is a key measure of their utility.
While direct comparative studies extensively featuring Fmoc-L-cysteic acid in SH2 domain binding are not as prevalent in the literature as for other mimetics, the principles of its design suggest it can serve as a valuable tool. Its negative charge is expected to interact with the conserved arginine residues in the SH2 domain's pTyr-binding pocket.[15]
In contrast, peptides containing F2Pmp have been widely used to study SH2 domain interactions and have been instrumental in co-crystallization studies to elucidate the structural basis of these interactions.[2]
Inhibition of Protein Tyrosine Phosphatases (PTPs)
PTPs are crucial regulators of signal transduction and are attractive therapeutic targets. Non-hydrolyzable pTyr mimetics are essential for the development of potent and selective PTP inhibitors.
F2Pmp has demonstrated exceptional potency as a PTP inhibitor. Peptides incorporating F2Pmp have shown significantly greater inhibitory activity against PTPs like PTP1B compared to their phosphonomethyl phenylalanine (Pmp) counterparts.[12][16] For instance, an F2Pmp-containing peptide was found to be over 1000 times more potent as an inhibitor of PTP1B than the corresponding Pmp-containing peptide.[12][16]
Recent studies have also highlighted novel mimetics. For example, pentafluorophosphato-phenylalanines have been shown to be 25- to 30-fold stronger inhibitors of PTP1B than the "gold standard" F2Pmp.[13]
While quantitative data for Fmoc-L-cysteic acid as a PTP inhibitor is less abundant in readily available literature, its structural similarity to the substrate suggests it can function as a competitive inhibitor. Further head-to-head experimental comparisons are warranted to fully assess its potential in this area.
Methodologies and Experimental Protocols
The successful application of these mimetics hinges on robust and reliable experimental protocols.
Solid-Phase Peptide Synthesis (SPPS) with pTyr Mimetics
The incorporation of pTyr mimetics into peptides is most commonly achieved using Fmoc-based SPPS.[1][7][8]
General Protocol for Fmoc-SPPS:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Amino Acid Coupling: Activate the desired Fmoc-amino acid (including the pTyr mimetic) with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and couple it to the deprotected N-terminus of the peptide chain.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
PTP Inhibition Assay
A common method to assess the inhibitory potency of pTyr mimetics is to measure their effect on the dephosphorylation of a model substrate by a PTP, such as PTP1B.
Protocol for PTP1B Inhibition Assay:
-
Reagents:
-
Recombinant human PTP1B enzyme.
-
A fluorogenic or chromogenic PTP substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) or p-nitrophenyl phosphate (pNPP)).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
The pTyr mimetic-containing peptide inhibitor at various concentrations.
-
-
Procedure:
-
In a microplate, add the assay buffer, the PTP1B enzyme, and the inhibitor at different concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the increase in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
If the mechanism of inhibition is competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Role of pTyr and Mimetics in Signal Transduction.
Caption: Fmoc-Solid Phase Peptide Synthesis Workflow.
Conclusion
The selection of an appropriate phosphotyrosine mimetic is a critical decision in the design of experiments aimed at dissecting tyrosine kinase signaling pathways and in the development of novel therapeutics. Fmoc-L-cysteic acid, with its inherent stability and solubility-enhancing properties, presents a valuable, albeit less explored, alternative to the more established pTyr mimetics. While "gold standard" mimetics like F2Pmp have a proven track record of high-affinity binding and potent enzyme inhibition, the unique chemical properties of Fmoc-L-cysteic acid may offer advantages in specific applications, such as the synthesis of highly charged or aggregation-prone peptides.
Further research involving direct, quantitative comparisons of Fmoc-L-cysteic acid with other mimetics in a variety of biological contexts will be crucial to fully elucidate its potential and to guide researchers in making the most informed choice for their specific needs. The continued development of novel pTyr mimetics, coupled with robust and standardized methodologies for their evaluation, will undoubtedly accelerate our understanding of phosphotyrosine signaling and pave the way for new therapeutic interventions.
References
- Perich, J. W., & Reynolds, E. C. (1991). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International journal of peptide and protein research, 37(5), 458-464.
- Reynolds, E. C., Perich, J. W., & Johns, R. B. (1994). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International journal of peptide and protein research, 43(1), 55-62.
- Dong, J., Jassim, B. A., Milholland, K. L., Qu, Z., Bai, Y., Miao, Y., ... & Zhang, Z. Y. (2022). Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases. Journal of Medicinal Chemistry, 65(15), 10541-10557.
- Chen, L., Wu, L., Otaka, A., Smyth, M. S., Roller, P. P., Burke, T. R., ... & Zhang, Z. Y. (1995). Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases?.
- Burke, T. R., Jr, & Zhang, Z. Y. (2005). Incorporation of phosphotyrosyl mimetic 4-(phosphonodifluoromethyl)phenylalanine (F2Pmp) into signal transduction-directed peptides. Methods in molecular biology (Clifton, N.J.), 298, 91-103.
- Bannwarth, W., & Kitas, E. A. (1993). Synthesis of phosphotyrosine-containing peptides and their use as substrates for protein tyrosine phosphatases. Helvetica chimica acta, 76(2), 759-768.
-
Luxembourg Bio Technologies. (n.d.). Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. Retrieved from [Link]
- Kubitz, L., Müller, C., & Koksch, B. (2022). Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions.
- Xie, J., & Schultz, P. G. (2005). A genetically encoded metabolically stable analogue of phosphotyrosine in Escherichia coli.
- Abu Dayyih, W. A. (2022). Recent Advancements in Medicinal Chemistry of Phosphotyrosine. Journal of Medicinal Chemistry, 12(1), 635.
- Wagner, G. K. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC medicinal chemistry, 11(10), 1121-1135.
- Wagner, G. K. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry, 11(10), 1121-1135.
- Wu, L., & Cole, P. A. (2001). Site-specific incorporation of a phosphotyrosine mimetic reveals a role for tyrosine phosphorylation of SHP-2 in cell signaling. Molecular cell, 8(4), 759-769.
- Combs, A. P., Kapoor, T. M., Feng, S., Chen, J. K., Daude-Snow, L. F., & Schreiber, S. L. (2003). Design and synthesis of phosphotyrosine mimetics. Bioorganic & medicinal chemistry letters, 13(12), 2083-2085.
-
On Mimicking Phosphotyrosine. (2009, November 12). ScienceBlogs. Retrieved from [Link]
- Burke, T. R. (2003). Phosphotyrosyl mimetics in the development of signal transduction inhibitors. Accounts of chemical research, 36(6), 425-433.
- Google Patents. (2021). WO2021136121A1 - Method for preparing cysteic acid-containing polypeptide.
-
Aapptec Peptides. (n.d.). Fmoc-L-cysteic acid [751470-47-0]. Retrieved from [Link]
- Akritopoulou-Zanze, I., Gracias, V., & Djuric, S. W. (2008). Enantioselective synthesis of (S)-3-carboxy-4-((carboxy)difluoromethyl)phenylalanine in protected form and its incorporation into a PTP-1B-directed tripeptide. The Journal of organic chemistry, 73(15), 5964-5967.
- Gish, G. D., & Pawson, T. (2005). Structure determination of SH2–phosphopeptide complexes by X-ray crystallography - the example of p120RasGAP. Methods in molecular biology (Clifton, N.J.), 303, 1-17.
- Pascal, S. M., Yamazaki, T., Singer, A. U., Kay, L. E., & Forman-Kay, J. D. (1995). Structural and dynamic characterization of the phosphotyrosine binding region of an Src homology 2 domain-phosphopeptide complex. Biochemistry, 34(36), 11353-11362.
- Bofill, R., Albericio, F., & Danui, A. (2021). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 23(24), 9469-9473.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(10), 584-591.
-
Peters, G. H., Frimurer, T. M., & Olsen, O. H. (2000). Structures of phosphotyrosine (pTyr), phosphonomethyl phenylalanine (Pmp), and phosphonodifluoromethyl phenylalanine (F 2 Pmp). ResearchGate. Retrieved from [Link]
- Yao, Z. J., Gao, Y., Voigt, J. H., Ford, H., & Burke, T. R. (1999). Synthesis of Fmoc-protected 4-carboxydifluoromethyl-L-phenylalanine: A phosphotyrosyl mimetic of potential use for signal transduction studies. Tetrahedron, 55(10), 2865-2874.
- Mertins, P., Tang, L. C., Krug, K., Clark, D. J., Gritsenko, M. A., Chen, L., ... & Carr, S. A. (2018). High-density, targeted monitoring of tyrosine phosphorylation reveals activated signaling networks in human tumors.
- Mertins, P., Yang, F., Liu, T., Mani, D. R., Petyuk, V. A., Gillette, M. A., ... & Carr, S. A. (2013). Quantitative analysis of tyrosine phosphorylation from FFPE tissues reveals patient-specific signaling networks.
- Chua, G. T., Gfeller, D., & Guimond, J. V. (2021). Deep phosphotyrosine characterisation of primary murine T cells using Broad Spectrum Optimisation of Selective Triggering. bioRxiv, 2021-06.
-
Shimadzu. (n.d.). Analysis of Methionine Sulfone and Cysteic Acid Using Automated Pretreatment Functions. Retrieved from [Link]
Sources
- 1. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 2. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Incorporation of phosphotyrosyl mimetic 4-(phosphonodifluoromethyl)phenylalanine (F2Pmp) into signal transduction-directed peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphotyrosyl mimetics in the development of signal transduction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. A genetically encoded metabolically stable analogue of phosphotyrosine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure determination of SH2–phosphopeptide complexes by X-ray crystallography - the example of p120RasGAP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 16. researchgate.net [researchgate.net]
Navigating the Sequencing of Cysteic Acid-Containing Peptides: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the intricate task of peptide sequencing, the presence of modified amino acids such as cysteic acid presents a unique set of analytical challenges. Cysteic acid, a product of the oxidation of cysteine residues, is often intentionally introduced to break disulfide bonds and facilitate sequencing. However, its highly acidic nature can complicate analysis. This guide provides an in-depth, objective comparison of two cornerstone sequencing methodologies—Edman degradation and mass spectrometry—for peptides containing this modified amino acid, supported by experimental insights and detailed protocols.
This document offers a comprehensive analysis of both techniques, enabling you to make an informed decision based on the specific requirements of your research. We will delve into the mechanistic nuances of each method, their inherent strengths and weaknesses when dealing with cysteic acid, and provide practical guidance for protocol optimization.
The Enduring Precision of Edman Degradation
Developed by Pehr Edman, this classical method offers a stepwise approach to sequencing, identifying amino acids one by one from the N-terminus of a peptide.[1][2] This sequential nature provides unambiguous identification of each residue in the sequence.[3]
The Edman Chemistry and Cysteic Acid: A Closer Look
The Edman degradation process involves a three-step cyclical reaction:
-
Coupling: The peptide is reacted with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[4]
-
Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA).[5]
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH) derivative, which is then identified by high-performance liquid chromatography (HPLC).[6][7]
The presence of cysteic acid, with its sulfonic acid side chain, introduces specific considerations. To sequence peptides containing cysteine, it is common practice to first oxidize the cysteine residues to the more stable cysteic acid using reagents like performic acid.[8] This prevents the reformation of disulfide bonds and allows for straightforward sequencing.
Challenges and Considerations for Cysteic Acid in Edman Degradation:
While the Edman degradation of peptides containing cysteic acid is feasible, its success hinges on careful optimization to address the following challenges:
-
PTH-Cysteic Acid Stability: The PTH derivative of cysteic acid is a highly polar molecule. While generally stable enough for detection, its high polarity can affect its recovery during the extraction steps of the Edman cycle.[9]
-
HPLC Analysis: The high polarity of PTH-cysteic acid results in its early elution in typical reversed-phase HPLC systems.[6][7] This can lead to co-elution with other early-eluting PTH-amino acids or solvent front components, complicating its identification. Optimization of the HPLC gradient and mobile phase composition is crucial for achieving clear resolution.
-
Repetitive Yield: The efficiency of each Edman cycle, known as the repetitive yield, can be affected by the properties of the amino acid being cleaved. While there is limited specific data on the repetitive yield for cysteic acid, highly polar residues can sometimes lead to slightly lower yields due to incomplete coupling or cleavage reactions.[1]
Despite these challenges, the primary advantage of Edman degradation remains its direct and unambiguous determination of the N-terminal sequence, which is invaluable for applications requiring high accuracy, such as the characterization of biopharmaceuticals or the validation of synthetic peptides.[10][11]
The Power and Versatility of Mass Spectrometry
Mass spectrometry (MS) has become a dominant technology in proteomics and peptide sequencing due to its high sensitivity, throughput, and ability to analyze complex mixtures and post-translationally modified peptides.[12] Tandem mass spectrometry (MS/MS) is the most common approach, where peptides are fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence.[13]
Sequencing Cysteic Acid-Containing Peptides by Mass Spectrometry:
In a typical bottom-up proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS. For peptides containing cysteic acid, the fragmentation behavior in the mass spectrometer provides the key to sequence determination.
-
Fragmentation Characteristics: The presence of the negatively charged sulfonic acid group on the cysteic acid side chain significantly influences the fragmentation pattern of the peptide. In negative ion mode, fragmentation often occurs near the cysteic acid residue, with the charge being retained on the fragment containing this acidic residue.[14] The observation of a prominent SO3-• ion can serve as a diagnostic marker for the presence of cysteic acid.[13]
-
Sequence Elucidation: By analyzing the mass differences between the series of fragment ions (typically b- and y-ions), the amino acid sequence can be reconstructed. The position of the cysteic acid residue can be pinpointed by the characteristic mass shift in the fragment ion series.[13][15]
Advantages of Mass Spectrometry for Cysteic Acid Peptides:
-
High Sensitivity and Throughput: Mass spectrometry can analyze minute amounts of sample and is well-suited for high-throughput applications.[12]
-
Analysis of Complex Mixtures: Unlike Edman degradation, which requires a purified peptide, mass spectrometry can analyze complex mixtures of peptides, making it ideal for proteomics studies.[10]
-
Identification of Other Modifications: Mass spectrometry can simultaneously identify other post-translational modifications present on the peptide, providing a more comprehensive characterization.[12]
However, a limitation of some MS-based sequencing approaches is their reliance on sequence databases for peptide identification.[3] For novel peptides or those with unexpected modifications, de novo sequencing, which interprets the fragmentation spectrum without a database, is required, and this can be more challenging.[16]
Head-to-Head Comparison: Edman Degradation vs. Mass Spectrometry for Cysteic Acid Peptides
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Sequential chemical degradation from the N-terminus | Fragmentation of peptides and mass analysis of fragments |
| Sample Purity | Requires a highly purified single peptide[17] | Can analyze complex mixtures of peptides[10] |
| Sensitivity | Picomole range[2] | Femtomole to attomole range[12] |
| Throughput | Low, one sample at a time[16] | High, suitable for large-scale analysis[12] |
| Sequence Read Length | Typically 30-50 amino acids[9] | Can sequence longer peptides and entire proteins (with assembly) |
| Data Interpretation | Direct identification of PTH-amino acids by HPLC | Requires spectral interpretation, often with database searching[3] |
| Cysteic Acid Analysis | Feasible with protocol optimization for PTH-cysteic acid extraction and HPLC detection | Readily identified by its characteristic mass and fragmentation pattern[13][15] |
| Strengths | Unambiguous N-terminal sequence determination, independent of databases[3] | High sensitivity, high throughput, analysis of complex mixtures and other PTMs[12] |
| Weaknesses | Low throughput, requires pure sample, limited read length[9][16] | Database dependency for some methods, de novo sequencing can be complex[3][16] |
Experimental Protocols
Performic Acid Oxidation of Peptides for Edman Sequencing
Objective: To oxidize cysteine residues to cysteic acid to prevent disulfide bond formation and facilitate sequencing.
Materials:
-
Performic acid (freshly prepared: 9 parts formic acid to 1 part 30% hydrogen peroxide, incubate at room temperature for 1 hour)
-
Peptide sample
-
Lyophilizer
Procedure:
-
Dissolve the peptide sample in a minimal amount of formic acid.
-
Cool the peptide solution to 0°C in an ice bath.
-
Add a 2-fold molar excess of performic acid over the total thiol content.
-
Incubate the reaction at 0°C for 2.5 hours.
-
Quench the reaction by adding a large excess of water.
-
Lyophilize the sample to remove the reagents.
-
The oxidized peptide is now ready for Edman degradation.
Source: Adapted from literature on protein oxidation methods.[8]
Edman Degradation Cycle for a Peptide Containing Cysteic Acid
This is a generalized protocol for a single cycle on an automated sequencer. Specific parameters will vary by instrument.
-
Coupling: The peptide (immobilized on a PVDF membrane) is treated with a solution of PITC in a basic buffer (e.g., N-methylpiperidine/water/acetonitrile) at approximately 50°C.
-
Wash: The membrane is washed with a non-polar solvent (e.g., ethyl acetate) to remove excess PITC and by-products.
-
Cleavage: The N-terminal PTC-amino acid is cleaved by the introduction of TFA.
-
Extraction: The cleaved anilinothiazolinone (ATZ)-cysteic acid is extracted with a polar solvent (e.g., 1-chlorobutane).
-
Conversion: The extracted ATZ-cysteic acid is transferred to a conversion flask and treated with aqueous TFA to convert it to the more stable PTH-cysteic acid.
-
HPLC Analysis: The PTH-cysteic acid is injected onto a reversed-phase HPLC column and its retention time is compared to a standard to confirm its identity.
LC-MS/MS Analysis of a Tryptic Digest of a Cysteic Acid-Containing Protein
Objective: To identify and sequence peptides containing cysteic acid from a protein digest.
Procedure:
-
In-solution Digestion:
-
Denature the protein in a solution containing urea and a reducing agent (e.g., DTT).
-
Alkylate the cysteine residues with iodoacetamide (if not already oxidized).
-
Dilute the solution to reduce the urea concentration and add trypsin.
-
Incubate overnight at 37°C.
-
Quench the digestion with formic acid.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a reversed-phase HPLC column coupled to a mass spectrometer.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Operate the mass spectrometer in a data-dependent acquisition mode, where the most abundant peptide ions in each full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the generated MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest).
-
Specify cysteic acid as a variable modification of cysteine.
-
The search engine will identify peptides and confirm the presence and location of cysteic acid based on the mass shifts in the fragment ion spectra.
-
Visualizing the Workflows
Caption: Edman degradation workflow for a cysteic acid-containing peptide.
Caption: Mass spectrometry workflow for sequencing cysteic acid-containing peptides.
Conclusion and Recommendations
The choice between Edman degradation and mass spectrometry for sequencing peptides containing cysteic acid is not a matter of one being definitively superior to the other, but rather a decision based on the specific analytical needs of the project.
Edman degradation is the preferred method when:
-
Absolute, unambiguous N-terminal sequence confirmation of a purified peptide is required.
-
The research does not rely on existing protein sequence databases.
-
High accuracy for the first 30-50 residues is paramount.
Mass spectrometry is the method of choice for:
-
High-throughput sequencing of complex peptide mixtures.
-
High-sensitivity analysis of low-abundance peptides.
-
Simultaneous identification of other post-translational modifications.
-
Sequencing of peptides that are N-terminally blocked.
For comprehensive characterization, a hybrid approach can be particularly powerful. Mass spectrometry can be used for initial discovery and to obtain internal sequence information, while Edman degradation can provide definitive validation of the N-terminal sequence. By understanding the principles and nuances of each technique, researchers can confidently select the optimal strategy for elucidating the sequence of peptides containing the challenging, yet informative, cysteic acid residue.
References
-
Williams, B. J., et al. (2011). Negative Ion Fragmentation of Cysteic Acid Containing Peptides: Cysteic Acid as a Fixed Negative Charge. Journal of the American Society for Mass Spectrometry, 22(9), 1622–1630. Available at: [Link].
-
Amino Acid Sequencing Challenges: A Deep Dive. Creative Biolabs. Available at: [Link].
-
Effect of Cysteic Acid Position on the Negative Ion Fragmentation of Proteolytic Derived Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link].
-
Advantages of Edman Degradation Method Compared to Mass Spectrometry. BGI Genomics. Available at: [Link].
-
Negative Ion Fragmentation of Cysteic Acid Containing Peptides. Sci-Hub. Available at: [Link].
-
Negative ion fragmentation of cysteic acid containing peptides. PubMed. Available at: [Link].
-
Negative ion fragmentation of cysteic acid containing peptides. UTMB Research Experts. Available at: [Link].
-
Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Available at: [Link].
-
Edman Degradation vs Mass Spectrometry: A Comparison of Protein Sequencing Techniques (Part II). MtoZ Biolabs. Available at: [Link].
-
Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. PubMed. Available at: [Link].
-
Fragmentation of protonated ions of peptides containing cysteine, cysteine sulfinic acid, and cysteine sulfonic acid. Journal of the American Society for Mass Spectrometry. Available at: [Link].
-
Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Novor Cloud. Available at: [Link].
-
Edman degradation. Wikipedia. Available at: [Link].
-
Advantages and Disadvantages of Edman Degradation in Protein Sequencing. BGI Group. Available at: [Link].
-
Edman Degradation: Principles, Methods, and Optimization Strategies. Bioytek. Available at: [Link].
-
4 Steps of Edman Degradation. MtoZ Biolabs. Available at: [Link].
-
Mass spectrometry of cysteine-containing peptides. PubMed. Available at: [Link].
-
Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. Pearson+. Available at: [Link].
-
Identification of PTH-amino acids by HPLC. ResearchGate. Available at: [Link].
-
Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. Springer Nature Experiments. Available at: [Link].
-
DiPTH-Cystine and PTH-Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation. PMC - NIH. Available at: [Link].
-
Theory of Edman Sequencing. Shimadzu. Available at: [Link].
-
26.7: The Edman Degradation. Chemistry LibreTexts. Available at: [Link].
-
Advantages and Disadvantages of Edman Degradation in Protein Sequencing. Beijing Baitai Paike Biotechnology Co., Ltd. Available at: [Link].
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. Available at: [Link].
-
Edman Degradation: The Protease Digestion of a Protein. Longdom Publishing. Available at: [Link].
-
Identification of PTH-Amino Acids by HPLC. Springer Nature Experiments. Available at: [Link].
-
Peptide Sequencing by Edman Degradation. EHU. Available at: [Link].
-
Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry. PubMed. Available at: [Link].
-
MICRO-SEQUENCE ANALYSIS OF PEPTIDES AND PROTEINS USING 4&V- DIMETHYL~~NOAZOBENZENE 4 - CORE. CORE. Available at: [Link].
-
25.7: Peptide Sequencing- The Edman Degradation. Chemistry LibreTexts. Available at: [Link].
-
Quantification of cysteine residues following oxidation to cysteic acid in the presence of sodium azide. PubMed. Available at: [Link].
-
Estimation of the Stability of Parathyroid Hormone when Stored at −80°C for a Long Period. Clinical Journal of the American Society of Nephrology. Available at: [Link].
-
Stability and validity of intact parathyroid hormone levels in different sample types and storage conditions. NIH. Available at: [Link].
-
Chemistry as an Expanding Resource in Protein Science: Fully Synthetic and Fully Active Human Parathyroid Hormone-Related Protein (1–141). NIH. Available at: [Link].
-
The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis. PubMed Central. Available at: [Link].
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. Advantages of Edman Degradation Method Compared to Mass Spectrometry | Baitec Biotechnology [en.biotech-pack.com]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 11. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 12. Edman Degradation vs Mass Spectrometry: A Comparison of Protein Sequencing Techniques (Part II) [en.biotech-pack.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Negative ion fragmentation of cysteic acid containing peptides: cysteic acid as a fixed negative charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rapidnovor.com [rapidnovor.com]
- 17. Edman Degradation: Principles, Methods, and Optimization Strategies [en.biotech-pack.com]
Safety Operating Guide
A Guide to the Proper Disposal of Fmoc-L-cysteic acid disodium salt
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly throughout their lifecycle. Fmoc-L-cysteic acid disodium salt is a valuable amino acid derivative used in peptide synthesis, prized for enhancing the solubility and stability of the final peptide.[1] However, its proper disposal is a crucial aspect of laboratory safety and environmental stewardship that demands a structured, evidence-based approach.
This guide provides a comprehensive, step-by-step protocol for the disposal of this compound, grounded in established safety principles and regulatory frameworks. Our focus is not just on the "what," but the "why," ensuring that these procedures become an integral and logical part of your laboratory's safety culture.
Part 1: Hazard Assessment and Chemical Profile
Before disposal, a thorough understanding of the compound's characteristics is essential. This informs every subsequent step in the waste management process.
Chemical and Physical Properties this compound is an off-white solid that is soluble in water.[1][2] Unlike volatile solvents, it does not pose a significant inhalation risk under standard conditions, but as a powder, it can become airborne during handling. Its primary hazards, as identified by the Globally Harmonized System (GHS), relate to irritation.
| Property | Value / Classification | Source |
| CAS Number | 320384-09-6 | [3][4][5] |
| Physical Form | Solid, Powder | [6] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3][7] |
| Occupational Exposure Limits | No specific Permissible Exposure Limit (PEL) has been established by OSHA.[8][9] | N/A |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[2][6] | N/A |
Causality of Hazards: The sulfonic acid moiety and the reactive nature of amino acid derivatives contribute to its irritant properties. The primary risk during handling and disposal is direct contact with skin or eyes, or inhalation of the powder. Therefore, the disposal plan is designed to minimize direct contact and prevent unintended chemical reactions.
Part 2: The Core Disposal Workflow
The disposal of this compound falls under the general guidelines for laboratory chemical waste. The U.S. Environmental Protection Agency (EPA) regulates this process under the Resource Conservation and Recovery Act (RCRA).[10][11] The following workflow ensures compliance and safety.
Step 1: Waste Characterization
The first step is to classify the waste. Based on its known properties, this compound is considered a non-acutely toxic, hazardous chemical waste due to its irritant characteristics.[10][12] It is not specifically "listed" by the EPA as a P- or U-listed waste, but it falls under the category of characteristic hazardous waste.[10]
-
Action: Treat all quantities of unused or contaminated this compound as hazardous chemical waste.
Step 2: Segregation
Proper segregation is paramount to prevent dangerous reactions within a waste container.[13][14]
-
Action: Designate a specific waste container for solid amino acid derivatives and peptides.
-
Causality: Do NOT mix this compound with incompatible materials like strong acids or bases.[2][13] Mixing a salt of a sulfonic acid with a strong acid could potentially protonate the sulfonate group, altering its properties, while mixing with strong bases or oxidizers could initiate unknown and potentially vigorous reactions.
Step 3: Containerization
All hazardous waste must be stored in appropriate containers to prevent leaks or ruptures.[10][13]
-
Action: Place the solid waste into a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container with a screw-top cap is ideal.[11][13]
-
Best Practice: If possible, use the original manufacturer's container, provided it is in good condition.[13] Do not use food containers.[13]
-
Container Fullness: The container should not be filled more than 90% or beyond the neck to allow for expansion and prevent spillage.[11][13]
Step 4: Labeling
Clear and accurate labeling is a strict regulatory requirement and a critical safety measure.[14][15]
-
Action: Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Required Information on Label:
-
The words "Hazardous Waste"[15]
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazard(s): "Irritant"
-
The date waste was first added to the container (accumulation start date)
-
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Labs must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][13][15]
-
Action: Store the labeled, sealed waste container in your lab's designated SAA.
-
Causality: The SAA must be under the control of laboratory personnel and away from general traffic.[11] This prevents unauthorized access and ensures that those knowledgeable about the waste are overseeing its storage. The container must remain closed at all times except when adding waste.[13][16]
Step 6: Request for Disposal
Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, provided accumulation limits are not exceeded), it must be removed by trained professionals.[12][13]
-
Action: Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[12][16]
-
Do NOT:
The following diagram illustrates the decision-making and operational flow for proper disposal.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. 320384-09-6 | Fmoc-L-cysteic acid · disodium salt | Next Peptide [nextpeptide.com]
- 5. Fmoc-L-cysteic acid · disodium salt, CAS No. 320384-09-6 - iChemical [ichemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. peptide.com [peptide.com]
- 9. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. vumc.org [vumc.org]
- 17. acs.org [acs.org]
Operational Guide: Personal Protective Equipment for Handling Fmoc-L-Cysteic Acid Disodium Salt
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that cutting-edge materials are handled with the utmost safety and efficacy. This guide moves beyond a simple checklist to provide a comprehensive operational plan for the safe handling of Fmoc-L-cysteic acid disodium salt, a key reagent in advanced peptide synthesis.[1][2][3] Our approach is grounded in a risk-assessment framework that prioritizes your safety, ensuring every procedural choice is deliberate and justified.
Hazard Assessment: A Case for Proactive Protection
A review of available Safety Data Sheets (SDS) for Fmoc-L-cysteic acid and its disodium salt reveals a degree of inconsistency in hazard classification. While one source classifies the disodium salt as a non-hazardous substance[4], other sources for the parent acid and even a different supplier of the disodium salt indicate potential hazards, including skin, eye, and respiratory irritation (GHS Hazard Statements H315, H319, H335) and potential harm if swallowed (H302).[5][6][7]
In situations of conflicting data, a conservative approach is the cornerstone of a robust safety culture. We will therefore proceed with the assumption that the compound is a potential irritant, particularly as a fine, inhalable powder. The primary risks are airborne dust generation leading to respiratory irritation and direct contact causing skin or eye irritation.
| Hazard Classification | Source (CAS Number) | Key Findings |
| This compound | AAPPTec (163558-30-3) | Not a hazardous substance or mixture.[4] |
| This compound | Biosynth (320384-09-6) | Hazard Statements: H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation).[7] |
| L-Cysteic acid (Parent Compound) | Fisher Scientific (498-40-8) | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5] |
| Fmoc-L-cysteic acid | Sigma-Aldrich (751470-47-0) | Hazard Statements: H302, H315, H319, H335. |
This data underscores the necessity of treating this compound with a consistent level of precaution, regardless of the supplier.
Core Protective Equipment: Your First Line of Defense
Personal Protective Equipment (PPE) is not merely a set of gear; it's an integrated system designed to isolate you from potential hazards.[8][9] The following are the minimum requirements for handling this compound.
-
Eye and Face Protection:
-
Rationale: The powder is a potential eye irritant.[5] Any airborne particles can cause significant discomfort or damage upon contact with the eyes.
-
Recommendation: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times.[9] If there is a significant risk of dust generation, such as when handling bulk quantities, upgrading to chemical splash goggles is a prudent measure.
-
-
Hand Protection:
-
Rationale: To prevent skin irritation from direct contact with the powder.[5] Contaminated gloves can be a significant source of exposure if not managed correctly.[10]
-
Recommendation: Wear standard nitrile laboratory gloves. Before use, always inspect gloves for any signs of degradation or punctures. Use proper glove removal techniques to avoid contaminating your skin.
-
-
Respiratory Protection:
-
Rationale: The primary route of exposure for fine powders is inhalation, which may cause respiratory irritation.[5][11] The goal is to prevent airborne particles from entering the respiratory tract.
-
Recommendation: All weighing and handling of the powder should be performed within a certified chemical fume hood or a powder containment hood. If this is not feasible, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.
-
-
Protective Clothing:
-
Rationale: To protect the skin from accidental spills and to prevent the transfer of chemical dust outside of the laboratory.[11]
-
Recommendation: A standard, long-sleeved laboratory coat should be worn and kept fully fastened.
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plan
A safe experiment begins before the vial is opened and ends after the waste is properly discarded.
Step 1: Pre-Handling Preparation
-
Verify Equipment: Ensure the chemical fume hood or ventilation system is operational and certified.
-
Locate Safety Stations: Confirm the location and accessibility of the nearest eyewash station and safety shower.[5]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and your full PPE kit before retrieving the chemical.
-
Don PPE: Put on your lab coat, safety glasses, and gloves.
Step 2: Handling and Weighing Protocol
-
Work in Containment: Perform all manipulations that may generate dust inside a fume hood or other ventilated enclosure.[12]
-
Minimize Dust: Open the container carefully. Use a spatula to gently scoop the powder rather than pouring it, which can create airborne dust.
-
Immediate Cleanup: If any powder is spilled, gently wipe it with a damp cloth or paper towel to prevent it from becoming airborne. Do not dry sweep. Place the cleaning materials in a sealed bag for disposal.
Step 3: Post-Handling and Decontamination
-
Clean Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Wipe Surfaces: Decontaminate the work area within the fume hood.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat. Wash hands thoroughly with soap and water immediately after.
Step 4: Waste Disposal
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as chemical waste according to your institution's and local regulations. Do not pour it down the drain.
-
Contaminated Materials: Any items grossly contaminated with the powder (e.g., weigh boats, paper towels from a spill) should be placed in a sealed, labeled waste bag and disposed of as solid chemical waste.[5]
By integrating this expert-level safety protocol into your workflow, you build a foundation of trust in your experimental process, ensuring both the integrity of your results and the well-being of your research team.
References
-
Powder Coating Personal Protective Equipment (PPE) Requirements . NSP Powder Coating. [Link]
-
Personal Protective Equipment . US EPA. [Link]
-
Safety Data Sheet: Fmoc-Cys(SO3H) disodium salt . AAPPTec, LLC. [Link]
-
PPE Requirements . TCI Powder Coatings. [Link]
-
PPE and Safety for Chemical Handling . ACS Material. [Link]
-
Personal Protective Equipment . Occupational Safety and Health Administration (OSHA). [Link]
-
Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]
-
Which equipment to select for handling toxic materials and protecting operators? . Palamatic Process. [Link]
Sources
- 1. shop.bachem.com [shop.bachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. biosynth.com [biosynth.com]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. osha.gov [osha.gov]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. nspcoatings.co.uk [nspcoatings.co.uk]
- 12. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
